Gemifloxacin Mesylate
描述
Structure
2D Structure
3D Structure of Parent
属性
IUPAC Name |
7-[(4Z)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN5O4.CH4O3S/c1-28-22-14-8-23(6-9(14)5-20)17-13(19)4-11-15(25)12(18(26)27)7-24(10-2-3-10)16(11)21-17;1-5(2,3)4/h4,7,9-10H,2-3,5-6,8,20H2,1H3,(H,26,27);1H3,(H,2,3,4)/b22-14+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYMVSQRGZEYAX-CWUUNJJBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C1CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/1\CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN5O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045948 | |
| Record name | Gemifloxacin mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210353-53-0, 204519-65-3 | |
| Record name | Gemifloxacin mesylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=210353-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gemifloxacin mesylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210353530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gemifloxacin mesylate | |
| Source | DTP/NCI | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Gemifloxacin mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GEMIFLOXACIN MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4S9F8RL01 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Gemifloxacin Mesylate: A Deep Dive into its Mechanism of Action Against Streptococcus pneumoniae
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gemifloxacin, a potent fluoroquinolone, exhibits robust bactericidal activity against Streptococcus pneumoniae, a leading cause of community-acquired pneumonia. This technical guide elucidates the core mechanism of action of gemifloxacin, focusing on its dual inhibitory effects on two essential type II topoisomerases: DNA gyrase and topoisomerase IV. Through the stabilization of cleavable complexes, gemifloxacin induces irreparable double-strand DNA breaks, leading to bacterial cell death. This document provides a comprehensive overview of its molecular interactions, quantitative inhibitory data, and detailed experimental protocols for assessing its activity, serving as a vital resource for researchers in antimicrobial drug discovery and development.
Introduction
The rise of antibiotic resistance in Streptococcus pneumoniae necessitates the development of novel therapeutic agents with enhanced potency and a low propensity for resistance development. Gemifloxacin mesylate has emerged as a critical tool in combating pneumococcal infections, including those caused by multidrug-resistant strains.[1][2] Its efficacy stems from a well-balanced, dual-targeting mechanism against DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication, transcription, and chromosome segregation.[3][4] This guide delves into the intricate molecular interactions that underpin gemifloxacin's potent antipneumococcal activity.
Molecular Mechanism of Action
Gemifloxacin, like other fluoroquinolones, functions by inhibiting the activity of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[5] These enzymes are vital for managing DNA topology during replication.
-
DNA Gyrase: Composed of two GyrA and two GyrB subunits (encoded by gyrA and gyrB genes), this enzyme introduces negative supercoils into the DNA, a process essential for the initiation of DNA replication.[3][6]
-
Topoisomerase IV: A heterotetramer of two ParC and two ParE subunits (encoded by parC and parE genes), this enzyme is primarily responsible for decatenating (unlinking) daughter chromosomes following DNA replication, enabling their segregation into daughter cells.[3][6]
Gemifloxacin binds to the enzyme-DNA complex, stabilizing a transient state where the DNA is cleaved. This "cleavable complex" prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately, cell death.[3][7]
Dual Targeting and Target Preference
A key attribute of gemifloxacin's potency against S. pneumoniae is its dual targeting of both DNA gyrase and topoisomerase IV.[1][2] While it effectively inhibits both enzymes, studies indicate that DNA gyrase is the preferential target in vivo.[3][7] This is evidenced by the observation that initial mutations conferring resistance to gemifloxacin typically arise in the gyrA gene, followed by secondary mutations in parC.[3][7] This dual-action mechanism is thought to reduce the likelihood of resistance development, as mutations in both target enzymes are required for high-level resistance.[1]
The following diagram illustrates the inhibitory action of Gemifloxacin on the bacterial DNA replication cycle.
Quantitative Analysis of Inhibitory Activity
The potency of gemifloxacin has been quantified through various in vitro assays, including determination of Minimum Inhibitory Concentrations (MICs) against whole bacterial cells and 50% inhibitory concentrations (IC50) and 25% cleavable complex formation (CC25) against purified enzymes.
Minimum Inhibitory Concentrations (MICs)
The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. Gemifloxacin consistently demonstrates low MIC values against both wild-type and quinolone-resistant strains of S. pneumoniae.
| Strain Type | Genotype | Gemifloxacin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Reference |
| Wild-Type (7785) | - | 0.06 | 1-2 | [3] |
| Wild-Type (ATCC 49619) | - | 0.025 | - | [8] |
| Quinolone-Resistant | parC mutation | 0.12 - 0.25 | - | [3] |
| Quinolone-Resistant | gyrA mutation | 0.12 - 0.25 | - | [3] |
| Quinolone-Resistant | parC + gyrA mutations | 0.5 - 1 | 64 | [4] |
| Ciprofloxacin-Resistant Clinical Isolate | parC, parE, gyrB mutations | 0.12 | 64 | [9][10] |
Enzyme Inhibition and Cleavage Complex Formation
Studies with purified recombinant S. pneumoniae DNA gyrase and topoisomerase IV have provided a more direct measure of gemifloxacin's inhibitory activity.
| Assay Type | Target Enzyme | Gemifloxacin | Ciprofloxacin | Reference |
| IC50 (µM) | DNA Gyrase | 5 - 10 | 40 | [4] |
| Topoisomerase IV | 2.5 - 5.0 | 20 | [4] | |
| CC25 (µM) | DNA Gyrase | 5 | 80 | [3] |
| Topoisomerase IV | 0.1 - 0.3 | - | [4] |
IC50: Concentration of drug that inhibits 50% of the enzyme's catalytic activity (supercoiling for gyrase, decatenation for topoisomerase IV). CC25: Concentration of drug that results in the conversion of 25% of the substrate DNA into the linear form due to stabilized cleavable complex formation.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of gemifloxacin.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into relaxed plasmid DNA by DNA gyrase.
Workflow Diagram:
Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin), 1 mM ATP, and approximately 0.4 µg of relaxed pBR322 plasmid DNA.[11]
-
Inhibitor Addition: Add varying concentrations of gemifloxacin (or other test compounds) to the reaction tubes. Include a no-drug control.
-
Enzyme Addition: Initiate the reaction by adding purified S. pneumoniae DNA gyrase (reconstituted from purified GyrA and GyrB subunits). The final reaction volume is typically 20-30 µL.[11]
-
Incubation: Incubate the reactions at 37°C for 30 to 60 minutes.[11][12]
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K to digest the enzyme.[3]
-
Analysis: Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel. Stain the gel with ethidium bromide and visualize under UV light.
-
Quantification: The amount of supercoiled DNA is quantified using densitometry. The IC50 value is determined as the drug concentration that reduces the amount of supercoiled DNA by 50% compared to the no-drug control.
Topoisomerase IV Decatenation Assay
This assay assesses the inhibition of topoisomerase IV's ability to separate catenated (interlinked) DNA networks, typically using kinetoplast DNA (kDNA).
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing assay buffer, ATP, and kDNA.
-
Inhibitor and Enzyme Addition: Add serial dilutions of gemifloxacin, followed by the addition of purified S. pneumoniae topoisomerase IV (reconstituted from ParC and ParE subunits) to start the reaction.[13][14]
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).
-
Termination and Analysis: Stop the reaction and analyze the products via agarose gel electrophoresis. Decatenated, minicircular DNA will migrate faster into the gel than the large kDNA network which remains in the well.
-
Quantification: The IC50 is the concentration of gemifloxacin that inhibits the decatenation activity by 50%.
Cleavable Complex Formation Assay
This assay directly measures the ability of gemifloxacin to stabilize the covalent enzyme-DNA intermediate, resulting in linearized plasmid DNA upon denaturation.
Methodology:
-
Reaction Mixture: Combine supercoiled plasmid DNA (e.g., pBR322) with either purified DNA gyrase or topoisomerase IV in the appropriate assay buffer, but without ATP.[3]
-
Drug Addition: Add varying concentrations of gemifloxacin.
-
Incubation: Incubate the reaction to allow for complex formation.
-
Cleavage Induction: Add SDS to denature the enzyme, followed by proteinase K to digest the protein that is covalently attached to the DNA. This treatment results in the formation of linear DNA from the stabilized cleavable complex.[3]
-
Analysis: Separate the DNA products (supercoiled, nicked, and linear) by agarose gel electrophoresis.
-
Quantification: The amount of linear plasmid DNA is quantified. The CC25 value is the drug concentration that converts 25% of the input DNA to the linear form.[3][15]
Resistance Mechanisms
Resistance to fluoroquinolones in S. pneumoniae primarily arises from stepwise mutations in the quinolone-resistance determining regions (QRDRs) of the genes encoding the target enzymes.[8][16] For gemifloxacin, the typical mutational pathway involves an initial alteration in gyrA (e.g., S81F or E85K), followed by a secondary mutation in parC (e.g., S79F or S79Y).[3][7] Efflux pump mechanisms can also contribute to lower-level resistance.[9][10] The potent, dual-targeting nature of gemifloxacin means that it often retains significant activity against strains that have developed resistance to other fluoroquinolones through single-target mutations.[4][9]
Conclusion
This compound's potent bactericidal action against Streptococcus pneumoniae is a direct consequence of its efficient dual inhibition of DNA gyrase and topoisomerase IV. Its ability to stabilize the cleavable complex with high affinity for both targets, particularly DNA gyrase in the cellular context, underscores its clinical efficacy. The quantitative data and experimental protocols presented in this guide provide a foundational resource for the continued study of fluoroquinolone mechanisms and the development of next-generation antimicrobials to combat the persistent threat of pneumococcal disease.
References
- 1. Gemifloxacin: a new fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gemifloxacin for the treatment of respiratory tract infections: in vitro susceptibility, pharmacokinetics and pharmacodynamics, clinical efficacy, and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent Antipneumococcal Activity of Gemifloxacin Is Associated with Dual Targeting of Gyrase and Topoisomerase IV, an In Vivo Target Preference for Gyrase, and Enhanced Stabilization of Cleavable Complexes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cleavable-Complex Formation by Wild-Type and Quinolone-Resistant Streptococcus pneumoniae Type II Topoisomerases Mediated by Gemifloxacin and Other Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 6. Purification of DNA Topoisomerases and Inhibition by Fluoroquinolones | Springer Nature Experiments [experiments.springernature.com]
- 7. Potent antipneumococcal activity of gemifloxacin is associated with dual targeting of gyrase and topoisomerase IV, an in vivo target preference for gyrase, and enhanced stabilization of cleavable complexes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Activity of Gemifloxacin against Penicillin- and Ciprofloxacin-Resistant Streptococcus pneumoniae Displaying Topoisomerase- and Efflux-Mediated Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. profoldin.com [profoldin.com]
- 13. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 15. journals.asm.org [journals.asm.org]
- 16. academic.oup.com [academic.oup.com]
In Vitro Spectrum of Activity of Gemifloxacin Mesylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gemifloxacin, a synthetic fluoroquinolone antibacterial agent, demonstrates a broad spectrum of in vitro activity against a wide range of common respiratory and urinary tract pathogens.[1] As a dual-targeting fluoroquinolone, it inhibits both DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication, transcription, repair, and recombination.[1][2] This mechanism contributes to its potent bactericidal activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other classes of antibiotics.[3][4] This technical guide provides a comprehensive overview of the in vitro spectrum of activity of Gemifloxacin Mesylate, complete with quantitative data, detailed experimental protocols, and visual representations of key processes.
Mechanism of Action
Gemifloxacin exerts its bactericidal effect by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for bacterial DNA replication. DNA gyrase is the primary target in many Gram-negative bacteria, while topoisomerase IV is the main target in most Gram-positive bacteria. Gemifloxacin's ability to target both enzymes is thought to reduce the likelihood of the development of resistance.[1]
Figure 1: Mechanism of action of Gemifloxacin.
In Vitro Antimicrobial Activity
The in vitro potency of gemifloxacin has been extensively evaluated against a large number of recent clinical isolates. The following tables summarize the minimum inhibitory concentration (MIC) values, specifically the MIC90 (the concentration at which 90% of isolates are inhibited), for key Gram-positive, Gram-negative, and atypical pathogens.
Gram-Positive Aerobes
Gemifloxacin demonstrates substantial potency against Gram-positive organisms, particularly Streptococcus pneumoniae, including penicillin-resistant strains.[5][6]
| Organism | MIC90 (µg/mL) | Reference(s) |
| Streptococcus pneumoniae | 0.016 - 0.063 | [5][7] |
| Streptococcus pyogenes | 0.03 - 0.031 | [5][7] |
| Streptococcus agalactiae | 0.03 | [5] |
| Viridans group streptococci | 0.12 | [5] |
| Staphylococcus aureus (methicillin-susceptible) | 0.03 - 0.063 | [3][5] |
| Staphylococcus aureus (methicillin-resistant) | 8 | [3] |
| Staphylococcus epidermidis | 2 | [5] |
| Staphylococcus saprophyticus | 0.016 | [5] |
| Enterococcus faecalis | 2 | [5] |
Gram-Negative Aerobes
The activity of gemifloxacin against Gram-negative bacteria is comparable to other fluoroquinolones like ciprofloxacin and levofloxacin.[5]
| Organism | MIC90 (µg/mL) | Reference(s) |
| Haemophilus influenzae | ≤0.008 - 0.016 | [5][7] |
| Moraxella catarrhalis | 0.008 | [5][7] |
| Escherichia coli | 0.016 | [5] |
| Klebsiella pneumoniae | 0.25 | [5] |
| Klebsiella oxytoca | 0.25 | [5] |
| Enterobacter cloacae | 1 | [5] |
| Enterobacter aerogenes | 0.25 | [5] |
| Proteus spp. | 4 | [5] |
| Serratia spp. | 1 | [5] |
| Citrobacter freundii | 2 | [5] |
| Morganella morganii | 0.12 | [5] |
| Pseudomonas aeruginosa | 4 - 8 | [5][7] |
| Stenotrophomonas maltophilia | 4 | [5] |
| Acinetobacter spp. | 32 | [5] |
| Neisseria gonorrhoeae (ciprofloxacin-susceptible) | 0.008 | [8] |
| Neisseria gonorrhoeae (ciprofloxacin-resistant) | 0.12 | [8] |
| Neisseria meningitidis | 0.008 | [7] |
Atypical and Anaerobic Pathogens
Gemifloxacin exhibits good in vitro activity against common atypical respiratory pathogens.[4] Its activity against anaerobic bacteria is more variable.
| Organism | MIC90 (µg/mL) | Reference(s) |
| Chlamydia pneumoniae | 0.06 | [9] |
| Legionella pneumophila | 0.016 | [9] |
| Mycoplasma pneumoniae | Not specified | [4] |
| Bacteroides fragilis | 0.5 | [3] |
Experimental Protocols
The determination of in vitro susceptibility of bacterial isolates to gemifloxacin is predominantly performed using standardized methods such as broth microdilution and agar dilution, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[10][11]
Broth Microdilution Method (Generalized Protocol)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
-
Preparation of Antimicrobial Agent: A stock solution of gemifloxacin is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to obtain a range of concentrations.
-
Inoculum Preparation: Bacterial colonies from a fresh agar plate are suspended in a saline or broth solution. The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution tray.
-
Inoculation: Each well of a microdilution tray containing the serially diluted gemifloxacin is inoculated with the standardized bacterial suspension.
-
Incubation: The inoculated trays are incubated at 35°C ± 2°C for 16-20 hours in ambient air. For fastidious organisms like Streptococcus pneumoniae, incubation may be performed in an atmosphere with increased CO₂.
-
Interpretation: The MIC is recorded as the lowest concentration of gemifloxacin that completely inhibits visible growth of the organism.
Agar Dilution Method (Generalized Protocol)
This method involves incorporating the antimicrobial agent into an agar medium.
-
Preparation of Antimicrobial Agent: A stock solution of gemifloxacin is prepared and serially diluted. Each dilution is then added to molten Mueller-Hinton agar.
-
Plate Preparation: The agar-antimicrobial mixtures are poured into petri dishes and allowed to solidify.
-
Inoculum Preparation: A bacterial suspension is prepared and standardized to a 0.5 McFarland standard, similar to the broth microdilution method.
-
Inoculation: A standardized volume of the bacterial suspension is spot-inoculated onto the surface of the agar plates containing different concentrations of gemifloxacin.
-
Incubation: Plates are incubated at 35°C ± 2°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of gemifloxacin that inhibits the visible growth of the bacteria on the agar surface.
Quality Control
For all susceptibility testing, quality control is performed using reference strains with known MIC ranges for gemifloxacin. For example, Neisseria gonorrhoeae ATCC 49226 has a proposed MIC quality control range of 0.002 to 0.016 µg/mL.[8] The use of such strains ensures the accuracy and reproducibility of the test results.
Figure 2: Workflow for antimicrobial susceptibility testing.
Conclusion
This compound exhibits a potent and broad in vitro spectrum of activity against a wide array of clinically relevant Gram-positive and Gram-negative bacteria, as well as atypical pathogens. Its dual-targeting mechanism of action and high potency, particularly against Streptococcus pneumoniae, underscore its value as an important therapeutic agent. The standardized methodologies for in vitro susceptibility testing are crucial for the accurate determination of its activity and for guiding appropriate clinical use. Continued surveillance of the in vitro activity of gemifloxacin is essential to monitor for the emergence of resistance and to ensure its continued efficacy in the treatment of bacterial infections.
References
- 1. Gemifloxacin for the treatment of respiratory tract infections: in vitro susceptibility, pharmacokinetics and pharmacodynamics, clinical efficacy, and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The in-vitro activity and tentative breakpoint of gemifloxacin, a new fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of oral gemifloxacin for the empirical treatment of pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro activity of gemifloxacin against a broad range of recent clinical isolates from the USA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative in vitro activity of gemifloxacin against gram-positive and gram-negative clinical isolates in Argentina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro susceptibility of 4903 bacterial isolates to gemifloxacin--an advanced fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of gemifloxacin in vitro susceptibility test methods for gonococci including quality control guidelines. The Quality Control Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
Gemifloxacin Mesylate: A Technical Guide to its Dual Inhibition of Topoisomerase IV and DNA Gyrase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the mechanism of action of gemifloxacin mesylate, a potent fluoroquinolone antibiotic. Its efficacy, particularly against respiratory pathogens, is rooted in its dual inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This document outlines the molecular interactions, quantitative inhibitory data, and detailed experimental protocols relevant to the study of this compound.
Core Mechanism of Action: Dual Enzyme Inhibition
Gemifloxacin exerts its bactericidal effects by interfering with bacterial DNA replication and repair.[1] It targets and inhibits both DNA gyrase and topoisomerase IV, two type II topoisomerases crucial for maintaining DNA topology.[1][2][3][4]
-
DNA Gyrase: This enzyme introduces negative supercoils into DNA, a process essential for the initiation of DNA replication and transcription.[1][4] Gemifloxacin's inhibition of DNA gyrase prevents the relaxation of positively supercoiled DNA that occurs ahead of the replication fork, thereby halting DNA synthesis.[1]
-
Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) intertwined daughter DNA molecules following replication.[4] By inhibiting topoisomerase IV, gemifloxacin prevents the proper segregation of newly replicated chromosomes into daughter cells, leading to a disruption of cell division.[1]
The dual-targeting nature of gemifloxacin is a significant advantage, as it is believed to reduce the likelihood of the emergence of bacterial resistance.[5] For a bacterial strain to develop resistance, mutations would need to occur in the genes encoding both target enzymes.
The following diagram illustrates the signaling pathway of gemifloxacin's inhibitory action:
Quantitative Inhibitory Data
The potency of gemifloxacin has been quantified through the determination of its 50% inhibitory concentration (IC50) against purified enzymes and its minimum inhibitory concentration (MIC) against various bacterial strains.
In Vitro Enzyme Inhibition (IC50)
The IC50 value represents the concentration of gemifloxacin required to inhibit 50% of the enzymatic activity of DNA gyrase (supercoiling) and topoisomerase IV (decatenation).
| Target Enzyme | Bacterial Species | IC50 (µg/mL) | IC50 (µM) |
| Topoisomerase IV | Staphylococcus aureus | 0.25 | 0.4 |
| DNA Gyrase | Staphylococcus aureus | 0.31 | - |
| Topoisomerase IV | Streptococcus pneumoniae | - | 2.5 - 5.0 |
| DNA Gyrase | Streptococcus pneumoniae | - | 5.0 - 10 |
Data compiled from multiple sources.[6][7][8][9]
In Vitro Antibacterial Activity (MIC)
The MIC value is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Gemifloxacin has demonstrated potent activity against key respiratory pathogens.
| Bacterial Species | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) |
| Streptococcus pneumoniae | 347 | - | 0.03 |
| Haemophilus influenzae | 256 | - | 0.06 |
| Moraxella catarrhalis | 184 | - | 0.015 |
MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates. Data from a study of European respiratory tract pathogens.[10]
Gemifloxacin is notably more potent against S. pneumoniae compared to other fluoroquinolones, with MIC values being 4-8 times lower than trovafloxacin and moxifloxacin, and over 32 times lower than ciprofloxacin and levofloxacin.[11]
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the inhibitory activity of gemifloxacin against DNA gyrase and topoisomerase IV.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA in the presence of an inhibitor.
-
Reaction Mixture Preparation: On ice, prepare a master mix containing the following per reaction: 6 µL of 5x assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% w/v glycerol, 0.1 mg/mL albumin), 0.5 µL of relaxed pBR322 plasmid DNA (1 µg/µL), and water to a final volume of 26.7 µL.
-
Inhibitor Addition: Aliquot the master mix into pre-chilled microfuge tubes. Add 0.3 µL of gemifloxacin at various concentrations to the respective tubes. For the control, add 0.3 µL of the solvent (e.g., DMSO).
-
Enzyme Addition and Incubation: Add 3 µL of diluted E. coli DNA gyrase to each tube to initiate the reaction. Mix gently and incubate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 30 µL of 2x stop buffer/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol) and 30 µL of a chloroform:isoamyl alcohol (24:1) mixture.[12]
-
Sample Preparation for Electrophoresis: Vortex briefly and centrifuge for 1 minute.[12]
-
Agarose Gel Electrophoresis: Load 20 µL of the upper aqueous phase onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide. Run the gel at approximately 90V for 90 minutes in 1x TAE buffer also containing 0.5 µg/mL ethidium bromide.[13]
-
Visualization and Analysis: Destain the gel in water for 10-30 minutes.[13] Visualize the DNA bands using a UV transilluminator. The degree of supercoiling is assessed by the migration of the plasmid DNA; supercoiled DNA migrates faster than relaxed DNA. The IC50 is the concentration of gemifloxacin that reduces the intensity of the supercoiled DNA band by 50%.
Topoisomerase IV Decatenation Assay
This assay measures the ability of topoisomerase IV to separate catenated (interlinked) DNA networks, typically kinetoplast DNA (kDNA), into individual minicircles.
-
Reaction Mixture Preparation: On ice, prepare a master mix containing the following per reaction: 6 µL of 5x assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 350 mM potassium glutamate, 5 mM MgCl2, 5 mM DTT, 1.5 mM ATP, 50 µg/mL albumin), 2 µL of kDNA (100 ng/µL), and 18.7 µL of water.[12]
-
Inhibitor Addition: Aliquot 26.7 µL of the master mix into pre-chilled microfuge tubes. Add 0.3 µL of gemifloxacin at various concentrations to the respective tubes. For the control, add 0.3 µL of the solvent (e.g., DMSO).[12]
-
Enzyme Addition and Incubation: Add 3 µL of diluted S. aureus topoisomerase IV to each tube. Mix gently and incubate at 37°C for 30 minutes.[12]
-
Reaction Termination: Stop the reaction by adding 30 µL of 2x stop buffer/loading dye and 30 µL of a chloroform:isoamyl alcohol (24:1) mixture.[12]
-
Sample Preparation for Electrophoresis: Vortex briefly (approx. 5 seconds) and centrifuge for 1 minute.[12]
-
Agarose Gel Electrophoresis: Load 20 µL of the upper aqueous phase onto a 1% agarose gel. Run the gel at approximately 85V for 2 hours.[12]
-
Visualization and Analysis: Stain the gel with 1 µg/mL ethidium bromide for 15 minutes, followed by a 5-10 minute destain in water.[12] Visualize the DNA bands using a UV transilluminator. In the absence of inhibition, topoisomerase IV will release minicircles from the kDNA network, which will migrate into the gel. Inhibition is observed as a decrease in the amount of released minicircles and an increase in kDNA remaining in the well. The IC50 is the concentration of gemifloxacin that reduces the amount of decatenated product by 50%.
Conclusion
This compound's potent antibacterial activity is a direct result of its dual inhibition of DNA gyrase and topoisomerase IV. This mechanism disrupts essential cellular processes of DNA replication and segregation, leading to bacterial cell death. The quantitative data from in vitro enzyme and cell-based assays consistently demonstrate its high potency, particularly against key respiratory pathogens like Streptococcus pneumoniae. The detailed experimental protocols provided herein serve as a guide for researchers investigating the activity of gemifloxacin and other fluoroquinolones, facilitating further studies into their mechanisms of action and the development of novel antimicrobial agents.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Gemifloxacin | Johns Hopkins ABX Guide [hopkinsguides.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Mechanism and Uses of Gemifloxacin_Chemicalbook [chemicalbook.com]
- 5. Gemifloxacin: a new fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cleavable-Complex Formation by Wild-Type and Quinolone-Resistant Streptococcus pneumoniae Type II Topoisomerases Mediated by Gemifloxacin and Other Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Topoisomerase Targeting with and Resistance to Gemifloxacin in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. inspiralis.com [inspiralis.com]
- 13. topogen.com [topogen.com]
The Core Pharmacokinetics and Pharmacodynamics of Gemifloxacin Mesylate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of Gemifloxacin Mesylate, a synthetic fluoroquinolone antibacterial agent. The information presented herein is intended to support research, scientific understanding, and drug development efforts related to this compound.
Pharmacokinetics
Gemifloxacin exhibits a linear pharmacokinetic profile over a dose range of 40 mg to 640 mg.[1] Following oral administration, it is rapidly absorbed, leading to predictable plasma concentrations and tissue distribution.
Absorption and Bioavailability
Gemifloxacin is quickly absorbed from the gastrointestinal tract, with peak plasma concentrations (Cmax) achieved between 0.5 and 2 hours after oral administration.[1] The absolute bioavailability of a 320 mg tablet is approximately 71%.[1] Notably, the pharmacokinetics of gemifloxacin are not significantly affected by the administration of a high-fat meal, allowing for dosing without regard to meals.[1]
Distribution
Gemifloxacin is widely distributed throughout the body.[2] In vitro, plasma protein binding is approximately 60% to 70% and is independent of concentration.[1][2] The volume of distribution (Vdss/F) is 4.18 L/kg, indicating substantial tissue penetration.[2] Gemifloxacin penetrates well into lung tissues and fluids.[2] Studies have also shown its penetration into inflammatory blister fluid.[3]
Metabolism
Gemifloxacin undergoes limited metabolism in the liver.[1][4] The parent compound accounts for about 65% of the drug-related material in plasma up to 4 hours post-dose.[1] The primary metabolites, including N-acetyl gemifloxacin, the E-isomer of gemifloxacin, and carbamyl glucuronide of gemifloxacin, are all considered minor, each accounting for less than 10% of the administered oral dose.[1][4] Cytochrome P450 enzymes do not play a significant role in the metabolism of gemifloxacin.[1]
Excretion
Gemifloxacin and its metabolites are eliminated through dual routes of excretion.[2][4] Approximately 61% of a dose is excreted in the feces, while about 36% is excreted in the urine as both unchanged drug and metabolites.[2][4] The terminal elimination half-life is approximately 7 to 8 hours.[5] Renal clearance is around 11.6 L/hr, suggesting that active secretion is involved in its renal excretion.[2][4]
Pharmacokinetic Data Summary
| Parameter | Value | Reference |
| Absolute Bioavailability | ~71% | [1][4] |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 2 hours | [1] |
| Plasma Protein Binding | 60% - 70% | [1][2] |
| Volume of Distribution (Vdss/F) | 4.18 L/kg | [2] |
| Terminal Elimination Half-Life (t½) | ~7 - 8 hours | [5] |
| Mean Cmax (320 mg dose) | 1.61 ± 0.51 µg/mL | [1] |
| Mean AUC(0-24) (320 mg dose) | 9.93 ± 3.07 µg•hr/mL | [1] |
| Renal Clearance | ~11.6 L/hr | [2][4] |
| Excretion in Feces | ~61% | [2][4] |
| Excretion in Urine | ~36% | [2][4] |
Pharmacodynamics
Gemifloxacin is a bactericidal agent with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as atypical pathogens.[2][6]
Mechanism of Action
The bactericidal action of gemifloxacin is a result of the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][4][7] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[4][7] Gemifloxacin exhibits dual targeting activity against Streptococcus pneumoniae, inhibiting both enzymes at clinically relevant concentrations.[1][8] This dual-targeting is thought to reduce the likelihood of the development of resistance.[8]
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Gemifloxacin | C18H20FN5O4 | CID 9571107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and tissue penetration of gemifloxacin following a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Multiple-Dose Pharmacokinetics and Tolerability of Gemifloxacin Administered Orally to Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gemifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Gemifloxacin: a new fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Targeting Mechanism of Gemifloxacin Mesylate: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Gemifloxacin, a fluoroquinolone antibiotic, exhibits a potent, broad-spectrum bactericidal activity by inhibiting essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][3] This dual targeting mechanism is a cornerstone of its efficacy, particularly against problematic respiratory pathogens like Streptococcus pneumoniae.[4][5][6] By effectively inhibiting both enzymes, Gemifloxacin disrupts DNA replication, transcription, and repair, leading to bacterial cell death.[2][7][8] This whitepaper provides an in-depth examination of this dual mechanism, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to offer a comprehensive resource for the scientific community.
Core Mechanism of Action: Inhibition of Type II Topoisomerases
Fluoroquinolones exert their bactericidal effect by targeting bacterial type II topoisomerases.[8] These enzymes are crucial for managing DNA topology, a process vital for the survival of the bacterium. Gemifloxacin's efficacy stems from its potent inhibition of two such enzymes:
-
DNA Gyrase: This enzyme, a tetramer encoded by the gyrA and gyrB genes, introduces negative supercoils into the bacterial DNA.[7][9] This process is critical to relieve torsional stress during DNA replication and transcription, allowing the DNA strands to be unwound.
-
Topoisomerase IV: Encoded by the parC and parE genes, this enzyme is primarily responsible for the decatenation, or separation, of interlinked daughter chromosomes following DNA replication.[2][7][10] Without this function, bacterial cells cannot properly segregate their genetic material for cell division.
Gemifloxacin binds to and stabilizes the transient enzyme-DNA "cleavage complex," where the DNA backbone is temporarily broken.[8] This action inhibits the re-ligation step of the topoisomerase reaction cycle, leading to an accumulation of double-strand DNA breaks, which triggers a cascade of events culminating in rapid cell death.[7]
The Dual Targeting Advantage
The defining characteristic of Gemifloxacin is its "dual targeting" or "dual-balanced" activity, meaning it potently inhibits both DNA gyrase and topoisomerase IV.[4][5] While many fluoroquinolones have a primary target (e.g., DNA gyrase in Gram-negative bacteria, topoisomerase IV in Gram-positive bacteria), Gemifloxacin demonstrates impressive activity against both.[7]
For instance, in Streptococcus pneumoniae, DNA gyrase is considered the preferred target for Gemifloxacin.[4][6][8] Conversely, in Staphylococcus aureus, topoisomerase IV is often the primary target.[8][11] Despite these species-specific preferences, Gemifloxacin's ability to engage the secondary target remains robust. This dual action is believed to be a key factor in reducing the likelihood of selecting for resistant bacterial strains, as mutations in both target enzymes would be necessary to confer a high level of resistance.[4][6]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Gemifloxacin: a new fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 8. Mechanism and Uses of Gemifloxacin_Chemicalbook [chemicalbook.com]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Topoisomerase targeting with and resistance to gemifloxacin in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Early-Phase Clinical Studies of Gemifloxacin Mesylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-phase clinical development of Gemifloxacin Mesylate, a potent fluoroquinolone antibiotic. The document focuses on the critical data and methodologies from Phase I and Phase II clinical trials, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows.
Core Mechanism of Action
Gemifloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[3] Gemifloxacin's dual-targeting mechanism is thought to contribute to its potent activity and a lower propensity for the development of resistance.[4] The binding of gemifloxacin to the enzyme-DNA complex stabilizes it, leading to the arrest of the DNA replication fork and ultimately resulting in bacterial cell death.[2][3]
Phase I Clinical Studies: Pharmacokinetics and Safety in Healthy Volunteers
Early-phase studies of gemifloxacin focused on its safety, tolerability, and pharmacokinetic profile in healthy volunteers. These studies were crucial in establishing the dosing regimen for later-phase trials.
Single Ascending Dose Studies
Single ascending dose studies are designed to assess the safety and pharmacokinetics of a drug at increasing dose levels.
-
Study Design: A randomized, double-blind, placebo-controlled, single ascending dose study.
-
Participant Population: Healthy male volunteers, typically aged 18-45 years.
-
Inclusion Criteria:
-
Good health as determined by medical history, physical examination, and clinical laboratory tests.
-
Body mass index (BMI) within a specified range (e.g., 19-27 kg/m ²).
-
Willingness to provide written informed consent.
-
-
Exclusion Criteria:
-
History of clinically significant diseases.
-
Hypersensitivity to quinolone antibiotics.
-
Use of any medication within a specified period before the study.
-
Abnormal findings on screening electrocardiogram (ECG).
-
-
Dosing: Single oral doses of gemifloxacin (e.g., 20, 40, 80, 160, 320, 600, 800 mg) or placebo administered to sequential cohorts of volunteers.[5]
-
Pharmacokinetic Sampling: Serial blood samples collected at predefined time points (e.g., pre-dose, and 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose). Urine samples were also collected over specified intervals.[5]
-
Bioanalytical Method: Gemifloxacin concentrations in plasma and urine were determined using a validated high-performance liquid chromatography (HPLC) method with fluorescence detection.[5][6]
-
Extraction: Protein precipitation or solid-phase extraction.
-
Chromatography: Reversed-phase C18 column.
-
Detection: Fluorescence detection with excitation and emission wavelengths appropriate for gemifloxacin (e.g., Ex: 269 nm, Em: 393 nm).[6]
-
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.[5]
-
Safety Assessments: Continuous monitoring of adverse events, vital signs, ECGs, and clinical laboratory tests (hematology, clinical chemistry, and urinalysis).[5]
| Dose (mg) | Cmax (μg/mL) | AUC(0-∞) (μg·h/mL) | t1/2 (h) |
| 20 | 0.16 ± 0.04 | 0.65 ± 0.01 | 6.2 ± 1.5 |
| 40 | 0.28 ± 0.05 | 1.28 ± 0.22 | 6.6 ± 1.3 |
| 80 | 0.54 ± 0.09 | 2.54 ± 0.31 | 6.8 ± 1.4 |
| 160 | 1.13 ± 0.28 | 5.48 ± 1.24 | 7.2 ± 1.6 |
| 320 | 1.79 ± 0.52 | 9.82 ± 2.70 | 8.1 ± 2.2 |
| 600 | 2.96 ± 0.91 | 24.4 ± 7.1 | 9.2 ± 2.8 |
| 800 | 3.59 ± 0.98 | 31.4 ± 7.6 | 9.6 ± 3.1 |
Data are presented as mean ± standard deviation. Adapted from Allen et al.
Multiple Ascending Dose Studies
These studies evaluate the pharmacokinetics, safety, and potential for drug accumulation after repeated dosing.
-
Study Design: A randomized, double-blind, placebo-controlled, multiple ascending dose study.
-
Participant Population: Healthy male and female volunteers.
-
Dosing: Daily oral doses of gemifloxacin (e.g., 160, 320, 480, 640 mg) or placebo for a specified duration (e.g., 7 days).
-
Pharmacokinetic Sampling: Blood samples were collected on Day 1 and Day 7 to assess single-dose and steady-state pharmacokinetics.
-
Bioanalytical and Pharmacokinetic Analysis: Similar to single-dose studies.
-
Safety Assessments: Similar to single-dose studies, with an emphasis on monitoring for any cumulative toxicity.
| Dose (mg) | Cmax (μg/mL) | AUC(0-24) (μg·h/mL) | t1/2 (h) |
| 160 | 0.76 ± 0.18 | 4.92 ± 1.08 | 7.2 ± 1.8 |
| 320 | 1.43 ± 0.40 | 9.06 ± 2.20 | 7.6 ± 1.9 |
| 480 | 1.89 ± 0.61 | 12.2 ± 3.69 | 7.8 ± 2.1 |
| 640 | 2.88 ± 0.72 | 20.1 ± 3.67 | 8.2 ± 2.3 |
Data are presented as mean ± standard deviation. Adapted from L.A. Allen et al.
Phase II Clinical Studies: Efficacy and Safety in Patients
Phase II studies are designed to evaluate the efficacy and safety of a new drug in a specific patient population and to determine the optimal dose for Phase III trials. Gemifloxacin was primarily studied for the treatment of respiratory tract infections.
Community-Acquired Pneumonia (CAP)
-
Study Design: A multicenter, randomized, double-blind, active-comparator controlled study.
-
Patient Population: Adult patients with a clinical and radiological diagnosis of mild-to-moderate community-acquired pneumonia.
-
Inclusion Criteria:
-
Age ≥ 18 years.
-
Clinical signs and symptoms of CAP (e.g., fever, cough, purulent sputum, pleuritic chest pain).
-
New infiltrate on chest X-ray.
-
-
Exclusion Criteria:
-
Severe CAP requiring intensive care unit admission.
-
Known or suspected infection with a pathogen resistant to fluoroquinolones.
-
Recent hospitalization.
-
Immunocompromised status.
-
-
Treatment Regimen: Gemifloxacin 320 mg orally once daily for 7-14 days versus a standard-of-care comparator antibiotic (e.g., another fluoroquinolone like trovafloxacin).[7]
-
Primary Efficacy Endpoint: Clinical success rate at the test-of-cure visit (typically 7-14 days after the end of therapy), defined as the resolution of signs and symptoms of infection.
-
Secondary Efficacy Endpoints:
-
Microbiological success rate (eradication or presumed eradication of the baseline pathogen).
-
Radiological success (improvement or resolution of the infiltrate on chest X-ray).
-
-
Statistical Analysis: Non-inferiority analysis was typically used to compare the efficacy of gemifloxacin to the active comparator.
-
Safety Assessments: Monitoring of adverse events, laboratory parameters, and vital signs throughout the study.
| Study | Comparator | Gemifloxacin Clinical Success Rate | Comparator Clinical Success Rate | Gemifloxacin Bacteriological Success Rate | Comparator Bacteriological Success Rate |
| Fogarty et al. | Trovafloxacin 200 mg | 95.8% | 93.6% | 94.0% | 94.4% |
| Lode et al. | Ceftriaxone/Cefuroxime | 95.9% | 96.1% | 97.0% | 92.3% |
Success rates are for the per-protocol populations at the test-of-cure visit.[7]
Experimental Workflows
The early-phase clinical development of a drug like gemifloxacin follows a structured workflow to ensure patient safety and generate robust data.
Safety and Tolerability Profile
Across early-phase studies, gemifloxacin was generally well-tolerated. The most common adverse events were gastrointestinal and dermatological.
-
Common Adverse Events: The most frequently reported adverse events included diarrhea, nausea, and rash.[8]
-
Rash: Rash was observed more frequently with gemifloxacin compared to some other antibiotics. The incidence was higher in women under 40 and with longer treatment durations.[9] Most rashes were maculopapular and of mild to moderate severity.[9]
-
QTc Interval: Like other fluoroquinolones, gemifloxacin has been studied for its potential to prolong the QTc interval. However, in clinical pharmacology studies, no significant mean QTc prolongation was observed at the therapeutic dose of 320 mg.[10]
-
Central Nervous System Effects: CNS effects, such as headache and dizziness, were reported but were generally infrequent and mild.
Conclusion
The early-phase clinical studies of this compound established a favorable pharmacokinetic profile supporting a once-daily oral dosing regimen. The drug demonstrated good penetration into respiratory tissues and potent efficacy against common respiratory pathogens in Phase II trials. While generally well-tolerated, the potential for rash was identified as a notable adverse event. These foundational studies provided the necessary data to progress gemifloxacin into larger-scale Phase III trials and ultimately for its approval for the treatment of community-acquired pneumonia and acute bacterial exacerbations of chronic bronchitis.
References
- 1. Potent Antipneumococcal Activity of Gemifloxacin Is Associated with Dual Targeting of Gyrase and Topoisomerase IV, an In Vivo Target Preference for Gyrase, and Enhanced Stabilization of Cleavable Complexes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of moxifloxacin in community acquired pneumonia: a prospective, multicenter, observational study (CAPRIVI) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Tolerability of Gemifloxacin (SB-265805) after Administration of Single Oral Doses to Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Gemifloxacin | Johns Hopkins ABX Guide [hopkinsguides.com]
- 10. ema.europa.eu [ema.europa.eu]
Gemifloxacin Mesylate: A Technical Guide to its Activity Against Atypical Respiratory Pathogens
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro activity of gemifloxacin mesylate against key atypical respiratory pathogens: Chlamydia pneumoniae, Mycoplasma pneumoniae, and Legionella pneumophila. This document summarizes key quantitative data, details experimental methodologies from cited studies, and presents visual representations of the drug's mechanism of action and relevant experimental workflows.
Executive Summary
Gemifloxacin is a fluoroquinolone antibiotic that has demonstrated potent in vitro activity against a broad spectrum of respiratory pathogens, including atypical bacteria that are common causes of community-acquired pneumonia.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[3][4][5][6] This dual-targeting activity is thought to be crucial in reducing the likelihood of resistance development.[1] This guide synthesizes available data on the efficacy of gemifloxacin against C. pneumoniae, M. pneumoniae, and L. pneumophila, providing a valuable resource for researchers and drug development professionals.
Mechanism of Action
Gemifloxacin exerts its bactericidal effects by targeting and inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[7] These enzymes are critical for maintaining the proper topology of DNA during replication. DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following replication. By inhibiting these enzymes, gemifloxacin disrupts DNA synthesis, leading to bacterial cell death.[5]
Figure 1: Mechanism of action of Gemifloxacin.
In Vitro Activity
The following tables summarize the in vitro activity of this compound against Chlamydia pneumoniae, Mycoplasma pneumoniae, and Legionella pneumophila, as determined by Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values from various studies.
Activity against Chlamydia pneumoniae
Gemifloxacin has demonstrated good in vitro activity against C. pneumoniae.[8] In one study, gemifloxacin was the most active quinolone tested against 20 isolates of Chlamydia pneumoniae, with an MIC90 and MBC90 of 0.25 µg/ml.[9] However, this activity was less than that of doxycycline and erythromycin.[9] In a continuous infection model, gemifloxacin at concentrations of 0.25 and 2.5 mg/L reduced the viability of C. pneumoniae by 5 log10, an effect similar to that of azithromycin.[10] Notably, neither antimicrobial could completely eradicate the pathogen from continuously infected cells after 30 days of treatment.[10]
| Compound | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Gemifloxacin | 20 | - | - | 0.25 | [9] |
| Levofloxacin | 20 | - | - | 1.0 | [9] |
| Moxifloxacin | 20 | - | - | 0.5 | [9] |
| Trovafloxacin | 20 | - | - | 0.5 | [9] |
| Erythromycin | 20 | - | - | 0.06 | [9] |
| Doxycycline | 20 | - | - | 0.125 | [9] |
Activity against Mycoplasma pneumoniae
Gemifloxacin exhibits potent activity against Mycoplasma pneumoniae. One study comparing its activity against 97 clinical isolates found its MIC90 to be 0.125 mg/L, which was equivalent to moxifloxacin and gatifloxacin, and significantly lower than levofloxacin (8-fold) and ciprofloxacin (32-fold).[11] The MBCs for gemifloxacin were generally within 2-4 times the MIC values, indicating a bactericidal effect.[11] Another study reported a gemifloxacin MIC range of 0.001-0.25 mg/L against various human mycoplasmas, noting it was 5- to 100-fold more active than ciprofloxacin.[12] While macrolides like azithromycin were more potent against M. pneumoniae, gemifloxacin's broad activity suggests its utility in treating mycoplasma infections.[12][13]
| Compound | Number of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |
| Gemifloxacin | 97 | ≤0.001 - 0.25 | - | 0.125 | [11] |
| Sparfloxacin | 97 | - | - | 0.25 | [11] |
| Levofloxacin | 97 | - | - | 1.0 | [11] |
| Moxifloxacin | 97 | - | - | 0.125 | [11] |
| Gatifloxacin | 97 | - | - | 0.125 | [11] |
| Ciprofloxacin | 97 | - | - | 4.0 | [11] |
| Doxycycline | 97 | - | - | 0.5 | [11] |
| Macrolides* | 97 | - | - | ≤0.001 | [11] |
*Erythromycin, azithromycin, clarithromycin
Activity against Legionella pneumophila
Gemifloxacin has shown excellent in vitro activity against Legionella pneumophila. In a study of 271 isolates, gemifloxacin, when tested by the broth microdilution method, had an MIC90 of 0.003 µg/ml.[14] Another study found that against L. pneumophila, gemifloxacin and other newer quinolones were more potent (MIC90 0.016 mg/L) than ciprofloxacin and ofloxacin (MIC90 0.03 mg/L).[15] Gemifloxacin also demonstrated the longest post-antibiotic effect (PAE) of 4.65 hours against erythromycin-resistant L. pneumophila.[15] Furthermore, gemifloxacin has shown efficacy against intracellular L. pneumophila in human monocyte-derived macrophages, where its activity was comparable to other quinolones and markedly more effective than erythromycin.[16][17]
| Compound | Number of Isolates | Method | MIC₉₀ (µg/mL) | Reference |
| Gemifloxacin | 271 | Broth Microdilution | 0.003 | [14] |
| Trovafloxacin | 271 | Broth Microdilution | 0.0018 | [14] |
| Grepafloxacin | 271 | Broth Microdilution | 0.007 | [14] |
| Levofloxacin | 271 | Broth Microdilution | 0.015 | [14] |
| Ofloxacin | 271 | Broth Microdilution | 0.03 | [14] |
| Ciprofloxacin | 271 | Broth Microdilution | 0.03 | [14] |
| Clarithromycin | 271 | Broth Microdilution | 0.015 | [14] |
| Erythromycin | 271 | Broth Microdilution | 0.12 | [14] |
Experimental Protocols
Accurate determination of the in vitro susceptibility of atypical respiratory pathogens requires specialized methodologies due to their unique growth requirements.
General Workflow for In Vitro Susceptibility Testing
The following diagram illustrates a generalized workflow for determining the MIC of an antimicrobial agent against an atypical respiratory pathogen.
Figure 2: General workflow for in vitro susceptibility testing.
Susceptibility Testing of Chlamydia pneumoniae
-
Methodology : Cell culture-based assays are required due to the obligate intracellular nature of Chlamydia.[18][19]
-
Host Cells : HEp-2 or similar susceptible cell lines are commonly used. Cells are grown to confluence in microtiter plates.
-
Inoculum Preparation : C. pneumoniae elementary bodies (EBs) are prepared and quantified.
-
Infection and Drug Exposure : Host cell monolayers are infected with a standardized inoculum of C. pneumoniae. After an incubation period to allow for bacterial entry, the medium is replaced with fresh medium containing serial twofold dilutions of the antimicrobial agents.
-
Incubation : Plates are incubated for 48-72 hours in a CO₂ incubator.
-
Endpoint Determination : The MIC is defined as the lowest antibiotic concentration that inhibits the formation of chlamydial inclusions.[20] Inclusions are typically visualized by immunofluorescence staining. The MBC is determined by subculturing cells from wells showing no inclusions onto new, antibiotic-free monolayers to assess for viable chlamydiae.[9]
Susceptibility Testing of Mycoplasma pneumoniae
-
Methodology : Broth microdilution or agar dilution methods are commonly employed.[11][21]
-
Media : PPLO (Pleuropneumonia-like organisms) broth or agar, supplemented with yeast extract and horse serum, is used.
-
Inoculum Preparation : A standardized suspension of M. pneumoniae is prepared.
-
Drug Dilution : Serial twofold dilutions of the antimicrobial agents are prepared in microtiter plates containing PPLO broth.
-
Inoculation and Incubation : Each well is inoculated with the bacterial suspension. Plates are sealed and incubated at 37°C for a period that can range from several days to weeks, depending on the growth rate of the isolates.
-
Endpoint Determination : The MIC is the lowest concentration of the antibiotic that prevents a color change of the pH indicator in the broth (indicating inhibition of metabolism and growth) or visible growth on agar.[22][23] The MBC is determined by subculturing from wells with no visible growth onto antibiotic-free agar.[11]
Susceptibility Testing of Legionella pneumophila
-
Methodology : Broth microdilution and agar dilution are the standard methods.[24][25]
-
Media : Buffered Charcoal Yeast Extract (BCYE) agar or broth is the standard medium. It is important to note that charcoal in the agar can bind to some antibiotics, particularly quinolones, potentially leading to falsely elevated MICs in agar dilution methods.[14][26] Broth microdilution is often considered more reliable.[24]
-
Inoculum Preparation : A standardized suspension of L. pneumophila is prepared from a fresh culture on BCYE agar.
-
Procedure : For broth microdilution, serial dilutions of antibiotics are made in buffered yeast extract broth in microtiter plates, which are then inoculated with the bacterial suspension. For agar dilution, antibiotics are incorporated into molten BCYE agar before pouring plates, which are then spot-inoculated.
-
Incubation : Plates are incubated at 35-37°C in a humidified atmosphere for 48 hours.
-
Endpoint Determination : The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Conclusion
This compound consistently demonstrates potent in vitro activity against the atypical respiratory pathogens Chlamydia pneumoniae, Mycoplasma pneumoniae, and Legionella pneumophila. Its efficacy, particularly against intracellular organisms and strains resistant to other antibiotic classes, underscores its potential as a valuable therapeutic agent for community-acquired respiratory tract infections. The data and methodologies presented in this guide provide a comprehensive resource for the scientific community engaged in the research and development of new antimicrobial agents.
References
- 1. Gemifloxacin: a new fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gemifloxacin - Wikipedia [en.wikipedia.org]
- 3. Gemifloxacin | Johns Hopkins ABX Guide [hopkinsguides.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Gemifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Activity of gemifloxacin and other new quinolones against Chlamydia pneumoniae: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro activities of gemifloxacin (SB 265805, LB20304) against recent clinical isolates of Chlamydia pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of gemifloxacin on viability of Chlamydia pneumoniae (Chlamydophila pneumoniae) in an in vitro continuous infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitory and bactericidal activities of gemifloxacin and other antimicrobials against Mycoplasma pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro activity of gemifloxacin (SB 265805; LB20304a) against human mycoplasmas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro Activities of Gemifloxacin versus Five Quinolones and Two Macrolides against 271 Spanish Isolates of Legionella pneumophila: Influence of Charcoal on Susceptibility Test Results - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative in vitro activity and post-antibiotic effect of gemifloxacin against Legionella spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro activity of gemifloxacin (SB-265805, LB20304a) against Legionella pneumophila and its pharmacokinetics in guinea pigs with L. pneumophila pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antibacterial activities of gemifloxacin, levofloxacin, gatifloxacin, moxifloxacin and erythromycin against intracellular Legionella pneumophila and Legionella micdadei in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Evaluating the Antibiotic Susceptibility of Chlamydia – New Approaches for in Vitro Assays [frontiersin.org]
- 19. The in-vitro antibiotic susceptibility of Chlamydia pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. In vitro antimicrobial susceptibility of Mycoplasma pneumoniae isolates across different regions of China in 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. In vitro antimicrobial susceptibility of Mycoplasma pneumoniae isolates across different regions of China in 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Antimicrobial susceptibility testing reveals reduced susceptibility to azithromycin and other antibiotics in Legionella pneumophila serogroup 1 isolates from Portugal - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Legionella antimicrobial sensitivity testing: comparison of microbroth dilution with BCYE and LASARUS solid media - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In vitro activities of gemifloxacin versus five quinolones and two macrolides against 271 Spanish isolates of Legionella pneumophila: influence of charcoal on susceptibility test results - PubMed [pubmed.ncbi.nlm.nih.gov]
Gemifloxacin Mesylate: A Technical Whitepaper on its Potential for Anti-Metastatic Activity in Cancer Research
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Gemifloxacin (GMF), a broad-spectrum fluoroquinolone antibiotic, is primarily used for treating respiratory tract infections by inhibiting bacterial DNA gyrase and topoisomerase IV[1][2]. Emerging research has unveiled a novel and compelling application for this established drug: the inhibition of cancer metastasis. This technical guide synthesizes the current preclinical evidence demonstrating Gemifloxacin's anti-metastatic properties, focusing on its molecular mechanisms of action, particularly in colon and breast cancer models. The primary mechanism involves the suppression of the Nuclear Factor-κB (NF-κB) signaling pathway, which leads to the reversal of the Epithelial-Mesenchymal Transition (EMT)—a critical process in cancer cell dissemination. This document provides a detailed overview of the signaling pathways, quantitative data from key experiments, and the methodologies used to evaluate GMF's anti-metastatic potential, offering a resource for researchers exploring drug repurposing in oncology.
Introduction
Cancer metastasis, the process by which tumor cells spread from a primary site to form secondary tumors in distant organs, is the leading cause of mortality in cancer patients[3]. The metastatic cascade involves local invasion, intravasation into blood or lymphatic vessels, survival in circulation, extravasation, and colonization of a new site[4]. A pivotal process enabling this cascade is the Epithelial-Mesenchymal Transition (EMT), where stationary epithelial cancer cells acquire a migratory, mesenchymal phenotype.
Drug repurposing offers a promising strategy to accelerate the development of new cancer therapies by leveraging existing drugs with well-established safety and pharmacokinetic profiles. Fluoroquinolone antibiotics, beyond their antimicrobial effects, have been noted for their anti-inflammatory and potential anti-cancer activities[5][6]. Recent studies have specifically highlighted Gemifloxacin Mesylate as a potent inhibitor of cancer cell migration and invasion in vitro and metastasis in vivo, suggesting its potential as a novel anti-metastatic agent[1][7]. This guide delves into the technical details of these findings.
Core Mechanism of Anti-Metastatic Action
The anti-metastatic activity of Gemifloxacin is primarily attributed to its ability to modulate key signaling pathways that govern cell migration, invasion, and the EMT process.
Inhibition of the NF-κB Signaling Pathway
The NF-κB signaling pathway is a critical regulator of cancer progression, promoting invasion and metastasis when persistently activated[5]. Gemifloxacin has been shown to effectively suppress this pathway in cancer cells.
-
Mechanism of Inhibition: In colon cancer cells, GMF inhibits the interaction between TAK1 and TAB2, which reduces the activation of the IκB kinase (IKK) complex. This leads to decreased phosphorylation and subsequent degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm. As a result, NF-κB nuclear translocation and its transcriptional activity are diminished[5][6].
-
Effect on Inflammatory Cytokine Induction: GMF also blocks the activation of NF-κB induced by inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), thereby abrogating TNF-α-mediated increases in cell migration and invasion[1][5][8].
-
Role of RKIP: In breast cancer cells, GMF upregulates the Raf kinase inhibitor protein (RKIP), an inhibitor of IKK. This action further contributes to the suppression of the NF-κB/Snail signaling axis[1].
Caption: GMF inhibits the NF-κB pathway via TAK1/TAB2 and RKIP.
Reversal of Epithelial-Mesenchymal Transition (EMT)
By inhibiting the NF-κB pathway, GMF downregulates key transcriptional factors of EMT, most notably Snail[5]. Snail is a primary repressor of the E-cadherin gene, an essential component of epithelial cell junctions.
-
Molecular Changes: GMF treatment leads to a decrease in Snail expression. This, in turn, restores the expression of epithelial markers like E-cadherin while decreasing the expression of mesenchymal markers such as N-cadherin and vimentin[5][8]. This molecular shift signifies a Mesenchymal-Epithelial Transition (MET), reverting the cancer cells to a less invasive state[1].
-
Functional Rescue: Critically, the overexpression of Snail via cDNA transfection has been shown to significantly block the anti-migratory and anti-invasive effects of GMF, confirming that the inhibition of Snail is a pivotal mechanism for GMF's anti-metastatic action[1][5].
Quantitative Data Summary
The anti-metastatic effects of Gemifloxacin have been quantified in various in vitro assays across different cancer cell lines.
Table 1: Effect of Gemifloxacin on Cancer Cell Migration and Invasion
| Cell Line | Cancer Type | Assay Type | GMF Concentration | Observed Effect | Reference |
|---|---|---|---|---|---|
| SW620 | Colon Cancer | Wound Healing | 10-20 µg/mL | Dose-dependent inhibition of cell migration | [8] |
| LoVo | Colon Cancer | Transwell Migration | 10-20 µg/mL | Dose-dependent inhibition of cell migration | [8] |
| SW620 | Colon Cancer | Transwell Invasion | 10-20 µg/mL | Dose-dependent decrease in cell invasion | [8] |
| MDA-MB-231 | Breast Cancer | Wound Healing | Not Specified | Inhibition of cell migration | [1] |
| MDA-MB-453 | Breast Cancer | Transwell Invasion | Not Specified | Inhibition of cell invasion | [1] |
| SW620 | Colon Cancer | TNF-α Induced Migration | 20 µg/mL | Abrogated TNF-α (20 ng/mL) induced migration |[8] |
Table 2: Effect of Gemifloxacin on EMT Marker Expression (SW620 Colon Cancer Cells)
| Protein | Protein Type | GMF Treatment | Observed Change | Reference |
|---|---|---|---|---|
| Snail | Mesenchymal TF | 20 µg/mL for 24h | Significant decrease in nuclear protein levels | [5][8] |
| E-cadherin | Epithelial Marker | 20 µg/mL for 24h | Significant increase in protein expression | [5][8] |
| N-cadherin | Mesenchymal Marker | 20 µg/mL for 24h | Significant decrease in protein expression | [8] |
| Vimentin | Mesenchymal Marker | 20 µg/mL for 24h | Significant decrease in protein expression |[8] |
Key Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the anti-metastatic effects of Gemifloxacin.
Cell Culture and Viability
-
Cell Lines: Human colon cancer cell lines (SW620, LoVo) and breast cancer cell lines (MDA-MB-231, MDA-MB-453) are typically used[1][5].
-
Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ humidified atmosphere.
-
Viability Assay (MTT/WST-1): To ensure observed effects are not due to cytotoxicity, cell viability is assessed. Cells are seeded in 96-well plates, treated with various concentrations of GMF for 24-48 hours, and then incubated with MTT or WST-1 reagent. The absorbance, proportional to the number of viable cells, is measured using a microplate reader.
Wound Healing (Scratch) Assay for Cell Migration
-
Monolayer Formation: Cells are grown to confluence in 6-well plates.
-
Wound Creation: A sterile pipette tip (e.g., 200 µL) is used to create a linear scratch (wound) across the center of the monolayer.
-
Treatment: The medium is replaced with fresh medium containing various concentrations of GMF or a vehicle control.
-
Imaging: The wound area is photographed at 0 hours and at subsequent time points (e.g., 24 hours) using an inverted microscope.
-
Quantification: The width of the wound is measured, and the percentage of wound closure is calculated to determine the rate of cell migration.
Transwell Assay for Cell Migration and Invasion
This assay provides a quantitative measure of chemotactic cell movement.
Caption: Workflow for the Transwell migration and invasion assay.
-
Setup: A Transwell insert with a porous membrane (e.g., 8 µm pore size) is placed into a well of a 24-well plate. For invasion assays, the membrane is pre-coated with a basement membrane matrix (e.g., Matrigel).
-
Seeding: Cancer cells, pre-treated with GMF or control, are seeded into the upper chamber in serum-free media.
-
Chemotaxis: The lower chamber is filled with media containing a chemoattractant, typically 10% FBS.
-
Incubation: The plate is incubated for a period (e.g., 16-24 hours) to allow cells to migrate or invade through the membrane.
-
Staining & Quantification: Non-migratory cells on the upper surface of the membrane are removed with a cotton swab. Cells that have migrated to the lower surface are fixed (e.g., with methanol) and stained (e.g., with crystal violet). The number of stained cells is then counted under a microscope.
Western Blotting
This technique is used to quantify the expression levels of specific proteins (e.g., Snail, E-cadherin, p-IκB).
-
Cell Lysis: GMF-treated and control cells are harvested and lysed to extract total cellular or nuclear proteins.
-
Protein Quantification: The protein concentration of the lysates is determined (e.g., using a BCA assay).
-
Electrophoresis: Equal amounts of protein are separated by size via SDS-PAGE.
-
Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is quantified using densitometry software.
In Vivo Metastasis Model
Animal models are used to confirm the in vitro findings.
-
Model: A common model involves injecting cancer cells (e.g., MDA-MB-231) into the tail vein or mammary fat pad of immunodeficient mice (e.g., BALB/c nude mice)[1][7].
-
Treatment: Mice are treated with GMF (e.g., via oral gavage) or a vehicle control.
-
Metastasis Induction: In some models, an inflammatory agent like lipopolysaccharide (LPS) is used to promote metastasis[1].
-
Evaluation: After a set period, mice are euthanized, and organs such as the lungs are harvested. The number and size of metastatic nodules on the organ surface are counted, or luciferase-expressing cells are quantified via imaging to assess the metastatic burden[9].
Conclusion and Future Directions
The evidence strongly suggests that this compound, an established antibiotic, possesses significant anti-metastatic properties. Its ability to inhibit the NF-κB/Snail signaling axis and reverse EMT in colon and breast cancer cells provides a robust mechanistic foundation for its observed effects on cell migration and invasion[1][5].
This presents a compelling case for drug repurposing. Future research should focus on:
-
Broadening the Scope: Investigating the anti-metastatic effects of GMF in other cancer types known for high metastatic potential, such as pancreatic, lung, and prostate cancer.
-
Combination Therapies: Evaluating the synergistic potential of GMF with conventional chemotherapeutic agents or targeted therapies to enhance efficacy and potentially overcome chemoresistance.
-
Clinical Investigation: Designing and conducting well-controlled clinical trials to assess the safety and efficacy of Gemifloxacin as an adjuvant anti-metastatic therapy in cancer patients.
-
Mechanism Refinement: Further elucidating the upstream and downstream effectors of GMF's action, including its potential impact on other related pathways like PI3K/Akt and matrix metalloproteinases (MMPs)[10][11].
By exploring these avenues, this compound could be repositioned as a valuable and readily available therapeutic agent in the fight against metastatic cancer.
References
- 1. Gemifloxacin inhibits migration and invasion and induces mesenchymal-epithelial transition in human breast adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Gemifloxacin, a Fluoroquinolone Antimicrobial Drug, Inhibits Migration and Invasion of Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gemifloxacin, a fluoroquinolone antimicrobial drug, inhibits migration and invasion of human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gemifloxacin - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Fluoroquinolones Suppress TGF-β and PMA-Induced MMP-9 Production in Cancer Cells: Implications in Repurposing Quinolone Antibiotics for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
Methodological & Application
Application Notes and Protocols for Gemifloxacin Mesylate in an in vitro Cell Culture Infection Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gemifloxacin is a synthetic fluoroquinolone antimicrobial agent with potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria.[1][2] It is particularly effective against common respiratory pathogens such as Streptococcus pneumoniae (including multidrug-resistant strains), Haemophilus influenzae, and Moraxella catarrhalis.[2][3] The bactericidal action of gemifloxacin results from the inhibition of DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[4][5] Notably, gemifloxacin has a higher affinity for bacterial DNA gyrase than for its mammalian counterpart, suggesting a favorable therapeutic window.[1]
These application notes provide a detailed protocol for evaluating the efficacy of Gemifloxacin Mesylate in an in vitro cell culture infection model using human lung adenocarcinoma epithelial cells (A549). This model allows for the assessment of the intracellular activity of gemifloxacin against respiratory pathogens in a physiologically relevant context.
Data Presentation
Table 1: In vitro Activity of Gemifloxacin and Comparator Antimicrobial Agents against Common Respiratory Pathogens.
| Organism (No. of Isolates) | Antimicrobial Agent | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Streptococcus pneumoniae | Gemifloxacin | 0.03 | 0.03 |
| Ciprofloxacin | 1 | 2 | |
| Ofloxacin | 1 | 2 | |
| Levofloxacin | 1 | 1 | |
| Trovafloxacin | 0.12 | 0.25 | |
| Haemophilus influenzae | Gemifloxacin | ≤0.008 | 0.015 |
| Ciprofloxacin | ≤0.008 | 0.015 | |
| Ofloxacin | 0.06 | 0.06 | |
| Levofloxacin | 0.015 | 0.03 | |
| Trovafloxacin | 0.015 | 0.015 | |
| Moraxella catarrhalis | Gemifloxacin | 0.015 | 0.015 |
| Ciprofloxacin | 0.015 | 0.03 | |
| Ofloxacin | 0.06 | 0.12 | |
| Levofloxacin | 0.03 | 0.03 | |
| Trovafloxacin | 0.015 | 0.03 |
MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the isolates, respectively. Data sourced from multiple in vitro surveillance studies.
Experimental Protocols
Cell Culture and Maintenance
Cell Line: A549 (human lung adenocarcinoma epithelial cells)
Culture Medium:
-
RPMI-1640 medium
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin solution
Culture Conditions:
-
Culture A549 cells in T75 flasks at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
-
For experiments, seed the A549 cells into 24-well plates at a density of 2.5 x 10⁵ cells per well and allow them to adhere and form a monolayer overnight.
Bacterial Strains and Culture Conditions
Bacterial Strains:
-
Streptococcus pneumoniae (e.g., ATCC 49619)
-
Haemophilus influenzae (non-typeable, clinical isolate)
-
Moraxella catarrhalis (clinical isolate)
Culture Media:
-
S. pneumoniae: Todd Hewitt Broth supplemented with 0.5% yeast extract (THY broth).
-
H. influenzae: Brain Heart Infusion (BHI) broth supplemented with hemin and NAD.
-
M. catarrhalis: BHI broth.
Culture Conditions:
-
Grow bacterial strains overnight at 37°C in their respective broths. For S. pneumoniae, a 5% CO₂ atmosphere is recommended.
-
The following day, subculture the bacteria in fresh broth and grow to the mid-logarithmic phase (OD₆₀₀ of 0.4-0.6).
-
Wash the bacterial cells with phosphate-buffered saline (PBS) and resuspend them in antibiotic-free cell culture medium for the infection assay.
Cytotoxicity Assay (MTT Assay)
This assay is crucial to determine the concentration range of this compound that is not toxic to the A549 cells.
Materials:
-
A549 cells seeded in a 96-well plate
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
Protocol:
-
Seed A549 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium without the drug).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
In Vitro Infection Assay
Protocol:
-
Wash the confluent A549 cell monolayers in the 24-well plates twice with PBS.
-
Infect the cells with the prepared bacterial suspension at a Multiplicity of Infection (MOI) of 10 (10 bacteria per cell).
-
Centrifuge the plates at 250 x g for 10 minutes to facilitate bacterial contact with the cells.
-
Incubate the plates for 2 hours at 37°C in a 5% CO₂ incubator to allow for bacterial adhesion and invasion.
-
After the incubation, wash the wells three times with PBS to remove non-adherent bacteria.
-
Add fresh cell culture medium containing this compound at different non-toxic concentrations (determined from the MTT assay). Also include a positive control (infected cells without antibiotic) and a negative control (uninfected cells).
-
Incubate the plates for a defined period (e.g., 2, 4, 8, or 24 hours).
-
To determine the intracellular bacterial load, wash the wells with PBS and then lyse the A549 cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Perform serial dilutions of the cell lysates and plate them on appropriate agar plates (e.g., blood agar for S. pneumoniae).
-
Incubate the plates overnight at 37°C and count the colony-forming units (CFUs) to determine the number of viable intracellular bacteria.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of Gemifloxacin in bacteria.
Experimental Workflow
Caption: Workflow for in vitro cell culture infection model.
Logical Relationship for Cytotoxicity and Efficacy Assessment
Caption: Logical flow for assessing Gemifloxacin efficacy.
References
- 1. Rhinovirus increases Moraxella catarrhalis adhesion to the respiratory epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
Application Note: A Robust HPLC Method for the Quantification of Gemifloxacin Mesylate
References
- 1. A Validated Reverse Phase-Ultra-Performance Liquid Chromatography Method for the Determination of this compound in Bulk and its Pharmaceutical Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
Application Note: Measuring DNA Gyrase Activity in the Presence of Gemifloxacin Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription.[1][2][3][4] This enzyme is a well-established target for antibacterial drugs, particularly the fluoroquinolone class of antibiotics.[4][5] Gemifloxacin Mesylate, a potent broad-spectrum fluoroquinolone, exerts its bactericidal effect by inhibiting DNA gyrase and topoisomerase IV.[6][7][8][9] By binding to the enzyme-DNA complex, Gemifloxacin stabilizes the cleavage intermediate, leading to double-strand DNA breaks and ultimately cell death.[6][10][11]
This application note provides detailed protocols for measuring the activity of DNA gyrase in the presence of this compound. The described methods, including DNA supercoiling and cleavage assays, are fundamental for characterizing the inhibitory potential of this and other related compounds.
Signaling Pathway of DNA Gyrase Inhibition by Gemifloxacin
The following diagram illustrates the mechanism of DNA gyrase and its inhibition by Gemifloxacin. DNA gyrase, composed of GyrA and GyrB subunits, binds to a segment of DNA (G-segment). Through ATP hydrolysis, it introduces a transient double-strand break in the G-segment, passes another DNA segment (T-segment) through the break, and then reseals the break, resulting in negatively supercoiled DNA. Gemifloxacin traps the enzyme-DNA cleavage complex, preventing the re-ligation of the DNA strands.
Caption: Mechanism of DNA gyrase and its inhibition by this compound.
Experimental Protocols
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate. The inhibition of this activity is observed as a decrease in the amount of supercoiled DNA.
Materials:
-
E. coli DNA Gyrase (GyrA and GyrB subunits)
-
Relaxed pBR322 DNA (or other suitable plasmid)
-
5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.
-
This compound stock solution (in DMSO or water)
-
Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol.
-
Stop Solution/Loading Dye: 2X Gel Loading Dye (e.g., GSTEB: 40% (w/v) Glycerol, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue).
-
Chloroform/isoamyl alcohol (24:1)
-
Agarose
-
Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer
-
Ethidium bromide or other DNA stain
-
Microcentrifuge tubes
-
Incubator at 37°C
-
Agarose gel electrophoresis system
Procedure:
-
On ice, prepare a reaction mixture containing the 5X assay buffer, relaxed pBR322 DNA, and sterile water to the desired volume.
-
Aliquot the reaction mixture into pre-chilled microcentrifuge tubes.
-
Add varying concentrations of this compound (or solvent control) to the respective tubes.
-
Dilute the DNA gyrase enzyme in the dilution buffer to the appropriate concentration. One unit of gyrase is typically defined as the amount of enzyme required to supercoil 0.5 µg of relaxed pBR322 DNA in 30 minutes at 37°C.
-
Initiate the reaction by adding the diluted DNA gyrase to each tube (except for the no-enzyme control). The final reaction volume is typically 30 µL.
-
Mix gently and incubate the reactions at 37°C for 30-60 minutes.[12]
-
Stop the reaction by adding an equal volume of chloroform/isoamyl alcohol (24:1) followed by the stop solution/loading dye.
-
Vortex briefly and centrifuge to separate the phases.
-
Load the aqueous (upper) phase onto a 1% agarose gel.
-
Perform electrophoresis at a constant voltage until the dye front has migrated an adequate distance.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The supercoiled DNA will migrate faster than the relaxed DNA.
DNA Gyrase Cleavage Assay
This assay detects the formation of the gyrase-DNA cleavage complex, which is stabilized by fluoroquinolones. The presence of the inhibitor leads to an increase in the amount of linear DNA, resulting from the double-strand break.
Materials:
-
E. coli DNA Gyrase (GyrA and GyrB subunits)
-
Supercoiled pBR322 DNA
-
5X Cleavage Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 32.5% (w/v) glycerol, 0.5 mg/mL albumin (Note: ATP is omitted).[13]
-
This compound stock solution
-
Sodium Dodecyl Sulfate (SDS) solution (e.g., 2% w/v)
-
Proteinase K (e.g., 10 mg/mL)
-
Stop Solution/Loading Dye
-
Agarose and electrophoresis reagents
Procedure:
-
On ice, prepare a reaction mixture with the 5X cleavage assay buffer, supercoiled pBR322 DNA, and water.
-
Aliquot the mixture into microcentrifuge tubes.
-
Add varying concentrations of this compound or a solvent control.
-
Add DNA gyrase to each tube to initiate the reaction.
-
Incubate at 37°C for 30-60 minutes to allow the formation of the cleavage complex.[14]
-
Add SDS to a final concentration of 0.2-0.5% and Proteinase K to a final concentration of 0.1-0.5 mg/mL to each reaction.[13][14]
-
Incubate at 37-45°C for an additional 30-45 minutes to digest the protein.[14][15]
-
Add the stop solution/loading dye.
-
Analyze the samples by 1% agarose gel electrophoresis.
-
Stain and visualize the DNA. An increase in the linear DNA band with increasing drug concentration indicates stabilization of the cleavage complex.
Experimental Workflow
The following diagram outlines the general workflow for assessing the inhibitory effect of this compound on DNA gyrase activity.
Caption: General workflow for DNA gyrase inhibition assay.
Data Presentation
The inhibitory activity of this compound is typically quantified by its 50% inhibitory concentration (IC₅₀), which is the concentration of the drug required to inhibit 50% of the DNA gyrase activity.
| Enzyme Source | Assay Type | Gemifloxacin IC₅₀ (µg/mL) | Reference |
| Staphylococcus aureus | DNA Supercoiling | 0.31 | [16] |
| Staphylococcus aureus | Topoisomerase IV Decatenation | 0.25 | [16] |
| Enterococcus faecalis | DNA Supercoiling | Not specified, but potent | [17] |
| Streptococcus pneumoniae | DNA Cleavage | More potent than ciprofloxacin | [10] |
| Enzyme Source | Assay Type | Gemifloxacin IC₅₀ (µM) | Reference |
| Staphylococcus aureus | DNA Supercoiling | 5.6 | [18] |
| Staphylococcus aureus | Topoisomerase IV Decatenation | 0.4 | [18] |
Note: IC₅₀ values can vary depending on the specific experimental conditions, such as enzyme and substrate concentrations.
Conclusion
The protocols described in this application note provide robust methods for evaluating the inhibitory effects of this compound on DNA gyrase. These assays are essential tools for antibacterial drug discovery and for studying the mechanisms of drug resistance. The provided data and workflows offer a comprehensive guide for researchers in this field.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. microbenotes.com [microbenotes.com]
- 3. DNA gyrase - Wikipedia [en.wikipedia.org]
- 4. DNA gyrase: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. This compound | DNA gyrase | Topoisomerase | TargetMol [targetmol.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. DNA gyrase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 10. Potent Antipneumococcal Activity of Gemifloxacin Is Associated with Dual Targeting of Gyrase and Topoisomerase IV, an In Vivo Target Preference for Gyrase, and Enhanced Stabilization of Cleavable Complexes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural basis of DNA gyrase inhibition by antibacterial QPT-1, anticancer drug etoposide and moxifloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. inspiralis.com [inspiralis.com]
- 14. inspiralis.com [inspiralis.com]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Topoisomerase Targeting with and Resistance to Gemifloxacin in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Gemifloxacin Mesylate for Treating Community-Acquired Pneumonia in Murine Models
These application notes provide a comprehensive overview of the use of Gemifloxacin Mesylate in preclinical murine models of community-acquired pneumonia (CAP), primarily focusing on infections caused by Streptococcus pneumoniae. The protocols and data presented are intended for researchers, scientists, and drug development professionals investigating the efficacy and pharmacodynamics of this antibiotic.
Introduction
Gemifloxacin is a synthetic fluoroquinolone antimicrobial agent with potent in vitro activity against a broad spectrum of pathogens, including key causative agents of CAP such as Streptococcus pneumoniae.[1][2] Murine models of pneumonia are crucial for evaluating the in vivo efficacy of new antimicrobial agents, providing valuable data on survival rates, bacterial clearance, and pharmacokinetic/pharmacodynamic (PK/PD) parameters. The following sections detail experimental protocols and summarize quantitative data from studies investigating gemifloxacin's efficacy in treating pneumococcal pneumonia in mice.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in murine models of community-acquired pneumonia.
Table 1: Survival Rates of Immunocompetent Mice with S. pneumoniae Pneumonia Treated with Gemifloxacin
| Mouse Strain | S. pneumoniae Strain | Treatment Dose (mg/kg) | Dosing Regimen | Survival Rate (%) | Reference |
| Swiss | P-4241 (Wild-type) | 50 | 6 injections every 12h | 100 | [3] |
| Swiss | P-4241 (Wild-type) | 25 | 6 injections every 12h | 93 | [3] |
| Swiss | P-4241 (Wild-type) | 12.5 | 6 injections every 12h | 80 | [3] |
| Swiss | P-4241 (Wild-type) | 6.25 | 6 injections every 12h | 40 | [3] |
| Swiss | C42-R2 (parC mutant) | 50 | 6 injections every 12h | 100 | [3] |
| Swiss | C42-R2 (parC mutant) | 25 | 6 injections every 12h | 69 | [3] |
| CD1 Swiss | Virulent Strain | Not Specified | Every 8h for 2 days | 100 | [4] |
| CD1 Swiss | Virulent Strain | Not Specified | Every 8h for 5 days | 83 | [4] |
Table 2: Comparative Efficacy of Gemifloxacin and Other Fluoroquinolones
| Parameter | Gemifloxacin | Trovafloxacin | Levofloxacin | Reference |
| Survival Rate (Wild-type S. pneumoniae) | 90-100% (at 25-50 mg/kg) | Not Specified | 40-58% | [1][4] |
| Survival Rate (Double mutant parC and gyrA) | 40% (at 50 mg/kg) | No protection (at 200 mg/kg) | Not Specified | [1] |
| Pulmonary Bacterial Clearance | 89-100% of mice | Not Specified | 0-20% of mice | [4] |
Table 3: In Vitro Activity of Gemifloxacin against S. pneumoniae
| Strain Type | Gemifloxacin MIC (μg/ml) | Ciprofloxacin MIC (μg/ml) | Reference |
| Penicillin-resistant clinical isolates | 0.03 - 0.12 | 2 - 64 | [5] |
| Quinolone-resistant clinical isolates | 0.03 - 0.12 | 2 - 64 | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for evaluating this compound in murine models of CAP.
Murine Model of Pneumococcal Pneumonia
This protocol describes the induction of pneumonia in mice to test the efficacy of antimicrobial agents.
Materials:
-
Specific pathogen-free mice (e.g., Swiss or CD1 Swiss strains).
-
Virulent, encapsulated Streptococcus pneumoniae strain (e.g., P-4241, serotype 3).[1]
-
Tryptic soy broth or other suitable bacterial culture medium.
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail).
-
Micropipettes and sterile, non-pyrogenic tips.
-
Sterile saline.
Procedure:
-
Bacterial Culture Preparation: Culture the S. pneumoniae strain in tryptic soy broth to the mid-logarithmic phase. Centrifuge the culture, wash the bacterial pellet with sterile saline, and resuspend it to the desired concentration (e.g., 10^5 - 10^7 CFU in 50 µL).
-
Animal Anesthesia: Anesthetize the mice using a calibrated vaporizer for isoflurane or via intraperitoneal injection of a ketamine/xylazine cocktail.
-
Intratracheal Inoculation:
-
Place the anesthetized mouse in a supine position on a surgical board.
-
Expose the trachea through a small incision in the neck.
-
Carefully insert a fine-gauge needle or a blunt-ended cannula into the trachea.
-
Instill 50 µL of the bacterial suspension directly into the lungs.[4]
-
Suture the incision.
-
-
Post-Inoculation Monitoring: Monitor the animals for signs of infection, such as lethargy, ruffled fur, and labored breathing. Body temperature can also be used to assess disease progression.[4]
Gemifloxacin Treatment Regimen
This protocol outlines the administration of this compound to infected mice.
Materials:
-
This compound powder.
-
Sterile vehicle for dissolution (e.g., sterile water for injection or 0.9% saline).
-
Gavage needles or equipment for subcutaneous injection.
-
Syringes.
Procedure:
-
Drug Preparation: Prepare a stock solution of this compound in the appropriate sterile vehicle. Further dilute the stock solution to achieve the desired final concentrations for dosing.
-
Treatment Initiation: Begin treatment at a specified time post-infection (e.g., 3, 18, or 24 hours).[1][4]
-
Drug Administration: Administer the prepared gemifloxacin solution to the mice via oral gavage or subcutaneous injection. The volume of administration should be based on the mouse's body weight.
-
Dosing Schedule: Follow a predetermined dosing schedule. A common regimen is twice daily (every 12 hours) for a duration of 3 to 5 days.[1][4]
-
Control Groups: Include a control group of infected mice that receive only the vehicle to determine the natural course of the infection.
Assessment of Efficacy
This protocol describes the methods to evaluate the effectiveness of the gemifloxacin treatment.
Materials:
-
Sterile surgical instruments.
-
Phosphate-buffered saline (PBS).
-
Tissue homogenizer.
-
Blood agar plates or other suitable culture media.
-
Incubator.
Procedure:
-
Survival Monitoring: Record the survival of mice in each treatment and control group daily for a specified period (e.g., 10-14 days).
-
Bacterial Load Determination in Lungs:
-
At selected time points post-treatment, euthanize a subset of mice from each group.
-
Aseptically remove the lungs.
-
Homogenize the lung tissue in a known volume of sterile PBS.
-
Perform serial dilutions of the lung homogenate and plate onto blood agar plates.
-
Incubate the plates at 37°C with 5% CO2 for 24-48 hours.
-
Count the number of colony-forming units (CFU) to determine the bacterial load per gram of lung tissue.
-
Visualization of Workflows and Mechanisms
The following diagrams illustrate the experimental workflow and the mechanism of action of gemifloxacin.
Caption: Experimental workflow for evaluating gemifloxacin efficacy.
Caption: Mechanism of action of gemifloxacin on S. pneumoniae.
References
- 1. Activity of gemifloxacin against quinolone-resistant Streptococcus pneumoniae strains in vitro and in a mouse pneumonia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Activity of Gemifloxacin against Quinolone-Resistant Streptococcus pneumoniae Strains In Vitro and in a Mouse Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Short-course therapy of gemifloxacin effective against pneumococcal pneumonia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Gemifloxacin Mesylate in the Study of Multi-Drug Resistant Streptococcus pneumoniae
Audience: Researchers, scientists, and drug development professionals.
Introduction
Streptococcus pneumoniae is a leading cause of community-acquired pneumonia, meningitis, and otitis media.[1][2] The increasing prevalence of multi-drug resistant (MDR) strains poses a significant therapeutic challenge.[3][4] Gemifloxacin, a fluoronaphthyridone antimicrobial agent, has demonstrated potent in vitro activity against S. pneumoniae, including strains resistant to other antibiotics like penicillin and ciprofloxacin.[3][5][6] These application notes provide a summary of the efficacy of Gemifloxacin against MDR S. pneumoniae, detailed protocols for relevant in vitro studies, and visualizations of the underlying resistance mechanisms and experimental workflows. Gemifloxacin is noted for its activity against a wide range of pathogens responsible for community-acquired respiratory tract infections.[7]
Data Presentation
The following tables summarize the in vitro activity of Gemifloxacin and comparator fluoroquinolones against various strains of Streptococcus pneumoniae, including those with defined resistance mechanisms.
Table 1: Minimum Inhibitory Concentrations (MICs) of Gemifloxacin and Other Fluoroquinolones against Fluoroquinolone-Susceptible and Resistant S. pneumoniae
| Strain Type | Target Gene Mutation(s) | Gemifloxacin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Trovafloxacin MIC (µg/mL) | Moxifloxacin MIC (µg/mL) | Sparfloxacin MIC (µg/mL) | Norfloxacin MIC (µg/mL) |
| Wild-Type (P-4241) | None | 0.015 | 0.5 | 0.06 | 0.06 | 0.25 | 4 |
| parC mutant (C42-R2) | Ser79Tyr | 0.03 | 1 | 0.25 | - | - | - |
| Efflux mutant (N42-6R1) | Efflux | 0.03 | 1 | - | - | - | - |
| parC and gyrA mutant | - | - | - | - | - | - | - |
| Penicillin-Resistant, Ciprofloxacin-Resistant Isolates | Various (topoisomerase and/or efflux) | 0.03 - 0.12 | 2 - 64 | - | - | - | - |
Data compiled from a study on S. pneumoniae strains with defined target mutations and clinical isolates.[1][6]
Table 2: MIC₅₀ and MIC₉₀ Values of Gemifloxacin and Comparators against Clinical Isolates of S. pneumoniae
| Antimicrobial Agent | Penicillin-Susceptible Strains MIC₅₀/MIC₉₀ (mg/L) | Penicillin-Intermediate Strains MIC₅₀/MIC₉₀ (mg/L) |
| Gemifloxacin | 0.03 / 0.06 | 0.016 / 0.016 |
| Moxifloxacin | 0.125 / 0.25 | 0.5 / 0.25 |
| Ciprofloxacin | 1 / 4 | 2 / 4 |
| Ofloxacin | 1 / 4 | 2 / 4 |
| Levofloxacin | 1 / 2 | 1 / 2 |
| Sparfloxacin | 0.25 / 0.5 | 0.5 / 0.5 |
MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data from a study of 200 clinical pneumococcal isolates.[8]
Signaling Pathways and Resistance Mechanisms
Fluoroquinolone resistance in Streptococcus pneumoniae primarily arises from two mechanisms: alterations in the target enzymes (DNA gyrase and topoisomerase IV) and active efflux of the drug from the bacterial cell.[9][10]
Caption: Fluoroquinolone resistance mechanisms in S. pneumoniae.
Experimental Workflows
A typical workflow for evaluating the efficacy of Gemifloxacin against multi-drug resistant S. pneumoniae involves several key stages, from initial susceptibility screening to the molecular characterization of resistant isolates.
Caption: Workflow for studying Gemifloxacin against MDR S. pneumoniae.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing of Streptococcus pneumoniae.[11][12]
Materials:
-
Gemifloxacin Mesylate analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) supplemented with 3-5% lysed horse blood
-
96-well microtiter plates
-
Streptococcus pneumoniae isolates (including ATCC quality control strains, e.g., ATCC 49619)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or McFarland standards
-
Incubator (35°C ± 2°C) with 5% CO₂ atmosphere
Procedure:
-
Preparation of Gemifloxacin Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water with dropwise addition of 0.1 N NaOH to aid dissolution) at a concentration of 1 mg/mL. Filter-sterilize the stock solution.
-
Preparation of Working Solutions: Perform serial two-fold dilutions of the Gemifloxacin stock solution in CAMHB to achieve the desired concentration range for testing (e.g., 0.001 to 2 µg/mL).
-
Inoculum Preparation:
-
From a fresh (18-24 hour) blood agar plate, select 3-5 colonies of the S. pneumoniae isolate.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation of Microtiter Plates:
-
Dispense 50 µL of the appropriate Gemifloxacin working solution into each well of the 96-well plate.
-
Add 50 µL of the prepared bacterial inoculum to each well.
-
Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).
-
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C in a 5% CO₂ atmosphere for 20-24 hours.
-
Reading the Results: The MIC is the lowest concentration of Gemifloxacin that completely inhibits visible growth of the organism.
Protocol 2: In Vitro Selection of Gemifloxacin-Resistant Mutants
This protocol describes a method for selecting for resistant mutants through serial passage on antibiotic-containing media.
Materials:
-
Blood agar plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) with 3-5% lysed horse blood
-
This compound
-
Streptococcus pneumoniae isolate with a known Gemifloxacin MIC
Procedure:
-
Initial Exposure: Prepare a large inoculum (e.g., 10⁹ CFU) of the S. pneumoniae strain and plate it onto blood agar plates containing Gemifloxacin at a concentration of 2x and 4x the initial MIC.
-
Incubation: Incubate the plates at 35°C ± 2°C in a 5% CO₂ atmosphere for 48 hours.
-
Selection of Colonies:
-
If colonies appear, select a few and re-streak them onto fresh plates with the same Gemifloxacin concentration to confirm resistance.
-
Determine the MIC of the selected colonies to quantify the increase in resistance.
-
-
Serial Passage (for multi-step mutations):
-
Inoculate a broth culture of the parent strain in CAMHB containing Gemifloxacin at a sub-inhibitory concentration (e.g., 0.5x MIC).
-
Incubate for 24 hours.
-
Transfer an aliquot of the culture to a fresh broth with a slightly higher concentration of Gemifloxacin.
-
Repeat this process for several passages (e.g., 10-20), gradually increasing the antibiotic concentration.
-
Plate the final culture onto antibiotic-free agar to isolate single colonies.
-
Determine the MIC of the resulting isolates to assess the level of resistance.
-
Protocol 3: Molecular Characterization of Resistance - Sequencing of Quinolone Resistance-Determining Regions (QRDRs)
This protocol outlines the steps for identifying mutations in the target genes associated with fluoroquinolone resistance.
Materials:
-
Genomic DNA extraction kit
-
Primers specific for the QRDRs of gyrA, gyrB, parC, and parE genes of S. pneumoniae
-
PCR reagents (Taq polymerase, dNTPs, buffer)
-
Thermocycler
-
Agarose gel electrophoresis equipment
-
DNA sequencing service or equipment
Procedure:
-
Genomic DNA Extraction: Extract genomic DNA from both the parent (susceptible) and the selected resistant S. pneumoniae isolates using a commercial kit according to the manufacturer's instructions.
-
PCR Amplification:
-
Amplify the QRDRs of gyrA, gyrB, parC, and parE using specific primers.
-
Perform PCR using standard conditions, with an annealing temperature optimized for the specific primer pairs.
-
-
Verification of PCR Products: Run the PCR products on an agarose gel to confirm the amplification of fragments of the expected size.
-
DNA Sequencing: Purify the PCR products and send them for Sanger sequencing.
-
Sequence Analysis:
Conclusion
This compound demonstrates significant potency against multi-drug resistant Streptococcus pneumoniae, including strains resistant to other fluoroquinolones.[3][5][6] The provided protocols offer a framework for researchers to investigate the efficacy of Gemifloxacin and to explore the molecular mechanisms underlying resistance. Understanding these aspects is crucial for the continued development and strategic use of this important antimicrobial agent in the face of evolving bacterial resistance.
References
- 1. Activity of Gemifloxacin against Quinolone-Resistant Streptococcus pneumoniae Strains In Vitro and in a Mouse Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation, Identification, and Antimicrobial Susceptibility Testing of Streptococcus pneumoniae [protocols.io]
- 3. journals.asm.org [journals.asm.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Activity of Gemifloxacin against Penicillin- and Ciprofloxacin-Resistant Streptococcus pneumoniae Displaying Topoisomerase- and Efflux-Mediated Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of gemifloxacin against penicillin- and ciprofloxacin-resistant Streptococcus pneumoniae displaying topoisomerase- and efflux-mediated resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro activity of gemifloxacin against Streptococcus pneumoniae isolates in Germany - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Antimicrobial Susceptibility - Streptococcus pneumoniae | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 12. dovepress.com [dovepress.com]
Application Notes and Protocols for Gemifloxacin Mesylate in Experimental Models of Pyelonephritis and Wound Infection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Gemifloxacin Mesylate in preclinical animal models of pyelonephritis and wound infections. The information is compiled from published studies to guide the design and execution of similar research.
Introduction
Gemifloxacin is a potent, broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1] This dual-targeting mechanism contributes to its high efficacy and potentially lower propensity for resistance development. Experimental models of pyelonephritis and wound infection in rats have demonstrated the potential of gemifloxacin for treating these conditions.[2]
Data Presentation
The following tables summarize the efficacy of this compound in reducing bacterial load in experimental pyelonephritis and wound infection models. While specific quantitative data for Gemifloxacin was not available in the reviewed literature, the tables present the qualitative findings and include representative quantitative data from studies on other fluoroquinolones to illustrate typical experimental outcomes.
Table 1: Efficacy of this compound in a Rat Model of Pyelonephritis
| Pathogen | Treatment Regimen | Outcome | Representative Quantitative Data (Other Fluoroquinolones) |
| Escherichia coli | Oral, 3 days | Significant reduction in bacterial numbers (P < 0.01) compared to no treatment.[2] | A 2.9 to 4.9 log10 reduction in kidney CFU has been observed with other fluoroquinolones in similar models.[3] |
| Proteus mirabilis | Oral, 3 days | Significant reduction in bacterial numbers (P < 0.01) compared to no treatment.[2] | Not available |
Table 2: Efficacy of this compound in a Rat Model of Wound Infection
| Pathogen | Treatment Regimen | Outcome | Representative Quantitative Data (JNJ-Q2, another fluoroquinolone) |
| Streptococcus pyogenes | Oral, 3 days | Significant reduction in bacterial numbers (P < 0.01) compared to controls.[2] | Not available |
| Staphylococcus aureus | Oral, 3 days | Effective against staphylococcal infection.[2] | Dose-dependent reductions of 0.7 to 3.0 log10 CFU/g of skin tissue have been observed with oral administration of the fluoroquinolone JNJ-Q2 in a murine model.[3] |
| Staphylococcus epidermidis | Oral, 3 days | Effective against staphylococcal infection.[2] | Not available |
Experimental Protocols
The following are detailed methodologies for establishing experimental models of pyelonephritis and wound infection in rats for the evaluation of this compound.
Protocol 1: Rat Model of Ascending Pyelonephritis
This protocol is adapted from established methods for inducing pyelonephritis in rats.
Materials:
-
Female Wistar rats (200-250 g)
-
Uropathogenic Escherichia coli or Proteus mirabilis strain
-
Tryptic Soy Broth (TSB) and Agar (TSA)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Sterile saline
-
0.5 ml syringe with a 24-gauge intravenous catheter
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
Procedure:
-
Bacterial Culture Preparation: Inoculate the chosen uropathogenic strain into TSB and incubate overnight at 37°C. Centrifuge the culture, wash the pellet with sterile saline, and resuspend to a concentration of approximately 10^9 CFU/ml.
-
Animal Preparation and Anesthesia: Anesthetize the rats using a suitable anesthetic agent.
-
Induction of Infection: Gently insert the 24-gauge intravenous catheter transurethrally into the bladder. Instill 0.1 ml of the bacterial suspension into the bladder.
-
Treatment: One hour post-infection, begin oral administration of this compound. A suggested dosage range, based on toxicity studies in rats, is 50-200 mg/kg/day, administered once or twice daily for 3 days.[2] The drug should be suspended in a suitable vehicle for oral gavage.
-
Efficacy Assessment: Approximately 17 hours after the final dose, euthanize the animals.[2] Aseptically remove the kidneys, weigh them, and homogenize in sterile saline. Perform serial dilutions of the homogenate and plate on TSA to determine the number of viable bacteria (CFU/g of kidney tissue).
Protocol 2: Rat Model of Wound Infection
This protocol is based on established methods for creating and infecting full-thickness wounds in rats.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Staphylococcus aureus, Staphylococcus epidermidis, or Streptococcus pyogenes strain
-
TSB and TSA
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical preparation supplies (clippers, antiseptic solution)
-
4 mm biopsy punch
-
Sterile saline
-
This compound
-
Vehicle for oral administration
Procedure:
-
Bacterial Culture Preparation: Prepare an overnight culture of the selected bacterial strain in TSB. Adjust the concentration to approximately 10^8 CFU/ml in sterile saline.
-
Animal Preparation and Wounding: Anesthetize the rats and shave the dorsal thoracic region. Disinfect the skin with an appropriate antiseptic. Create a full-thickness excisional wound using a 4 mm biopsy punch.
-
Infection: Inoculate the wound with 10 µl of the bacterial suspension.
-
Treatment: One hour after infection, commence oral treatment with this compound. A dosage of 50-200 mg/kg/day, administered once or twice daily for 3 days, can be used.[2]
-
Efficacy Assessment: Approximately 17 hours after the last dose, euthanize the animals.[2] Excise the skin tissue around the wound site. Homogenize the tissue in sterile saline, perform serial dilutions, and plate on TSA to enumerate the viable bacteria (CFU/g of tissue).
Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of action of Gemifloxacin and the experimental workflows for the described models.
Caption: Mechanism of action of Gemifloxacin.
Caption: Experimental workflow for the rat pyelonephritis model.
Caption: Experimental workflow for the rat wound infection model.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Twenty-eight days repeated oral dose toxicity study of gemifloxacin in Wistar albino rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of a New Fluoroquinolone, JNJ-Q2, in Murine Models of Staphylococcus aureus and Streptococcus pneumoniae Skin, Respiratory, and Systemic Infections - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Gemifloxacin Mesylate Degradation Product Analysis: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and analysis of Gemifloxacin Mesylate degradation products.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments.
1. Forced Degradation Studies
Question: My forced degradation study is showing either too much or too little degradation of this compound. What are the recommended starting conditions?
Answer: The extent of degradation is highly dependent on the stressor concentration, temperature, and exposure time. A target degradation of 5-20% is generally considered optimal to ensure that the analytical method is challenged without generating secondary or overly complex degradation profiles.[1] Below are some typical starting conditions reported in the literature. We recommend starting with these and adjusting as necessary for your specific drug product.
| Stress Condition | Reagent/Parameter | Temperature | Duration | Expected Degradation | Reference |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 1 hour | ~7.01% | [2] |
| Alkaline Hydrolysis | 0.1 M NaOH | 60°C | 1 hour | ~9% | [2] |
| Oxidative | 3% H₂O₂ | Room Temperature | 48 hours | ~11% | [3] |
| Thermal (Solid) | Dry Heat | 105°C | 48 hours | Degradation Observed | [2] |
| Photolytic (Solution) | UV-A Radiation (352 nm) | Ambient | - | Degradation Observed | [4] |
Question: I am observing a precipitate in my sample after subjecting it to alkaline hydrolysis. How should I proceed?
Answer: Precipitation can occur due to the formation of less soluble degradation products or changes in the sample matrix pH. It is crucial to neutralize the solution after the stress period (e.g., with an equivalent amount of acid) before dilution and injection into an HPLC system.[5] If precipitation persists, consider sonicating the sample or using a different diluent that is compatible with your mobile phase.
2. Chromatographic Analysis
Question: I am having trouble separating Gemifloxacin from its degradation products using RP-HPLC. What are some recommended column and mobile phase combinations?
Answer: Achieving good resolution between Gemifloxacin and its degradation products is key for a stability-indicating method. Several RP-HPLC methods have been successfully developed. Here are a few validated methods:
| Column | Mobile Phase | Flow Rate | Detection | Reference |
| Inertsil-ODS3V-C18 (4.6 x 250 mm; 5 µm) | Gradient elution with 0.1% Trifluoroacetic acid (pH 2.5) and Methanol | 1.0 mL/min | 287 nm | [6] |
| Symmetry C18 | Acetate buffer: Methanol (38:62 v/v) | 1.0 mL/min | 273 nm | [2] |
| Agilent Eclipse® XDB RP-18 (150 x 4.6 mm; 5 µm) | 0.3% Triethylamine (pH 3.0) and Acetonitrile (80:20, v/v) | - | - | [7] |
| Luna Omega 5 µm C18 (250 x 4.6 mm) | Acetonitrile/Water/Trifluoroacetic acid (20:80:0.1, v/v/v) | 1.0 mL/min | 272 nm | [8] |
If you are still facing co-elution issues, consider adjusting the mobile phase pH, the organic modifier ratio, or trying a different stationary phase (e.g., a phenyl-hexyl column) to alter the selectivity.
Question: My peak shapes for Gemifloxacin are poor (e.g., tailing). How can I improve them?
Answer: Peak tailing for basic compounds like Gemifloxacin on silica-based C18 columns can be due to interactions with residual silanol groups. Here are some troubleshooting tips:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is low (e.g., 2.5-3.0) to keep the analyte in its protonated form.
-
Use a Mobile Phase Additive: Incorporate a competing base, such as triethylamine (TEA), into your mobile phase to mask the silanol groups.
-
Column Choice: Use a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.
3. Degradation Product Identification
Question: What are the known degradation products of this compound?
Answer: The most well-characterized degradation product is formed under alkaline conditions. It has been identified as sodium 7-amino-1-pyrrolidinyl-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate.[9] This product results from the loss of the 3-(aminomethyl)-4-(methoxyimino)-1-pyrrolidinyl ring.[9] Other degradation products are formed under acidic and oxidative conditions, but their structures are not as extensively detailed in the available literature. LC-MS/MS is the most powerful technique for the identification and structural elucidation of these unknown degradation products.[6][10]
Question: How can I confirm the structure of an unknown degradation product?
Answer: A combination of analytical techniques is typically required for structural elucidation:
-
LC-MS/MS: Provides the molecular weight of the degradation product and its fragmentation pattern, which offers clues about its structure.
-
High-Resolution Mass Spectrometry (HRMS): (e.g., Q-TOF or Orbitrap) provides a highly accurate mass measurement, allowing for the determination of the elemental composition.
-
NMR Spectroscopy: If the degradation product can be isolated in sufficient quantity and purity (e.g., via preparative HPLC), 1H and 13C NMR spectroscopy can provide definitive structural information.[6][9]
Experimental Protocols
1. Forced Degradation (Stress Testing) Protocol
This protocol provides a general framework for conducting forced degradation studies on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.2 M HCl to achieve a final drug concentration of 0.5 mg/mL in 0.1 M HCl.
-
Incubate the solution in a water bath at 60°C for 1 hour.[2]
-
Cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M NaOH.
-
Dilute with mobile phase to the target concentration for analysis.
-
-
Alkaline Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.2 M NaOH to achieve a final drug concentration of 0.5 mg/mL in 0.1 M NaOH.
-
Incubate the solution in a water bath at 60°C for 1 hour.[2]
-
Cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M HCl.
-
Dilute with mobile phase to the target concentration for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an appropriate volume of 30% H₂O₂ to achieve a final H₂O₂ concentration of 3-30%.
-
Store the solution at room temperature, protected from light, for 48 hours.[3]
-
Dilute with mobile phase to the target concentration for analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound powder in a petri dish and expose it to dry heat at 105°C in an oven for 48 hours.[2]
-
After exposure, dissolve the powder in a suitable solvent and dilute to the target concentration for analysis.
-
-
Photolytic Degradation:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol).
-
Expose the solution to UV-A radiation (e.g., 352 nm) for a defined period.[4]
-
A control sample should be kept in the dark under the same conditions.
-
Dilute the exposed and control samples with mobile phase to the target concentration for analysis.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
2. Stability-Indicating RP-HPLC Method
This protocol is based on a validated method for the analysis of this compound and its degradation products.
-
Chromatographic System: HPLC with a UV/PDA detector.
-
Column: Inertsil-ODS3V-C18 (4.6 x 250 mm; 5 µm particle size).[6]
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water (pH 2.5).
-
Mobile Phase B: Methanol.
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: 5% A, 95% B
-
30.1-35 min: Re-equilibration to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 27°C.[6]
-
Detection Wavelength: 287 nm.[6]
-
Injection Volume: 20 µL.
-
Procedure:
-
Prepare the mobile phases and degas them before use.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent), a standard solution of this compound, and the prepared samples from the forced degradation studies.
-
Process the chromatograms to determine the retention times, peak areas, and resolution between Gemifloxacin and its degradation products.
-
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Known and potential degradation pathways of this compound.
References
- 1. pharmtech.com [pharmtech.com]
- 2. ajrconline.org [ajrconline.org]
- 3. lubrizolcdmo.com [lubrizolcdmo.com]
- 4. This compound (GFM) stability evaluation applying a validated bioassay method and in vitro cytotoxic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijrpp.com [ijrpp.com]
- 6. Development and validation of a RP-HPLC method for stability-indicating assay of this compound including identification of related substances by LC-ESI-MS/MS, 1H and 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. Structural elucidation of this compound degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Gemifloxacin Mesylate In Vivo Model Development
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gemifloxacin Mesylate in vivo models.
Troubleshooting Guide
This guide addresses common challenges encountered during in vivo experiments with this compound in a question-and-answer format.
| Question | Answer and Troubleshooting Steps |
| 1. Why am I observing low or variable oral bioavailability in my animal model? | Possible Causes: * Formulation Issues: this compound has specific solubility characteristics. Improper formulation can lead to poor absorption.[1][2] * Gastrointestinal pH: The pH of the animal's stomach and intestines can affect drug dissolution and absorption. * Food Effects: The presence of food in the stomach can alter absorption. * Species-Specific Differences: Bioavailability can vary significantly between species.[3][4] Troubleshooting Steps: 1. Optimize Formulation: Ensure this compound is appropriately solubilized. For preclinical studies, consider using a vehicle such as water for injection, as the mesylate salt is water-soluble.[5] For tablet studies, ensure dissolution profiles are adequate.[1] 2. Standardize Dosing Conditions: Administer the drug at the same time each day and consider fasting the animals before oral administration to reduce variability. 3. Route of Administration: If oral bioavailability remains an issue, consider intravenous administration to establish baseline pharmacokinetic parameters and determine the absolute bioavailability.[6] |
| 2. My animals are showing unexpected signs of toxicity (e.g., lethargy, weight loss). What should I do? | Possible Causes: * Dose is too high: The selected dose may be approaching the toxic threshold in the specific animal model.[7] * Species Sensitivity: Different species exhibit varying sensitivities to fluoroquinolones.[8][9] For instance, rats have shown kidney toxicity, while dogs have shown liver and bile effects at high doses.[8] * Off-Target Effects: Fluoroquinolones can have off-target effects, including central nervous system and tendon toxicity.[10] Troubleshooting Steps: 1. Dose Reduction: Lower the dose to a level that is therapeutically relevant but better tolerated. Conduct a dose-ranging study to identify the maximum tolerated dose (MTD). 2. Monitor Clinical Signs: Closely observe animals for any adverse effects. Record body weight, food and water intake, and any behavioral changes.[11] 3. Review Literature: Consult toxicology studies for the specific animal model you are using to understand expected toxicities.[11] 4. Pathology and Histopathology: At the end of the study, perform gross necropsy and histopathological analysis of key organs to identify any treatment-related changes.[11] |
| 3. I am not observing the expected efficacy in my infection model. What could be the reason? | Possible Causes: * Sub-therapeutic Dose: The dose administered may not be sufficient to achieve the required therapeutic concentrations at the site of infection.[12] * Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatch: The dosing frequency may not be optimal to maintain drug concentrations above the minimum inhibitory concentration (MIC) for the target pathogen. The AUC24/MIC ratio is a key determinant of efficacy for fluoroquinolones.[8] * Resistant Pathogen: The bacterial strain used in the infection model may have or may have developed resistance to Gemifloxacin.[13] Troubleshooting Steps: 1. Verify MIC: Confirm the MIC of Gemifloxacin against the specific bacterial strain being used. 2. Pharmacokinetic Analysis: Measure plasma and tissue concentrations of Gemifloxacin to ensure adequate exposure.[12] 3. Optimize Dosing Regimen: Adjust the dose and/or frequency of administration to achieve the target PK/PD parameters (e.g., AUC24/MIC ≥ 30 for S. pneumoniae).[8] 4. Combination Therapy: In cases of resistance or difficult-to-treat infections, consider combination therapy with another antimicrobial agent. |
| 4. How do I choose the appropriate animal model for my this compound study? | Considerations: * Research Question: The choice of model depends on the study's objective (e.g., pharmacokinetics, efficacy, toxicity). * Infection Type: For efficacy studies, the model should mimic the human infection of interest (e.g., respiratory tract infection, pyelonephritis).[14][15] * Metabolic Profile: Consider the metabolic profile of Gemifloxacin in the chosen species and its similarity to humans. While metabolism is limited, some species-specific metabolites have been observed.[8][16] * Ethical Considerations and Regulations: All animal studies must be conducted in accordance with institutional and national guidelines. Recommendations: * Rats: Commonly used for toxicity and pharmacokinetic studies.[11][16] Rat models of respiratory tract and urinary tract infections have also been established.[14][15] * Mice: Frequently used for efficacy studies, particularly in sepsis and pneumonia models.[17] They are also used for studying potential anti-cancer effects.[10] * Dogs: Used for pharmacokinetic and toxicology studies, providing data from a non-rodent species.[8][16] |
Frequently Asked Questions (FAQs)
| Question | Answer |
| 1. What is the mechanism of action of Gemifloxacin? | Gemifloxacin is a fluoroquinolone antibiotic that exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, Gemifloxacin disrupts bacterial DNA processes, leading to cell death.[18] It has a high affinity for bacterial DNA gyrase, approximately 100 times greater than for mammalian DNA gyrase.[18] |
| 2. What are the known pharmacokinetic parameters of Gemifloxacin in common animal models? | Pharmacokinetic parameters vary by species. Please refer to the "Quantitative Data Summary" section below for a detailed comparison. In general, Gemifloxacin is rapidly absorbed after oral administration in rats and dogs, with terminal half-lives of approximately 2 hours and 5 hours, respectively.[16] |
| 3. How should this compound be formulated for oral administration in animals? | This compound is a water-soluble salt.[5] For oral gavage in rodents, it can be dissolved in sterile water for injection. The concentration should be calculated to deliver the desired dose in a volume appropriate for the animal's size (e.g., up to 10-20 ml/kg for rats and 10 ml/kg for mice).[19][20] |
| 4. What are the potential drug-drug interactions to be aware of in preclinical studies? | While Gemifloxacin does not significantly involve cytochrome P450 (CYP450) enzymes in its metabolism, co-administration with certain compounds can affect its absorption.[21] Antacids containing aluminum or magnesium, as well as sucralfate, can significantly reduce the absorption of Gemifloxacin and should be administered at least 2 hours apart.[21] |
| 5. Are there any known gender-specific differences in the pharmacokinetics of Gemifloxacin? | No significant sex-related differences in the systemic exposure to Gemifloxacin have been observed in animal studies or humans when body weight is taken into account.[8][21] |
Quantitative Data Summary
Table 1: Comparative Pharmacokinetics of Gemifloxacin in Different Species
| Parameter | Mouse | Rat | Dog | Human |
| Tmax (oral) | Not Specified | ~0.5 - 2 hours[8] | ~0.5 - 2 hours[8] | ~0.5 - 2 hours[22] |
| Half-life (t1/2) | Not Specified | ~2 hours[16] | ~5 hours[16] | ~7 hours[7] |
| Oral Bioavailability | Not Specified | Not Specified | Not Specified | ~71%[10] |
| Protein Binding | Not Specified | ~64% (blood cells)[8] | ~72% (blood cells)[8] | 60-70% (plasma)[10] |
| Primary Route of Excretion | Not Specified | Urine (46%) and Bile (12%)[16] | Urine, Bile, and GI secretion (approx. equal)[16] | Feces (61%) and Urine (36%)[18] |
Table 2: Summary of Toxicity Findings in Rats (28-day repeated oral dose) [11]
| Dose Level (mg/kg/day) | Key Observations |
| 50 | Minimal to no adverse effects observed. |
| 100 | Dose-dependent increases in WBC, total bilirubin, glucose, and ALT. Decrease in total protein. |
| 200 | In addition to the above: increased liver weight, chronic hepatitis, acute gastritis, erosion of articular surface of joints, and histopathological changes in Achilles tendon. |
Experimental Protocols
Protocol 1: Oral Administration of this compound in a Rat Efficacy Model
1. Materials:
-
This compound powder
-
Sterile water for injection (vehicle)
-
Appropriately sized oral gavage needles (e.g., 16-18 gauge for adult rats)[19]
-
Syringes
-
Calibrated scale for weighing animals
2. Procedure:
-
Animal Acclimatization: Acclimate rats to the facility for at least one week before the experiment.
-
Dose Calculation: Calculate the required amount of this compound based on the mean body weight of the treatment group and the desired dose.
-
Formulation Preparation:
-
On the day of dosing, prepare a fresh solution of this compound in sterile water for injection.
-
Ensure the drug is completely dissolved.
-
-
Animal Handling and Dosing:
-
Weigh each rat immediately before dosing.
-
Restrain the rat firmly but gently, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.[23]
-
Measure the appropriate length for gavage needle insertion (from the corner of the mouth to the last rib) and mark it to prevent stomach perforation.[24]
-
Gently insert the gavage needle into the esophagus. Do not force the needle. The animal should swallow as the needle is advanced.[23]
-
Administer the calculated volume of the drug solution slowly.[25]
-
Withdraw the needle gently.
-
Monitor the animal for a few minutes post-dosing for any signs of distress.[20]
-
-
Post-Dosing Monitoring: Observe the animals daily for clinical signs, and at specified time points, collect samples (e.g., blood, tissue) for pharmacokinetic or pharmacodynamic analysis.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: General workflow for an in vivo efficacy study.
References
- 1. This compound (GFM): dissolution test based on in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of the 8-methoxyquinolone, moxifloxacin: a comparison in humans and other mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction | Semantic Scholar [semanticscholar.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Comparative pharmacokinetics and bioavailability of gemifloxacin administered as an intravenous 200 mg formulation or an oral 320 mg tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. efda.gov.et [efda.gov.et]
- 8. ema.europa.eu [ema.europa.eu]
- 9. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 10. Gemifloxacin - Wikipedia [en.wikipedia.org]
- 11. Twenty-eight days repeated oral dose toxicity study of gemifloxacin in Wistar albino rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Concentrations of Gemifloxacin at the Target Site in Healthy Volunteers after a Single Oral Dose - PMC [pmc.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Comparative efficacy of gemifloxacin in experimental models of pyelonephritis and wound infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative in vivo activity of gemifloxacin in a rat model of respiratory tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The disposition of gemifloxacin, a new fluoroquinolone antibiotic, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Immunomodulatory activities of gemifloxacin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. go.drugbank.com [go.drugbank.com]
- 19. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 20. iacuc.wsu.edu [iacuc.wsu.edu]
- 21. accessdata.fda.gov [accessdata.fda.gov]
- 22. Multiple-Dose Pharmacokinetics and Tolerability of Gemifloxacin Administered Orally to Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ouv.vt.edu [ouv.vt.edu]
- 24. research.sdsu.edu [research.sdsu.edu]
- 25. Research at UQ - The University of Queensland - Create change [research.uq.edu.au]
Gemifloxacin Mesylate Interference in Cytotoxicity Assays: A Technical Support Center
Welcome to the technical support center for addressing challenges associated with Gemifloxacin Mesylate in cytotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure accurate and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a broad-spectrum fluoroquinolone antibiotic. Its primary mechanism of action is the inhibition of bacterial DNA synthesis by targeting two essential enzymes: DNA gyrase and topoisomerase IV.[1][2][3] This dual-targeting mechanism makes it effective against a wide range of Gram-positive and Gram-negative bacteria.[1][3]
Q2: Why might this compound interfere with standard cytotoxicity assays?
Interference can arise from two main sources:
-
Spectral Interference: this compound exhibits absorbance in the UV range, with a maximum peak around 271 nm.[4][5][6] When complexed with certain dyes, it can also show absorbance in the visible range of 350-550 nm.[1] This can overlap with the absorbance wavelengths of formazan products in tetrazolium-based assays like MTT and XTT, leading to artificially inflated or decreased readings.
-
Chemical Interference: As a fluoroquinolone, this compound has the potential to interact with assay reagents. For instance, it could potentially reduce the tetrazolium salts (MTT, XTT) directly, independent of cellular metabolism, leading to false-positive signals of cell viability. Additionally, some chemical compounds have been shown to inactivate the LDH enzyme, which could lead to an underestimation of cytotoxicity in LDH assays.
Q3: What are the common cytotoxicity assays that could be affected?
The most commonly affected assays are colorimetric methods, including:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Measures the reduction of MTT to a purple formazan product by mitochondrial dehydrogenases in viable cells.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to MTT, but the formazan product is water-soluble.
-
LDH (Lactate Dehydrogenase) Assay: Measures the activity of LDH released from damaged cells into the culture medium.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results with MTT/XTT Assays
Possible Cause: Direct reduction of the tetrazolium salt by this compound or spectral interference from the compound.
Troubleshooting Steps:
-
Run a Compound-Only Control:
-
Prepare wells with the same concentrations of this compound used in your experiment but without cells.
-
Add the MTT or XTT reagent and incubate for the same duration as your experimental plates.
-
Measure the absorbance. A significant absorbance reading in these wells indicates direct reduction of the tetrazolium salt by your compound.
-
-
Assess Spectral Interference:
-
In a cell-free plate, add this compound at the highest concentration used in your experiment to the assay medium.
-
Measure the absorbance at the same wavelength used for formazan detection (typically 570 nm for MTT and 450-490 nm for XTT).
-
A high absorbance reading suggests that the intrinsic color of the compound is interfering with the assay.
-
Logical Troubleshooting Workflow for MTT/XTT Assays
Caption: Troubleshooting logic for MTT/XTT assay interference.
Issue 2: Lower than Expected Cytotoxicity with LDH Assay
Possible Cause: Inhibition of LDH enzyme activity by this compound or interference with the colorimetric readout of the LDH assay.
Troubleshooting Steps:
-
LDH Activity Control:
-
Prepare a solution with a known amount of purified LDH (often included in LDH assay kits).
-
Add different concentrations of this compound to this solution.
-
Measure the LDH activity according to the kit protocol. A decrease in LDH activity in the presence of the compound indicates direct inhibition.
-
-
Compound Interference with Assay Chemistry:
-
Run the LDH assay reaction with the provided positive control (e.g., cell lysate with high LDH activity) in the presence and absence of this compound.
-
A change in the final absorbance reading suggests interference with the chemical reactions of the assay.
-
Data on Potential Interference
While direct quantitative data for this compound interference is limited in the literature, the following table summarizes the potential for interference based on the properties of fluoroquinolones and the principles of each assay.
| Assay | Potential for Spectral Interference | Potential for Chemical Interference | Recommended Controls |
| MTT | Moderate (especially at higher concentrations) | Possible (direct reduction of MTT) | Compound-only control, Spectral interference control |
| XTT | Moderate (especially at higher concentrations) | Possible (direct reduction of XTT) | Compound-only control, Spectral interference control |
| LDH | Low to Moderate | Possible (inhibition of LDH enzyme) | LDH activity control, Compound interference control |
Recommended Alternative Assays
If interference is confirmed or suspected, consider using assays with different detection principles.
Sulforhodamine B (SRB) Assay
This colorimetric assay is based on the binding of the SRB dye to total cellular protein, which is less likely to be affected by the redox activity or spectral properties of the test compound in the same way as tetrazolium assays.
Experimental Protocol: SRB Assay
-
Seed cells in a 96-well plate and treat with this compound for the desired duration.
-
Fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Wash the plates five times with slow-running tap water and allow to air dry.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Read the absorbance at 510 nm on a microplate reader.[2][3][4][7]
Workflow for SRB Assay
References
- 1. Spectrophotometric Determination of this compound, Moxifloxacin Hydrochloride, and Enrofloxacin in Pharmaceutical Formulations Using Acid Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. researchgate.net [researchgate.net]
- 5. pjps.pk [pjps.pk]
- 6. researchgate.net [researchgate.net]
- 7. Effect of four fluoroquinolones on the viability of bladder cancer cells in 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to minimize Gemifloxacin Mesylate degradation during storage
Welcome to the technical support center for Gemifloxacin Mesylate stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing degradation during storage and throughout the experimental process. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to ensure the integrity of your this compound samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: this compound is susceptible to degradation from several factors, including:
-
pH: It degrades in both acidic and alkaline conditions.[1][2][3][4]
-
Light: Exposure to UV radiation can cause significant degradation.[3][4][5]
-
Oxidative Stress: The molecule is susceptible to oxidation.[2]
-
Moisture: As with many pharmaceuticals, moisture can facilitate hydrolytic degradation.[6][7][8]
-
Temperature: Elevated temperatures can accelerate degradation processes.[2]
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, this compound should be stored at 25°C (77°F), with excursions permitted to 15–30°C (59–86°F), and protected from light.[8] For long-term stability studies, standard conditions are 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
Q3: What are some common degradation products of this compound?
A3: Under alkaline conditions, a major degradation product is sodium 7-amino-1-pyrrolidinyl-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate. This is formed by the loss of the 3-(aminomethyl)-4-(methoxyimino)-1-pyrrolidinyl ring.[3][4] Acid-induced degradation also leads to the formation of specific degradation products.[1]
Q4: How can I minimize degradation during my experiments?
A4: To minimize degradation during experimental work:
-
Prepare solutions fresh whenever possible.
-
Protect solutions from light by using amber glassware or covering containers with foil.
-
Use buffers to maintain a stable pH if working with aqueous solutions.
-
Control the temperature of your experimental environment.
-
For formulation development, consider protective strategies such as film coating or the use of stabilizing excipients.[6][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in chromatogram | Degradation of this compound | Perform a forced degradation study to identify potential degradation products and confirm their retention times. Ensure proper storage and handling of samples. |
| Loss of potency in stored samples | Exposure to light, heat, or humidity | Review storage conditions. Store in a cool, dark, and dry place. Use light-protective containers and consider desiccants for moisture-sensitive formulations.[6][10][11] |
| Variability in experimental results | Inconsistent sample stability | Prepare fresh solutions for each experiment. If solutions must be stored, validate their stability over the storage period under defined conditions. |
| Discoloration of the drug substance | Photodegradation or chemical interaction | Immediately protect the substance from light. Investigate potential interactions with excipients or container materials. |
Quantitative Data on Degradation
The following tables summarize quantitative data from forced degradation studies on this compound.
Table 1: Degradation under Acidic and Alkaline Conditions
| Condition | Temperature | Time | % Degradation | Degradation Product Retention Time (min) |
| 0.1 M HCl | 60°C | 1 hour | 7.01% | 2.037 |
| 0.1 M NaOH | 60°C | 1 hour | 9.00% | 2.035 |
Data sourced from a stability-indicating RP-HPLC method study.[2]
Table 2: Photodegradation Kinetics
| Solvent | Kinetic Order | Degradation Rate Constant (k) | t90% (time for 10% degradation) |
| Methanol | First Order | 0.0352 min⁻¹ | 3.01 min |
This data highlights the rapid degradation of this compound in solution upon exposure to light.[5]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for inducing degradation of this compound to study its stability profile and identify degradation products.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of mobile phase components) to obtain a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Reflux the mixture at 60°C for 1 hour.[2]
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.
-
Dilute with the mobile phase to a final concentration suitable for analysis.
-
-
Alkaline Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Reflux the mixture at 60°C for 1 hour.[2]
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M HCl.
-
Dilute with the mobile phase to a final concentration suitable for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at 60°C for a specified time (e.g., 1 hour), protected from light.[2]
-
Dilute with the mobile phase to a final concentration for analysis.
-
-
Thermal Degradation:
-
Place the solid drug substance in a hot air oven at 105°C for 48 hours.[2]
-
After exposure, allow the sample to cool to room temperature.
-
Prepare a solution of a known concentration in the mobile phase for analysis.
-
-
Photodegradation:
-
Expose a solution of the drug (e.g., in methanol) to direct UV light (e.g., in a photostability chamber).
-
Monitor the degradation over time by taking samples at different intervals.[5]
-
Protect the samples from further light exposure before analysis.
-
3. Analysis:
-
Analyze the stressed samples using a validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples with that of an unstressed standard to identify and quantify the degradation products.
Protocol 2: Stability-Indicating RP-HPLC Method
This is an example of a reversed-phase high-performance liquid chromatography (RP-HPLC) method suitable for separating this compound from its degradation products.
-
Column: Symmetry C18 (or equivalent), 5 µm, 4.6 x 250 mm.
-
Mobile Phase: Acetate buffer (pH 3.5) and methanol in a ratio of 38:62 (v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 273 nm.[2]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the column with the mobile phase until a stable baseline is obtained.
-
Prepare standard and sample solutions in the mobile phase.
-
Inject the solutions and record the chromatograms.
-
The retention time for this compound is approximately 2.044 minutes under these conditions.[2]
Visualizations
Degradation Pathways and Mitigation Strategies
Caption: Factors causing this compound degradation and corresponding mitigation strategies.
Experimental Workflow for Stability Testing
Caption: Workflow for conducting forced degradation studies and stability-indicating method validation.
References
- 1. itmedicalteam.pl [itmedicalteam.pl]
- 2. ajrconline.org [ajrconline.org]
- 3. Structural elucidation of this compound degradation product. | Semantic Scholar [semanticscholar.org]
- 4. Structural elucidation of this compound degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 7. colorcon.com [colorcon.com]
- 8. Stability of chronic medicines in dosage administration aids. How much have been done? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of primary packaging on drug stability of solid dosage forms - ECA Academy [gmp-compliance.org]
- 11. australiansciencejournals.com [australiansciencejournals.com]
Troubleshooting inconsistent results in Gemifloxacin Mesylate MIC assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Gemifloxacin Mesylate Minimum Inhibitory Concentration (MIC) assays.
Frequently Asked Questions (FAQs)
Q1: What are the standard recommended methods for determining the MIC of this compound?
A1: The standard methods for determining the MIC of this compound are broth microdilution and agar dilution, as outlined by the Clinical and Laboratory Standards Institute (CLSI).[1][2] The Etest method has also been shown to have a high correlation with the reference agar dilution method for Gemifloxacin.[3]
Q2: Which quality control (QC) strains should be used for this compound MIC assays, and what are the expected MIC ranges?
A2: Specific QC strains with defined MIC ranges are crucial for ensuring the accuracy and reproducibility of your assays. For Gemifloxacin, the following ATCC strains are recommended.
Table 1: CLSI-Recommended Quality Control Strains and Expected MIC Ranges for this compound
| Quality Control Strain | Method | Expected MIC Range (µg/mL) |
| Enterococcus faecalis ATCC® 29212™ | Broth Microdilution | 0.016 - 0.12 |
| Escherichia coli ATCC® 25922™ | Broth Microdilution | 0.004 - 0.016 |
| Haemophilus influenzae ATCC® 49247™ | Broth Microdilution | 0.002 - 0.008 |
| Streptococcus pneumoniae ATCC® 49619™ | Broth Microdilution | 0.008 - 0.03 |
| Neisseria gonorrhoeae ATCC® 49226™ | Agar Dilution | 0.002 - 0.016 |
Data sourced from FDA and CLSI guidelines.[3][4]
Q3: How should I prepare the this compound stock solution?
A3: this compound is typically dissolved in water.[5] It is crucial to follow the manufacturer's instructions for preparing the stock solution to ensure complete dissolution and accurate concentration.
Q4: Can I compare the MIC value of Gemifloxacin directly to that of another antibiotic?
A4: No, you cannot directly compare the numerical MIC value of Gemifloxacin with that of another antibiotic to determine which is more effective.[6][7] The interpretation of an MIC value depends on the specific breakpoint for that drug against a particular organism, as well as pharmacokinetic and pharmacodynamic properties.[5][6]
Troubleshooting Guide for Inconsistent MIC Results
This guide addresses common issues that can lead to variability in this compound MIC assays.
Problem 1: My MIC values are consistently higher or lower than the expected QC range.
This could be due to several factors related to your materials or technique.
Table 2: Troubleshooting High or Low MIC Values
| Potential Cause | Recommended Action |
| Incorrect Drug Concentration | - Verify the potency and expiration date of the this compound powder.- Recalculate and reprepare the stock and working solutions.- Ensure complete dissolution of the antibiotic powder. |
| Inaccurate Inoculum Density | - Standardize your inoculum to a 0.5 McFarland standard before dilution.- Use a spectrophotometer to verify the turbidity of your bacterial suspension.- Ensure the final inoculum concentration in the wells is correct for the chosen method (e.g., 5 x 10^5 CFU/mL for broth microdilution). |
| Improper Incubation | - Check and calibrate your incubator for temperature, CO2 levels (if required for the organism), and humidity.- Ensure consistent incubation times as specified by CLSI guidelines.[1][2] |
| Media Issues | - Use the recommended Mueller-Hinton medium unless testing fastidious organisms that require specific media.- Ensure the pH of the media is within the recommended range.- Check for lot-to-lot variability in your media. |
Problem 2: I am observing significant well-to-well or plate-to-plate variability.
This often points to issues with procedural consistency.
Table 3: Troubleshooting High Variability in MIC Results
| Potential Cause | Recommended Action |
| Inconsistent Pipetting | - Calibrate and verify the accuracy of your pipettes.- Use proper pipetting techniques to avoid bubbles and ensure accurate volume transfer.- When preparing serial dilutions, ensure thorough mixing between each step. |
| Edge Effects in Microplates | - To minimize evaporation, consider not using the outer wells of the microplate or filling them with sterile media/water.- Ensure proper sealing of the plates during incubation. |
| Contamination | - Use aseptic techniques throughout the entire procedure.- Perform a purity check of your inoculum by plating on appropriate agar.- Visually inspect plates for any signs of contamination. |
Problem 3: I am having difficulty reading the MIC endpoint.
Endpoint determination can be subjective and is a common source of error.
Table 4: Troubleshooting Endpoint Reading Issues
| Potential Cause | Recommended Action |
| Trailing Endpoints (Faint Growth over a Range of Concentrations) | - Read the MIC as the lowest concentration with no visible growth or a significant reduction in growth as defined by CLSI.- Use a reading aid, such as a magnifying mirror or a well-lit background, to improve visibility. |
| Skipped Wells (Growth in a Higher Concentration Well but not in a Lower One) | - This often indicates a pipetting error or contamination.- Repeat the test for the affected isolate, paying close attention to technique. |
| Ambiguous Growth in Agar Dilution | - The MIC is the lowest concentration of the agent that completely inhibits growth, ignoring single colonies or a faint haze. |
Experimental Protocols & Workflows
Standard Broth Microdilution Workflow
The following diagram outlines the key steps for performing a standard broth microdilution MIC assay.
Troubleshooting Decision Tree
This diagram provides a logical flow for troubleshooting inconsistent MIC results.
References
- 1. iacld.com [iacld.com]
- 2. pid-el.com [pid-el.com]
- 3. Development of gemifloxacin in vitro susceptibility test methods for gonococci including quality control guidelines. The Quality Control Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. idexx.dk [idexx.dk]
- 7. idexx.com [idexx.com]
Optimization of HPLC mobile phase for Gemifloxacin Mesylate analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of the HPLC mobile phase for the analysis of Gemifloxacin Mesylate.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
| Question ID | Question | Possible Causes | Troubleshooting Steps |
| T-01 | Why am I seeing a poor peak shape (e.g., tailing or fronting) for my this compound peak? | 1. Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state of this compound, leading to peak tailing. 2. Column overload: Injecting too concentrated a sample can lead to peak distortion. 3. Column degradation: The stationary phase may be degrading. 4. Interference from excipients: Matrix effects from the sample formulation can cause peak distortion. | 1. Adjust mobile phase pH: Ensure the pH of the buffer is controlled, for instance, a phosphate buffer at pH 3.0 has been shown to be effective.[1][2] 2. Dilute the sample: Prepare a more dilute sample and reinject. 3. Use a guard column or replace the column: A guard column can protect the analytical column. If the column is old, it may need to be replaced. 4. Optimize sample preparation: Employ a more rigorous sample extraction or clean-up procedure to remove interfering substances. |
| T-02 | My retention time for this compound is shifting. What could be the cause? | 1. Inconsistent mobile phase preparation: Small variations in the mobile phase composition can lead to shifts in retention time. 2. Fluctuations in column temperature: Temperature affects the viscosity of the mobile phase and the kinetics of analyte-stationary phase interaction. 3. Column aging: Over time, the stationary phase can change, leading to altered retention characteristics. 4. Air bubbles in the system: Air bubbles in the pump or column can cause pressure fluctuations and affect retention times. | 1. Ensure accurate mobile phase preparation: Use precise measurements for all components and ensure thorough mixing and degassing. 2. Use a column oven: Maintaining a constant column temperature, for example at 30°C, will ensure reproducible retention times.[1] 3. Equilibrate the column properly: Before starting a sequence, ensure the column is fully equilibrated with the mobile phase. 4. Degas the mobile phase: Use an ultrasonicator or an online degasser to remove dissolved gases from the mobile phase.[1] |
| T-03 | I am not getting good resolution between this compound and its impurities or degradation products. How can I improve this? | 1. Suboptimal mobile phase composition: The ratio of organic to aqueous phase may not be ideal for separating closely eluting compounds. 2. Inappropriate pH: The pH may not be optimal for differential ionization of the analyte and impurities. 3. Flow rate is too high: A high flow rate can lead to decreased resolution. | 1. Adjust the organic-to-aqueous ratio: Systematically vary the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase. For example, a mobile phase of acetonitrile and 25 mM phosphate buffer (pH 3.00) in a 75:25 (v/v) ratio has been used successfully.[1] 2. Optimize the pH: Perform a pH scouting experiment to find the optimal pH for separation. 3. Reduce the flow rate: Lowering the flow rate can improve resolution, although it will increase the analysis time. A flow rate of 1.0 mL/min is a common starting point.[2][3] |
| T-04 | The baseline of my chromatogram is noisy. What can I do? | 1. Mobile phase is not properly mixed or degassed: This can lead to baseline fluctuations. 2. Detector lamp is failing: An aging detector lamp can cause a noisy baseline. 3. Contaminated mobile phase or system: Impurities in the solvents or a contaminated HPLC system can contribute to baseline noise. | 1. Prepare fresh mobile phase: Ensure all components are of HPLC grade and the mobile phase is thoroughly mixed and degassed. 2. Check the detector lamp: Refer to the instrument manual for instructions on checking the lamp's energy. 3. Flush the system: Flush the entire HPLC system with a strong solvent like isopropanol to remove any contaminants. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the HPLC analysis of this compound.
| Question ID | Question | Answer |
| F-01 | What is a typical mobile phase for the analysis of this compound? | A common mobile phase for reverse-phase HPLC analysis of this compound consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as phosphate or acetate buffer). The pH of the buffer is typically acidic, often around 3.0 to 4.5.[1][2][3] |
| F-02 | What type of HPLC column is recommended for this compound analysis? | A C18 column is the most frequently used stationary phase for the analysis of this compound.[2][3][4] Common dimensions are 250 mm x 4.6 mm with a 5 µm particle size. |
| F-03 | What is the typical UV detection wavelength for this compound? | The optimal UV detection wavelength for this compound is generally in the range of 270-276 nm.[1][5] |
| F-04 | How should I prepare a standard solution of this compound? | A standard stock solution can be prepared by accurately weighing this compound standard and dissolving it in a suitable solvent, such as deionized water or mobile phase, to a known concentration (e.g., 1000 µg/mL).[1][2] Working standards can then be prepared by serial dilution of the stock solution. |
| F-05 | What are forced degradation studies and why are they important for this compound analysis? | Forced degradation studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to produce degradation products.[4][6] These studies are crucial for developing a stability-indicating HPLC method that can separate the intact drug from its potential degradation products, ensuring the method is specific and can accurately measure the drug's stability.[7] |
Experimental Protocols
Protocol 1: HPLC Method for the Determination of this compound
This protocol is based on a validated RP-HPLC method for the estimation of this compound in bulk and pharmaceutical dosage forms.[2]
-
Chromatographic Conditions:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile: 20mM Phosphate Buffer (pH 3.0) (25:75 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 275 nm
-
Temperature: Ambient
-
-
Mobile Phase Preparation:
-
Prepare a 20mM phosphate buffer by dissolving the appropriate amount of a phosphate salt (e.g., potassium dihydrogen phosphate) in HPLC grade water.
-
Adjust the pH of the buffer to 3.0 using phosphoric acid.
-
Mix acetonitrile and the phosphate buffer in a 25:75 (v/v) ratio.
-
Degas the mobile phase using an ultrasonicator for at least 15 minutes.
-
-
Standard Solution Preparation:
-
Accurately weigh about 25 mg of this compound standard and transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL.
-
From the stock solution, prepare working standards in the desired concentration range (e.g., 1-6 µg/mL) by diluting with the mobile phase.
-
-
Sample Preparation (for Tablets):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of mobile phase, sonicate for 15 minutes to dissolve the drug, and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm membrane filter.
-
Further dilute the filtrate with the mobile phase to a suitable concentration for analysis.
-
Protocol 2: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
-
Acid Hydrolysis:
-
Dissolve a known amount of this compound in 0.1 N HCl and reflux for a specified period (e.g., 30 minutes at 60°C).[6]
-
Neutralize the solution with 0.1 N NaOH.
-
Dilute to a suitable concentration with the mobile phase before injection.
-
-
Base Hydrolysis:
-
Dissolve a known amount of this compound in 0.1 N NaOH and reflux for a specified period (e.g., 30 minutes at 60°C).[6]
-
Neutralize the solution with 0.1 N HCl.
-
Dilute to a suitable concentration with the mobile phase before injection.
-
-
Oxidative Degradation:
-
Dissolve a known amount of this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep it at room temperature for a specified period.
-
Dilute to a suitable concentration with the mobile phase before injection.
-
-
Thermal Degradation:
-
Keep the solid drug powder in an oven at a high temperature (e.g., 105°C) for a specified period.
-
Dissolve the heat-treated sample in the mobile phase to a suitable concentration for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to UV light in a photostability chamber for a specified duration.
-
Dilute the solution to a suitable concentration with the mobile phase before injection.
-
Quantitative Data Summary
The following tables summarize key parameters from various validated HPLC methods for this compound analysis.
Table 1: Chromatographic Conditions
| Parameter | Method 1[1] | Method 2[2] | Method 3[3] | Method 4[8] |
| Mobile Phase | Acetonitrile: 25mM Phosphate Buffer (pH 3.0) (75:25 v/v) | Acetonitrile: 20mM Phosphate Buffer (pH 3.0) (25:75 v/v) | Acetonitrile: Acetate Buffer (pH 4.5) (70:30 v/v) | Buffer (KH₂PO₄ with pH 6.8): Acetonitrile (80:20 v/v) |
| Column | Acclaim™ RSLC 120 C18, 2.2 µm (2.1x100 mm) | C18 | C18 (250 x 4.6 mm, 5 µm) | ODS C18 (250 x 4.6 mm, 5 µm) |
| Flow Rate | 0.5 mL/min | 1.0 mL/min | 1.0 mL/min | 1.2 mL/min |
| Detection Wavelength | 276 nm | 275 nm | 244 nm | 265 nm |
| Retention Time | 0.5 ± 0.03 min | 5.54 min | Not Specified | 7.47 min |
Table 2: Method Validation Parameters
| Parameter | Method 1[1] | Method 2[2] | Method 3[3] |
| Linearity Range (µg/mL) | 0.5 - 10 | 1 - 6 | 50 - 150 |
| Correlation Coefficient (r²) | 0.9991 | Not Specified | 0.995 |
| LOD (µg/mL) | 0.066 | 0.569 | 12.678 |
| LOQ (µg/mL) | 0.2 | 1.725 | 14.261 |
| Accuracy (% Recovery) | 93.71 - 100.29 | Not Specified | 99.77 |
Visualizations
Caption: HPLC Method Development Workflow for this compound Analysis.
Caption: Troubleshooting Decision Tree for HPLC Analysis of this compound.
References
- 1. A Validated Reverse Phase-Ultra-Performance Liquid Chromatography Method for the Determination of this compound in Bulk and its Pharmaceutical Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. jddtonline.info [jddtonline.info]
- 4. Development and validation of a RP-HPLC method for stability-indicating assay of this compound including identification of related substances by LC-ESI-MS/MS, 1H and 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pjps.pk [pjps.pk]
- 6. ijrpp.com [ijrpp.com]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Investigating unexpected side effects of Gemifloxacin Mesylate in animal studies
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding unexpected side effects of Gemifloxacin Mesylate observed in preclinical animal studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Troubleshooting Guides & FAQs
General
Q1: We are observing unexpected toxicity in our animal model with this compound. Where should we start our investigation?
A1: Begin by reviewing the established toxicity profile of this compound in similar animal models. Key target organs for toxicity identified in preclinical studies include the kidneys (in rats), and the liver and bile ducts (in dogs).[1] Additionally, as a fluoroquinolone, class-specific effects such as arthropathy in juvenile animals and potential for QTc prolongation should be considered.[2][3][4] Compare the dose, route of administration, and animal strain in your study with the details provided in the experimental protocols below. Ensure the formulation and vehicle are appropriate and have been tested for any confounding effects.
Hepatotoxicity
Q2: Our dog study shows elevated liver enzymes after this compound administration. What are the expected findings and potential mechanisms?
A2: In dogs, this compound has been shown to affect the liver and bile.[1] A 28-day study in rats also demonstrated a dose-dependent increase in Alanine Aminotransferase (ALT) and Total Bilirubin (T-BIL) at a dose of 200 mg/kg/day, with histopathological evidence of chronic hepatitis.[2] While the precise mechanism is not fully elucidated for Gemifloxacin, fluoroquinolone-associated liver injury is considered a class effect and can range from mild, transient enzyme elevations to more severe cholestatic or hepatocellular injury.[5]
Troubleshooting Steps:
-
Review Dosing: Confirm that the administered dose is within a relevant range for your experimental goals and compare it with the data in Table 1.
-
Monitor Liver Enzymes: Collect serial blood samples to trend ALT, AST, ALP, and bilirubin levels.
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Histopathology: At necropsy, perform a thorough histopathological examination of the liver, focusing on signs of inflammation, necrosis, and cholestasis.
-
Consider Idiosyncratic Reactions: Be aware that some drug-induced liver injuries are idiosyncratic and may not be strictly dose-dependent.
Nephrotoxicity
Q3: We are seeing signs of kidney damage in our rat study. What is the reported nephrotoxic potential of this compound?
A3: The kidney has been identified as a target organ of toxicity in rats.[1] While the provided study did not detail specific markers of nephrotoxicity, it is a known potential side effect for some fluoroquinolones.
Troubleshooting Steps:
-
Urinalysis: Perform regular urinalysis to monitor for proteinuria, crystalluria, and changes in specific gravity.
-
Serum Biochemistry: Measure serum creatinine and blood urea nitrogen (BUN) to assess renal function.
-
Histopathology: Conduct a thorough histological examination of the kidneys at the end of the study, looking for tubular necrosis, interstitial nephritis, or other pathological changes.
-
Hydration Status: Ensure adequate hydration of the animals, as dehydration can exacerbate drug-induced nephrotoxicity.
Arthropathy and Tendinopathy
Q4: Our juvenile animal study is showing lameness and joint swelling. Could this be related to this compound?
A4: Yes, arthropathy in juvenile animals is a well-documented class effect of fluoroquinolones.[2][3][4] Gemifloxacin has been shown to cause erosion of the articular surface of the talar joint in rats at a dose of 200 mg/kg/day in a 28-day study.[2] Degenerative changes in tendinocytes of the Achilles tendon were also observed at this dose.[2]
Troubleshooting Steps:
-
Age of Animals: This effect is most pronounced in skeletally immature animals. Confirm the age and developmental stage of your animals.
-
Clinical Observation: Carefully monitor for clinical signs such as lameness, reluctance to move, and joint swelling.
-
Histopathology: At necropsy, examine weight-bearing joints for cartilage erosions, fissures, and chondrocyte necrosis. Examine tendons for signs of degeneration.
-
Dose Reduction: If arthropathy is an unintended side effect, consider reducing the dose or the duration of treatment.
Cardiotoxicity
Q5: We are concerned about the potential for QTc prolongation in our animal model. What is known about this compound's effect on the QT interval?
A5: Gemifloxacin has a low potential to prolong the QTc interval. In-vivo studies in dogs showed no effect on heart rate or blood pressure at oral doses up to 200 mg/kg.[1] However, prolongation of the QRS complex was observed at doses of ≥ 50 mg/kg.[1] An in vitro study on dog Purkinje fibers showed a 9% prolongation of the action potential duration at a concentration of 100 μM.[1]
Troubleshooting Steps:
-
ECG Monitoring: If your study involves high doses or long durations of treatment, consider incorporating ECG monitoring to assess for changes in the QT and QRS intervals.
-
Electrolyte Monitoring: Ensure that animals are not hypokalemic or hypomagnesemic, as these conditions can increase the risk of drug-induced arrhythmias.
-
Dose-Response: If QTc prolongation is observed, establishing a dose-response relationship can help determine the threshold for this effect.
Embryofetal Toxicity
Q6: We are planning a reproductive toxicity study. What are the known embryofetal effects of this compound?
A6: this compound has been shown to cause embryofetal toxicity in mice and rabbits at exposures 2 to 3 times the maximum recommended human dose.[6] Fetal growth retardation has been observed in rats at AUC levels 2- to 3-fold the human therapeutic exposure.[1]
Troubleshooting Steps:
-
Dose Selection: Carefully select doses for your study based on the known toxicokinetic data to achieve relevant exposure levels without causing excessive maternal toxicity.
-
Maternal Monitoring: Closely monitor pregnant animals for signs of toxicity.
-
Fetal Examinations: At term, conduct thorough examinations of fetuses for external, visceral, and skeletal malformations, as well as signs of growth retardation.
Data from Animal Toxicity Studies
Table 1: Summary of Findings from a 28-Day Repeated Oral Dose Toxicity Study in Wistar Albino Rats [2]
| Parameter | Dose (mg/kg/day) | Observation |
| Hematology | 200 | Dose-dependent increase in total white blood cell (WBC) count. |
| Serum Biochemistry | 200 | Dose-dependent increase in total bilirubin (T-BIL), glucose (GLU), and alanine aminotransferase (ALT). |
| 200 | Significant decrease in total protein (TP). | |
| Histopathology (Joints) | 200 | Erosion of the articular surface of the talar joint in both sexes. |
| Histopathology (Tendons) | 200 | Degenerative changes in tendinocytes of the Achilles tendon in both sexes. |
| Histopathology (Liver) | 200 | Partial effacement of liver architecture (chronic hepatitis). |
| Histopathology (Stomach) | 200 | Focal ulceration in gastric mucosa (acute gastritis). |
Table 2: Genotoxicity Findings in Rats [7]
| Assay | Route of Administration | Dose | Finding |
| Micronucleus Assay | Oral | ≥ 800 mg/kg/day | Induction of micronucleus formation in bone marrow. |
| Oral | 400 mg/kg/day | No-effect level for micronucleus formation. | |
| Intravenous | 40 mg/kg | Lowest dose inducing micronuclei. | |
| Intravenous | 20 mg/kg | No-effect dose for micronucleus formation. |
Experimental Protocols
28-Day Repeated Oral Dose Toxicity Study in Rats[2]
-
Animal Model: Wistar albino rats (male and female).
-
Dosing Regimen: this compound administered daily by oral gavage at dose levels of 0, 50, 100, and 200 mg/kg/day for 28 days.
-
Groups: 12 rats/sex/group for the main study. An additional 6 rats/sex in the control and high-dose groups were kept for a 14-day recovery period.
-
Parameters Monitored: Clinical signs, mortality, body weight, food and water consumption, ophthalmoscopy, urinalysis, phototoxicity, hematology, serum biochemistry, synovial fluid biochemistry, electrocardiogram (ECG), gross pathology, organ weights, and histopathology.
-
Histopathological Examination: Tissues including the talar joint, Achilles tendon, liver, and stomach were examined.
Rat Micronucleus Assay[7]
-
Animal Model: Male Sprague-Dawley rats.
-
Dosing Regimen (Oral): this compound administered via oral gavage for 2 consecutive days at doses of 0, 200, 400, 800, 1200, or 1600 mg/kg/day.
-
Dosing Regimen (Intravenous): this compound administered intravenously. Specific doses tested include 20 mg/kg and 40 mg/kg.
-
Sample Collection: Rats were sacrificed 24 hours after the final dose, and femoral bone marrow was harvested for smear preparation.
-
Analysis: Smears were analyzed for the presence of micronuclei in polychromatic erythrocytes (PCEs) to assess genotoxicity. Bone marrow toxicity was evaluated by the reduction in the percentage of PCEs.
Visualizations
References
- 1. Biological safety studies of this compound and related substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Twenty-eight days repeated oral dose toxicity study of gemifloxacin in Wistar albino rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinolone-induced arthropathy: an update focusing on new mechanistic and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinolone arthropathy in animals versus children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gemifloxacin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The disposition of gemifloxacin, a new fluoroquinolone antibiotic, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Validation & Comparative
A Comparative Guide to Potency Determination of Gemifloxacin Mesylate: Bioassay vs. Chromatographic Methods
For researchers, scientists, and drug development professionals, the accurate determination of antibiotic potency is a critical step in ensuring the efficacy and safety of pharmaceutical products. This guide provides a detailed comparison of the validated microbiological bioassay and modern chromatographic techniques for measuring the potency of Gemifloxacin Mesylate, a potent fluoroquinolone antibiotic.
This comparison delves into the experimental methodologies and performance characteristics of the agar diffusion bioassay, High-Performance Liquid Chromatography (HPLC), and Ultra-Performance Liquid Chromatography (UPLC). The objective is to equip researchers with the necessary information to select the most appropriate method for their specific analytical needs, considering factors such as the nature of the sample, desired turnaround time, and the specific information required from the analysis.
Performance Comparison: Bioassay vs. Chromatography
The choice between a biological assay and a chromatographic method for potency determination often depends on the specific requirements of the analysis. While chromatographic methods offer speed and precision, the bioassay provides a direct measure of the antibiotic's biological activity. A study comparing the microbiological bioassay with an HPLC method for this compound found no statistically significant difference between the two, highlighting the validity of the bioassay as a reliable alternative.[1]
| Parameter | Microbiological Bioassay | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |
| Principle | Measures the inhibition of microbial growth by the antibiotic. | Separates the antibiotic from other components based on its physicochemical properties. | A high-pressure version of HPLC for faster and more sensitive separations. |
| Linearity Range | 0.5 - 4.5 µg/mL[1] | 25 - 150 µg/mL[2] | 0.5 - 10 µg/mL[3][4][5][6] |
| Correlation Coefficient (r) | 0.9966[1] | ~0.99986[2] | 0.9991[6] |
| Accuracy (% Recovery) | 100.63%[1] | Not explicitly stated, but reproducibility %RSD is 0.82[2] | 93.71% - 100.29%[5] |
| Precision (RSD) | Not explicitly stated | Inter-day and Intra-day %RSD not specified in the provided result | Inter-day: 0.081% - 1.233%, Intra-day: 0.364% - 1.018%[5] |
| Specificity | Specific for biologically active compound | Can distinguish between the active drug and its impurities/degradation products | High resolution allows for excellent specificity |
| Analysis Time | Longer (requires incubation) | 7.47 minutes retention time[2] | < 1 minute retention time[3][5] |
Experimental Protocols
Microbiological Bioassay: Cylinder-Plate Method
This method determines the potency of this compound by measuring the diameter of the zone of inhibition of a susceptible microorganism.
Test Organism: Staphylococcus epidermidis ATCC 12228[1]
Methodology:
-
Media Preparation: Prepare the appropriate culture medium and sterilize.
-
Inoculum Preparation: Prepare a standardized suspension of Staphylococcus epidermidis.
-
Plate Preparation: Pour a base layer of agar into Petri dishes. Once solidified, add a seed layer inoculated with the test organism.
-
Cylinder Placement: Place sterile stainless steel or porcelain cylinders on the agar surface.
-
Sample and Standard Application: Fill the cylinders with known concentrations of this compound standard and the test samples.
-
Incubation: Incubate the plates under appropriate conditions to allow for bacterial growth and diffusion of the antibiotic.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zones of no growth around each cylinder.
-
Potency Calculation: Construct a standard curve by plotting the zone diameters against the logarithm of the standard concentrations. Determine the potency of the sample from this curve.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used analytical technique for the separation, identification, and quantification of chemical compounds.
Methodology:
-
Mobile Phase: A mixture of Buffer (KH2PO4 with pH 6.8) and acetonitrile in a ratio of 80:20 (%v/v).[2]
-
Column: Cyberlab Capcell Pak, ODS C18 (250 × 4.6 mm i.d., 5 µm particle size).[2]
-
Flow Rate: 1.2 mL/min.[2]
-
Detection: UV detector at 265 nm.[2]
-
Injection Volume: 10 µL.[2]
-
Retention Time: Approximately 7.47 minutes.[2]
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is an advancement of HPLC that utilizes smaller particle size columns to achieve faster and more efficient separations.
Methodology:
-
Mobile Phase: Acetonitrile and 25 mM phosphate buffer (pH 3.0) in a ratio of 75:25 (v/v).[3][5]
-
Column: AcclaimTM RSLC 120 C18 (2.1 × 100 mm, 2.2 µm).[3][5]
-
Detection: Photodiode array (PDA) detector at 276 nm.[5]
Visualizing the Methodologies
To further clarify the experimental processes, the following diagrams illustrate the workflow of the microbiological bioassay and the comparative logic of the different potency determination methods.
Cylinder-Plate Bioassay Workflow
Comparison of Potency Determination Methods
References
- 1. This compound (GFM) stability evaluation applying a validated bioassay method and in vitro cytotoxic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. turkjps.org [turkjps.org]
- 4. A Validated Reverse Phase-Ultra-Performance Liquid Chromatography Method for the Determination of this compound in Bulk and its Pharmaceutical Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Validated RP-UPLC Method for the Determination of this compound in Bulk and its Pharmaceutical Preparation. [] [jag.journalagent.com]
A Comparative Analysis of Gemifloxacin Mesylate and Moxifloxacin Efficacy Against Resistant Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates a thorough understanding of the comparative efficacy of existing antibiotics against challenging pathogens. This guide provides an in-depth, data-driven comparison of two prominent fluoroquinolones, Gemifloxacin Mesylate and Moxifloxacin, with a focus on their performance against resistant bacterial strains. The following sections present quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows to aid in research and development efforts.
Comparative In Vitro Efficacy: A Quantitative Overview
The in vitro activity of Gemifloxacin and Moxifloxacin against a variety of resistant bacterial strains has been evaluated in numerous studies. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, a key indicator of antibiotic efficacy, for several clinically relevant pathogens. A lower MIC value indicates greater potency.
Table 1: Comparative MIC90 Values (μg/mL) Against Resistant Gram-Positive Pathogens
| Bacterial Species | Resistance Phenotype | Gemifloxacin | Moxifloxacin | Reference(s) |
| Streptococcus pneumoniae | Ciprofloxacin-Resistant | 0.06 | 0.25 | [1][2] |
| Streptococcus pneumoniae | Penicillin-Resistant | 0.06 | 0.25 | [1][3] |
| Streptococcus pneumoniae | Macrolide-Resistant | 0.06 | 0.25 | [1] |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.03 | 0.03 | [2] |
| Staphylococci | Ciprofloxacin-Resistant | Susceptible | Susceptible | [1] |
| Enterococcus faecalis | - | 2 | - | [4] |
Table 2: Comparative MIC90 Values (μg/mL) Against Resistant Gram-Negative Pathogens
| Bacterial Species | Resistance Phenotype | Gemifloxacin | Moxifloxacin | Reference(s) |
| Haemophilus influenzae | - | ≤0.008 | 0.03 | [2][3] |
| Moraxella catarrhalis | - | 0.008 | 0.06 | [2][3] |
| Escherichia coli | - | 0.016 | - | [4] |
| Klebsiella pneumoniae | - | 0.25 | - | [4] |
| Pseudomonas aeruginosa | - | 8 | - | [4] |
| Acinetobacter spp. | - | 32 | - | [4] |
| Ciprofloxacin-Resistant Isolates | General | Resistant | Resistant | [1] |
Table 3: Mutant Prevention Concentration (MPC) Against Streptococcus pneumoniae
The Mutant Prevention Concentration (MPC) is the lowest antibiotic concentration that prevents the growth of any first-step resistant mutants. A lower MPC suggests a reduced likelihood of resistance development.
| Drug | MPC50 (μg/mL) | MPC90 (μg/mL) | Reference(s) |
| Gemifloxacin | 0.5 | 1 | [5] |
| Moxifloxacin | 1 | 4 | [5] |
Experimental Protocols
The data presented in this guide are primarily derived from standardized antimicrobial susceptibility testing methods. Below are detailed descriptions of the key experimental protocols utilized in the cited studies.
Minimum Inhibitory Concentration (MIC) Determination
1. Broth Microdilution Method (based on CLSI and EUCAST guidelines)
-
Inoculum Preparation: Bacterial isolates are cultured on appropriate agar plates (e.g., Mueller-Hinton agar supplemented with 5% sheep blood for streptococci) for 18-24 hours. Colonies are then suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Antibiotic Preparation: Stock solutions of this compound and Moxifloxacin are prepared according to the manufacturer's instructions. A series of twofold serial dilutions are then made in cation-adjusted Mueller-Hinton broth (or other appropriate broth for fastidious organisms) in 96-well microtiter plates.
-
Incubation: The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air. For fastidious organisms like S. pneumoniae, incubation is performed in an atmosphere of 5% CO₂.
-
MIC Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
Quality Control: Standard quality control strains with known MIC values (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, and Streptococcus pneumoniae ATCC 49619) are tested concurrently to ensure the accuracy and reproducibility of the results.
2. Agar Dilution Method (based on CLSI guidelines)
-
Plate Preparation: A series of agar plates (e.g., Mueller-Hinton agar) containing twofold serial dilutions of the antimicrobial agents are prepared.
-
Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method.
-
Inoculation: A standardized volume of the bacterial suspension (approximately 1-2 μL) is spotted onto the surface of each agar plate using a multipoint inoculator, delivering a final inoculum of approximately 10⁴ CFU per spot.
-
Incubation: Plates are incubated at 35-37°C for 16-20 hours (or longer for slower-growing organisms).
-
MIC Reading: The MIC is the lowest concentration of the antibiotic that prevents the growth of more than one colony or a faint haze.
Mutant Prevention Concentration (MPC) Determination
-
Inoculum Preparation: A large bacterial population (≥10¹⁰ CFU) is prepared by concentrating an overnight culture.
-
Plating: The high-density inoculum is plated onto a series of agar plates containing various concentrations of the antibiotic, typically centered around the MIC.
-
Incubation: Plates are incubated for 48-72 hours to allow for the growth of resistant mutants.
-
MPC Reading: The MPC is the lowest antibiotic concentration at which no bacterial colonies are observed.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language, adhering to the specified design constraints.
References
- 1. researchportal.port.ac.uk [researchportal.port.ac.uk]
- 2. In vitro activity of gemifloxacin against recent clinical isolates of bacteria in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benchmarking the In Vitro Activities of Moxifloxacin and Comparator Agents against Recent Respiratory Isolates from 377 Medical Centers throughout the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activity of gemifloxacin against a broad range of recent clinical isolates from the USA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Study of the Mutant Prevention Concentrations of Moxifloxacin, Levofloxacin, and Gemifloxacin against Pneumococci - PMC [pmc.ncbi.nlm.nih.gov]
Gemifloxacin Mesylate vs. Levofloxacin: A Comparative Cytotoxicity Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro cytotoxicity of two fluoroquinolone antibiotics, Gemifloxacin Mesylate and Levofloxacin. While a direct head-to-head comparative study on the same mammalian cell line is not available in the current literature, this document synthesizes findings from separate studies to offer insights into their cytotoxic profiles. The data presented herein is intended to inform research and development activities by providing available quantitative data, detailed experimental protocols, and a visualization of the implicated signaling pathway.
Executive Summary
This compound and Levofloxacin are broad-spectrum fluoroquinolone antibiotics that exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. However, their interaction with mammalian cells can lead to cytotoxicity. This guide summarizes the available, albeit not directly comparative, in vitro cytotoxicity data for both compounds. The findings suggest that both agents can induce cell death in mammalian cell lines, with their cytotoxic potential being cell line and concentration-dependent.
Data Presentation
The following tables summarize the quantitative cytotoxicity data for this compound and Levofloxacin from separate in vitro studies. It is crucial to note that the data for each drug was generated using different cell lines and experimental conditions, and therefore, a direct comparison of potency should be made with caution.
Table 1: Cytotoxicity of this compound on Murine Fibroblast Cells (3T3)
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| This compound | 3T3 | MTT Assay | Cytotoxicity | More cytotoxic than its synthetic impurity and a degradation product.[1] | [1] |
| This compound | 3T3 | Neutral Red Uptake (NRU) Assay | Cytotoxicity | More cytotoxic than its synthetic impurity and a degradation product.[1] | [1] |
| This compound | 3T3 | Comet Assay | Genotoxicity | More genotoxic and photogenotoxic than its related substances.[1] | [1] |
Table 2: Cytotoxicity of Levofloxacin on Human Cancer Cell Lines
| Compound | Cell Line | Assay | Incubation Time | IC50 (µg/mL) | Reference |
| Levofloxacin | T24 (Bladder Cancer) | MTT Assay | 24h | >800 | [2][3] |
| Levofloxacin | T24 (Bladder Cancer) | MTT Assay | 48h | ~400 | [2][3] |
| Levofloxacin | DU-145 (Prostate Cancer) | MTT Assay | 24h | >800 | [2][3] |
| Levofloxacin | DU-145 (Prostate Cancer) | MTT Assay | 48h | >800 | [2][3] |
Experimental Protocols
1. Cell Viability Assessment by MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[4][5]
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.[6]
-
Treatment: The cells are then treated with various concentrations of the test compounds (this compound or Levofloxacin) for specific durations (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: Following treatment, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for a period (e.g., 1.5-4 hours) at 37°C to allow for the formation of formazan crystals by metabolically active cells.[6][7]
-
Solubilization: After the incubation with MTT, the supernatant is carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[6][7]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 490 and 570 nm).[6] The absorbance is directly proportional to the number of viable cells.
2. Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)
Flow cytometry with Annexin V and propidium iodide (PI) staining is a common method for detecting and quantifying apoptosis.[8][9]
-
Cell Preparation: Both adherent and suspension cells are collected, washed with phosphate-buffered saline (PBS), and then resuspended in a binding buffer.[9][10]
-
Staining: Annexin V conjugated to a fluorescent dye (e.g., FITC) and PI are added to the cell suspension. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid intercalating agent that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[8][9]
-
Incubation: The cells are incubated with the staining solution for a short period (e.g., 15-20 minutes) at room temperature in the dark.[10]
-
Flow Cytometry Analysis: The stained cells are then analyzed using a flow cytometer. The different cell populations can be distinguished based on their fluorescence:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[11]
-
Mechanism of Cytotoxicity & Signaling Pathway
Fluoroquinolones, including Gemifloxacin and Levofloxacin, can induce cytotoxicity in mammalian cells primarily through the inhibition of topoisomerase II. This inhibition leads to DNA strand breaks, triggering a DNA damage response that can ultimately lead to apoptosis.
Caption: General signaling pathway of fluoroquinolone-induced cytotoxicity.
Conclusion
The available in vitro data suggests that both this compound and Levofloxacin possess cytotoxic potential against mammalian cells, although the extent of this cytotoxicity appears to be dependent on the specific cell line and the experimental conditions. The primary mechanism of this cytotoxicity is believed to involve the inhibition of mammalian topoisomerase II, leading to DNA damage and the induction of apoptosis.
Due to the lack of direct comparative studies, it is challenging to definitively conclude which of these two fluoroquinolones has a more favorable cytotoxicity profile. Further head-to-head comparative studies using a panel of relevant human cell lines are warranted to provide a clearer understanding of their relative cytotoxic risks. Researchers and drug development professionals should consider these findings when evaluating the safety profiles of these compounds and in the design of future studies.
References
- 1. Biological safety studies of this compound and related substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ciprofloxacin and Levofloxacin as Potential Drugs in Genitourinary Cancer Treatment—The Effect of Dose–Response on 2D and 3D Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
Gemifloxacin Mesylate: A Comparative Guide to Cross-Resistance Patterns with Other Fluoroquinolones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity and cross-resistance patterns between Gemifloxacin Mesylate and other commonly used fluoroquinolones. The information presented is supported by experimental data from peer-reviewed studies, with a focus on the underlying molecular mechanisms of resistance.
Comparative In Vitro Activity
Gemifloxacin has demonstrated potent activity against a wide spectrum of pathogens, including strains resistant to other fluoroquinolones.[1][2] The following tables summarize the minimum inhibitory concentration (MIC) data for Gemifloxacin and comparator fluoroquinolones against various bacterial species.
Table 1: Comparative Activity against Neisseria gonorrhoeae
| Organism/Resistance Profile | Gemifloxacin | Ciprofloxacin | Trovafloxacin | Moxifloxacin | Grepafloxacin |
| Ciprofloxacin-Susceptible N. gonorrhoeae | |||||
| MIC₉₀ (mg/L) | 0.008[1] | - | - | - | - |
| Ciprofloxacin-Resistant N. gonorrhoeae | |||||
| MIC₉₀ (mg/L) | 0.12[1] | 1[1] | 0.25[1] | 0.5[1] | 0.5[1] |
| Fluoroquinolone-Resistant N. gonorrhoeae (1996-1997 isolates) | |||||
| MIC₉₀ (µg/ml) | 0.125[2] | 8[2] | - | - | - |
| Other Fluoroquinolones (Range) | 0.5 - 8[2] | ||||
| Ciprofloxacin-Resistant N. gonorrhoeae (Ciprofloxacin MIC 1-16 µg/ml) | |||||
| MIC₅₀ (µg/ml) | 0.25[2] | - | - | - | - |
| MIC₉₀ (µg/ml) | 2[2] | - | - | - | - |
Table 2: Comparative Activity against Streptococcus pneumoniae
| Organism/Resistance Profile | Gemifloxacin MIC (µg/ml) | Ciprofloxacin MIC (µg/ml) |
| Penicillin- and Ciprofloxacin-Resistant S. pneumoniae | 0.03 - 0.12[3] | 2 - 64[3] |
Mechanisms of Fluoroquinolone Resistance and Cross-Resistance
Resistance to fluoroquinolones primarily arises from two mechanisms: alterations in the target enzymes and active efflux of the drug from the bacterial cell.[4][5] The extent of cross-resistance between Gemifloxacin and other fluoroquinolones is largely determined by these mechanisms.
Target Site Mutations
Fluoroquinolones inhibit bacterial DNA synthesis by targeting DNA gyrase (encoded by gyrA and gyrB) and topoisomerase IV (encoded by parC and parE).[6][7] Mutations in the quinolone resistance-determining regions (QRDRs) of these genes reduce the binding affinity of the drugs to their targets, leading to resistance.[4][5]
Gemifloxacin has shown a dual-targeting mechanism against both DNA gyrase and topoisomerase IV in Streptococcus pneumoniae.[8] This characteristic is thought to reduce the likelihood of resistance development, as mutations in both target enzymes would be required for significant resistance to emerge.[8] Studies have shown that Gemifloxacin retains activity against strains with single mutations in gyrA or parC.[9] However, the presence of multiple mutations in both gyrA and parC can lead to elevated MICs for Gemifloxacin, although it often remains more potent than other fluoroquinolones.[2][9] For instance, in N. gonorrhoeae, strains with mutations in both gyrA and parC had eight-fold higher MICs for both ciprofloxacin and gemifloxacin compared to those with only gyrA mutations.[9]
Mechanisms of Fluoroquinolone Action and Resistance.
Efflux Pumps
Active efflux systems are membrane proteins that pump antimicrobial agents out of the bacterial cell, reducing their intracellular concentration and thus their efficacy.[5][10] Overexpression of these pumps can contribute to low-level fluoroquinolone resistance and can act synergistically with target site mutations to confer high-level resistance.[10][11] Gemifloxacin has been identified as a substrate for efflux pumps such as P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 2 (MRP2).[12][13] The activity of efflux pumps can contribute to cross-resistance among different fluoroquinolones.[10][11] The use of an efflux pump inhibitor, such as reserpine, can help to determine the contribution of efflux mechanisms to resistance.[3][11]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
A standard method for assessing bacterial susceptibility to antibiotics is the determination of the MIC, which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
-
Agar Dilution Method:
-
Prepare a series of agar plates containing serial twofold dilutions of the antimicrobial agent.
-
Prepare a standardized inoculum of the test organism (e.g., adjusted to a 0.5 McFarland standard).
-
Spot the inoculum onto the surface of each agar plate.
-
Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours).
-
The MIC is the lowest concentration of the antimicrobial agent that prevents visible growth.
-
-
Broth Microdilution Method:
-
Prepare serial twofold dilutions of the antimicrobial agent in a 96-well microtiter plate containing broth medium.
-
Add a standardized inoculum of the test organism to each well.
-
Incubate the plate under appropriate conditions.
-
The MIC is the lowest concentration of the antimicrobial agent that prevents visible turbidity. Commercial systems like Sensititre panels can be used for this purpose.[14]
-
-
Etest:
-
Spread a standardized inoculum of the test organism onto the surface of an agar plate.
-
Apply an Etest strip, which is a plastic strip with a predefined gradient of the antimicrobial agent, to the agar surface.
-
Incubate the plate.
-
The MIC is read at the point where the elliptical zone of inhibition intersects the MIC scale on the strip. Studies have shown excellent correlation between Etest and agar dilution methods for Gemifloxacin.[1]
-
Experimental Workflow for MIC Determination.
Analysis of Target Gene Mutations
-
DNA Extraction: Isolate genomic DNA from the bacterial strains of interest.
-
PCR Amplification: Amplify the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes using specific primers.
-
DNA Sequencing: Sequence the PCR products to identify any nucleotide changes.
-
Sequence Analysis: Compare the obtained sequences with the wild-type sequences to identify mutations that result in amino acid substitutions.
Assessment of Efflux Pump Activity
-
MIC Determination with and without an Efflux Pump Inhibitor (EPI):
-
Determine the MIC of the fluoroquinolone for the test strain in the standard manner.
-
Determine the MIC of the same fluoroquinolone in the presence of a sub-inhibitory concentration of an EPI (e.g., reserpine).
-
A significant reduction (e.g., four-fold or greater) in the MIC in the presence of the EPI suggests the involvement of an efflux pump in resistance.[11]
-
Workflow for Assessing Efflux Pump Activity.
Conclusion
Gemifloxacin generally demonstrates superior potency against both fluoroquinolone-susceptible and -resistant strains compared to many other fluoroquinolones.[1][2] Its dual-targeting mechanism may contribute to a lower propensity for the development of resistance.[8] However, cross-resistance can occur, particularly in strains that have accumulated multiple mutations in both gyrA and parC, or that exhibit high levels of efflux pump activity.[3][9] Understanding these resistance patterns and the underlying mechanisms is crucial for the judicious use of Gemifloxacin and for the development of future antimicrobial agents.
References
- 1. Anti-gonococcal activity of gemifloxacin against fluoroquinolone-resistant strains and a comparison of agar dilution and Etest methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of gemifloxacin (SB-265805), a newer fluoroquinolone, against clinical isolates of Neisseria gonorrhoeae, including fluoroquinolone-resistant isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of gemifloxacin against penicillin- and ciprofloxacin-resistant Streptococcus pneumoniae displaying topoisomerase- and efflux-mediated resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Resistance Mutations in gyrA and parC are Common in Escherichia Communities of both Fluoroquinolone-Polluted and Uncontaminated Aquatic Environments [frontiersin.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Gemifloxacin: a new fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Efflux-Mediated Resistance to Fluoroquinolones in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinolone Efflux Pumps Play a Central Role in Emergence of Fluoroquinolone Resistance in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential effect of P-gp and MRP2 on cellular translocation of gemifloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential effect of P-gp and MRP2 on cellular translocation of gemifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reproducibility of gemifloxacin and comparison fluoroquinolone MIC results using Sensititre commercial dry-form panels - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Gemifloxacin Mesylate and Ciprofloxacin in P. aeruginosa Biofilms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Gemifloxacin Mesylate and Ciprofloxacin, focusing on their efficacy against Pseudomonas aeruginosa biofilms. While extensive data exists for Ciprofloxacin's activity against these resilient bacterial communities, a notable gap in the scientific literature exists regarding the specific effects of Gemifloxacin on P. aeruginosa biofilms. This document summarizes the available experimental data for both compounds, highlighting their known activities and the current limitations in our understanding.
Executive Summary
P. aeruginosa biofilms pose a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. Fluoroquinolones, such as Ciprofloxacin and Gemifloxacin, are potent bactericidal antibiotics that inhibit bacterial DNA replication by targeting DNA gyrase and topoisomerase IV.
This guide reveals that while Ciprofloxacin has been evaluated against P. aeruginosa biofilms, demonstrating efficacy at concentrations significantly higher than those required for planktonic bacteria, there is a lack of published data on the activity of this compound against P. aeruginosa biofilms. The comparison, therefore, focuses on the well-documented anti-biofilm properties of Ciprofloxacin and the comparative in vitro activity of both drugs against planktonic P. aeruginosa.
Quantitative Data Comparison
Table 1: Efficacy Against P. aeruginosa Biofilms
The following table summarizes the available data for Ciprofloxacin's activity against established P. aeruginosa (ATCC 27853) biofilms. No corresponding data for this compound has been found in the reviewed literature.
| Parameter | Ciprofloxacin | This compound | Reference |
| Minimum Inhibitory Concentration (MIC) - Planktonic | 0.26 µg/mL | Not Available | [1] |
| Minimum Biofilm Eradication Concentration (MBEC) | 40 µg/mL | Not Available | [1] |
Note: The Minimum Biofilm Eradication Concentration (MBEC) is the lowest concentration of an antimicrobial agent required to eradicate a mature biofilm. The data clearly indicates that a substantially higher concentration of Ciprofloxacin is required to eliminate biofilm-associated bacteria compared to their free-floating (planktonic) counterparts.
Table 2: Comparative In Vitro Activity Against Planktonic P. aeruginosa
This table presents a comparison of the Minimum Inhibitory Concentrations (MIC) of Gemifloxacin and Ciprofloxacin against planktonic P. aeruginosa. This data provides a baseline for their intrinsic antibacterial potency.
| Fluoroquinolone | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Gemifloxacin | 0.125–2 | 0.25 | 1 | [1] |
| Ciprofloxacin | 0.06–1 | 0.125 | 0.5 | [1] |
Analysis : Against planktonic P. aeruginosa, Ciprofloxacin demonstrates slightly greater potency, with lower MIC₅₀ and MIC₉₀ values compared to Gemifloxacin[1]. However, both agents show excellent in vitro activity against susceptible strains. A study of over 4,000 clinical isolates found the activity of Gemifloxacin against P. aeruginosa to be comparable to that of Ciprofloxacin[2].
Impact on Biofilm-Related Signaling Pathways
The formation and maintenance of P. aeruginosa biofilms are tightly regulated by complex signaling networks, primarily the quorum sensing (QS) systems. These systems, including las, rhl, pqs, and iqs, allow bacteria to coordinate gene expression in a cell-density-dependent manner, leading to the production of virulence factors and biofilm matrix components.
At sub-inhibitory concentrations, Ciprofloxacin has been shown to interfere with the P. aeruginosa QS system, leading to a decrease in the expression of a range of QS-regulated virulence factors. This suggests a secondary mechanism by which Ciprofloxacin may impact biofilm integrity and pathogenicity. The specific effects of Gemifloxacin on these signaling pathways in P. aeruginosa have not been documented.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of fluoroquinolone activity against P. aeruginosa biofilms.
Determination of Minimum Inhibitory Concentration (MIC) for Planktonic Bacteria
The MIC for planktonic P. aeruginosa is determined using the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Culture Preparation: A standardized inoculum of P. aeruginosa (e.g., ATCC 27853) is prepared from an overnight culture to a concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).
-
Antibiotic Dilution: Serial twofold dilutions of this compound and Ciprofloxacin are prepared in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Determination of Minimum Biofilm Eradication Concentration (MBEC)
The MBEC assay is performed using a device such as the Calgary Biofilm Device, which allows for the formation of biofilms on 96 pegs.
-
Biofilm Formation: The pegs of the Calgary Biofilm Device are submerged in a 96-well plate containing a standardized bacterial culture (approximately 10⁶ CFU/mL) in a suitable growth medium (e.g., Tryptic Soy Broth). The device is incubated at 37°C for 24 hours to allow for biofilm formation.
-
Rinsing: Following incubation, the pegs are rinsed with phosphate-buffered saline (PBS) to remove any non-adherent, planktonic bacteria.
-
Antibiotic Challenge: The pegs with the established biofilms are then placed into a 96-well plate containing serial dilutions of the test antibiotics (e.g., Ciprofloxacin).
-
Incubation: The plate is incubated at 37°C for 24 hours.
-
Recovery and Regrowth: After the antibiotic challenge, the pegs are rinsed again and placed into a new 96-well plate containing fresh, antibiotic-free growth medium. This plate is incubated for a further 24 hours to allow for the regrowth of any surviving bacteria.
-
MBEC Determination: The MBEC is identified as the minimum concentration of the antibiotic that prevents the regrowth of bacteria from the treated biofilm. This can be assessed by visual inspection for turbidity or by measuring the optical density.
Conclusion and Future Directions
Ciprofloxacin demonstrates significant activity against P. aeruginosa biofilms, albeit at concentrations much higher than those effective against planktonic cells. Its ability to interfere with quorum sensing at sub-inhibitory concentrations presents an additional mechanism of action that warrants further investigation.
The most significant finding of this comparative guide is the absence of publicly available data on the efficacy of this compound against P. aeruginosa biofilms. While Gemifloxacin shows comparable in vitro activity to Ciprofloxacin against planktonic P. aeruginosa, its potential as an anti-biofilm agent remains uncharacterized.
Recommendations for Future Research:
-
Direct Head-to-Head Studies: There is a critical need for studies that directly compare the in vitro and in vivo efficacy of this compound and Ciprofloxacin against P. aeruginosa biofilms. Such studies should determine and compare the MBEC values for a range of clinical and reference strains.
-
Mechanistic Investigations: Research should be undertaken to understand the potential effects of Gemifloxacin on P. aeruginosa biofilm architecture, matrix composition, and quorum sensing signaling pathways.
-
Combination Therapies: Investigating the synergistic effects of both Gemifloxacin and Ciprofloxacin with other classes of antibiotics or with biofilm-disrupting agents could lead to more effective treatment strategies for persistent P. aeruginosa infections.
Addressing these research gaps will provide a more complete picture of the therapeutic potential of this compound in the context of biofilm-associated infections and allow for a more comprehensive comparison with established treatments like Ciprofloxacin.
References
Gemifloxacin Mesylate: A Guide to Validating its Dual-Targeting Mechanism in Streptococcus pneumoniae
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental validation of Gemifloxacin Mesylate's dual-targeting mechanism against Streptococcus pneumoniae. It offers a comparative analysis of Gemifloxacin's potency against other fluoroquinolones, detailed experimental protocols for key validation assays, and visual representations of the underlying molecular interactions and experimental workflows.
Superior Potency Through Dual-Targeting
Gemifloxacin's enhanced activity against S. pneumoniae stems from its efficient inhibition of two essential type II topoisomerase enzymes: DNA gyrase (encoded by gyrA and gyrB genes) and topoisomerase IV (encoded by parC and parE genes).[1][2] This dual-targeting mechanism is crucial for its potent bactericidal effect and a lower propensity for the development of resistance.[2] While both enzymes are targeted, studies suggest that in S. pneumoniae, DNA gyrase is the preferential in vivo target of Gemifloxacin.[3][4][5]
The development of resistance to Gemifloxacin in S. pneumoniae typically occurs in a stepwise manner, with initial mutations appearing in the gyrA gene, followed by secondary mutations in the parC gene.[3][5] This contrasts with some other fluoroquinolones where the initial mutations often occur in parC.
Comparative Performance Metrics
The superior efficacy of Gemifloxacin is evident when comparing its Minimum Inhibitory Concentrations (MICs) and enzyme inhibition constants (IC50) with other fluoroquinolones.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) against S. pneumoniae
| Fluoroquinolone | Wild-Type S. pneumoniae MIC (μg/mL) | Quinolone-Resistant S. pneumoniae (gyrA-parC mutants) MIC (μg/mL) |
| Gemifloxacin | 0.03 - 0.06 [1] | 0.5 - 1 [1] |
| Ciprofloxacin | 1 - 2[1] | 64[1] |
| Levofloxacin | 1[1] | 16 - 32[1] |
| Moxifloxacin | 0.25[1] | 2 - 4[1] |
| Gatifloxacin | 0.25[1] | 2 - 4[1] |
Table 2: Comparative 50% Inhibitory Concentrations (IC50) against S. pneumoniae Topoisomerases
| Fluoroquinolone | DNA Gyrase IC50 (μM) | Topoisomerase IV IC50 (μM) |
| Gemifloxacin | 5 - 10 [1] | 2.5 - 5.0 [1] |
| Ciprofloxacin | 40[1] | 20[1] |
| Levofloxacin | ~40 - 80 | ~20 - 40 |
| Moxifloxacin | Intermediate | Intermediate |
| Gatifloxacin | Intermediate | Intermediate |
Experimental Protocols for Mechanism Validation
Validating the dual-targeting mechanism of Gemifloxacin involves a series of in vitro and in vivo experiments. Below are detailed protocols for the key assays.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Methodology:
-
Bacterial Strain Preparation: Prepare an inoculum of S. pneumoniae from a fresh culture grown on an appropriate medium (e.g., blood agar). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
-
Drug Dilution: Prepare a series of two-fold serial dilutions of Gemifloxacin and other comparator fluoroquinolones in a suitable broth medium (e.g., Mueller-Hinton broth supplemented with lysed horse blood).
-
Inoculation: Inoculate each dilution tube or microplate well with the standardized bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the tubes or plates at 37°C in a CO2-enriched atmosphere for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
DNA Gyrase Supercoiling Inhibition Assay
Objective: To measure the inhibitory effect of Gemifloxacin on the supercoiling activity of DNA gyrase.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), purified S. pneumoniae DNA gyrase enzyme, ATP, and an appropriate reaction buffer.
-
Inhibitor Addition: Add varying concentrations of Gemifloxacin or other fluoroquinolones to the reaction mixtures. Include a control with no inhibitor.
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 1 hour) to allow the supercoiling reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., SDS and proteinase K).
-
Agarose Gel Electrophoresis: Separate the different forms of plasmid DNA (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.
-
Visualization and Quantification: Stain the gel with a fluorescent dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the amount of the supercoiled DNA band with increasing drug concentration.
Topoisomerase IV Decatenation Inhibition Assay
Objective: To assess the inhibitory effect of Gemifloxacin on the decatenation (unknotting) activity of topoisomerase IV.
Methodology:
-
Substrate: Use kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, as the substrate.
-
Reaction Setup: Prepare a reaction mixture containing kDNA, purified S. pneumoniae topoisomerase IV enzyme, ATP, and a suitable reaction buffer.
-
Inhibitor Addition: Add serial dilutions of Gemifloxacin or comparator drugs to the reaction mixtures.
-
Incubation: Incubate the mixtures at 37°C to allow the decatenation reaction to occur.
-
Reaction Termination and Analysis: Stop the reaction and analyze the products by agarose gel electrophoresis.
-
Interpretation: Successful decatenation results in the release of individual minicircles from the kDNA network, which migrate faster on the gel. Inhibition is indicated by the persistence of the high-molecular-weight kDNA at the origin.
Resistance Frequency Study
Objective: To determine the frequency at which spontaneous resistant mutants arise in a bacterial population upon exposure to an antibiotic.
Methodology:
-
Bacterial Culture: Grow a large population of S. pneumoniae to a high density.
-
Plating: Plate a known number of bacterial cells onto agar plates containing different concentrations of Gemifloxacin (typically 2x, 4x, and 8x the MIC).
-
Incubation: Incubate the plates at 37°C in a CO2-enriched atmosphere until colonies appear.
-
Colony Counting: Count the number of colonies that grow on the antibiotic-containing plates.
-
Frequency Calculation: The resistance frequency is calculated by dividing the number of resistant colonies by the total number of plated cells. Single-step resistance frequencies to four times the MIC for gemifloxacin have been reported to be 6.78 x 10(-7) (+/- 1.38 x 10(-6)).[6]
Visualizing the Molecular Mechanism and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the dual-targeting mechanism of Gemifloxacin and a typical experimental workflow for its validation.
Caption: Dual-targeting mechanism of Gemifloxacin in S. pneumoniae.
Caption: Experimental workflow for validating the dual-targeting mechanism.
References
- 1. Cleavable-Complex Formation by Wild-Type and Quinolone-Resistant Streptococcus pneumoniae Type II Topoisomerases Mediated by Gemifloxacin and Other Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gemifloxacin: a new fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent Antipneumococcal Activity of Gemifloxacin Is Associated with Dual Targeting of Gyrase and Topoisomerase IV, an In Vivo Target Preference for Gyrase, and Enhanced Stabilization of Cleavable Complexes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent antipneumococcal activity of gemifloxacin is associated with dual targeting of gyrase and topoisomerase IV, an in vivo target preference for gyrase, and enhanced stabilization of cleavable complexes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Determining the frequency of resistance of Streptococcus pneumoniae to ciprofloxacin, levofloxacin, trovafloxacin, grepafloxacin, and gemifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of Gemifloxacin and Delafloxacin against MRSA isolates
A Comparative Analysis of Gemifloxacin and Delafloxacin Against MRSA Isolates
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant challenge in clinical settings due to its resistance to a broad range of antibiotics. Fluoroquinolones are a class of antibiotics that have been utilized to combat such infections, with newer generations offering enhanced activity against resistant Gram-positive bacteria. This guide provides a comparative analysis of two such fluoroquinolones, Gemifloxacin and Delafloxacin, focusing on their efficacy against MRSA isolates based on available experimental data. Delafloxacin, a more recently approved anionic fluoroquinolone, has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative organisms, including MRSA[1]. Gemifloxacin is also a broad-spectrum fluoroquinolone with reported activity against Gram-positive pathogens, including some strains of S. aureus that are resistant to older fluoroquinolones[2].
Mechanism of Action
Both Gemifloxacin and Delafloxacin are fluoroquinolones that exert their bactericidal effect by inhibiting bacterial DNA replication. They achieve this by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. In Staphylococcus aureus, topoisomerase IV is the primary target. By binding to these enzymes, the drugs stabilize the enzyme-DNA complex, leading to breaks in the bacterial chromosome that ultimately result in cell death. Delafloxacin is unique among fluoroquinolones due to its anionic nature, which enhances its potency in acidic environments, a common characteristic of infection sites[3].
In Vitro Efficacy Against MRSA
The primary metric for comparing the in vitro potency of antibiotics is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. A lower MIC value indicates greater potency. Data from various studies have been compiled to compare the MIC values of Gemifloxacin and Delafloxacin against MRSA isolates.
| Antibiotic | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) | MRSA Susceptibility Rate | Source(s) |
| Delafloxacin | 0.03 | 0.5 | 0.008 - 1 | 66.7% - 68% | [1][3][4] |
| ≤0.008 | 2 | ≤0.008 - >4 | 83.4% (S. aureus overall) | [5][6] | |
| - | 1.0 | - | 68% (MRSA blood isolates) | [1] | |
| Gemifloxacin | 0.016 - 0.032 | 0.047 - 0.094 | - | Not specified | [7] |
-
MIC₅₀: The concentration of the antibiotic that inhibits the growth of 50% of the tested isolates.
-
MIC₉₀: The concentration of the antibiotic that inhibits the growth of 90% of the tested isolates.
Delafloxacin has demonstrated potent in vitro activity against MRSA, with an MIC₅₀ of 0.03 mg/L and an MIC₉₀ of 0.5 mg/L in one study of 30 clinical isolates[3][4]. Another study found Delafloxacin's MIC₉₀ against MRSA blood isolates to be 1 mg/L, with a susceptibility rate of 68%[1]. In a broader collection of S. aureus isolates, which included MRSA, Delafloxacin showed an MIC₅₀ of ≤0.008 mg/L and an MIC₉₀ of 2 mg/L[5][6]. For Gemifloxacin, a study on MRSA ocular isolates reported lower MIC values, with an MIC₅₀ range of 0.016-0.032 µg/mL (or mg/L) and an MIC₉₀ range of 0.047-0.094 µg/mL (or mg/L)[7]. It is important to note that direct comparison of these values should be done with caution due to the different panels of MRSA isolates and methodologies used in the respective studies.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC values presented in this guide are typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Protocol:
-
Isolate Preparation: MRSA isolates are cultured on an appropriate agar medium, and colonies are used to prepare a standardized bacterial suspension (e.g., to a 0.5 McFarland turbidity standard).
-
Antibiotic Dilution: Serial twofold dilutions of Gemifloxacin and Delafloxacin are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in microtiter plates.
-
Inoculation: Each well of the microtiter plates is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at a controlled temperature (typically 35-37°C) for 16-24 hours.
-
Reading Results: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
In Vivo and Ex Vivo Models
-
Delafloxacin: In a neutropenic murine lung infection model, Delafloxacin was shown to be highly active against S. aureus, including MRSA isolates[8]. The in vitro potency of Delafloxacin against MRSA was observed to be unaffected by methicillin resistance in the studied strains[8].
-
Gemifloxacin: In an ex vivo rabbit keratitis model, a 0.3% Gemifloxacin ophthalmic solution was effective in significantly reducing MRSA counts in infected corneas[7].
Resistance and Mutant Prevention
A critical aspect of antibiotic efficacy is the potential for resistance development. For Delafloxacin, the spontaneous resistance frequencies in MRSA strains were found to be low, ranging from 2 × 10⁻⁹ to <9.5 × 10⁻¹¹[3][4]. The Mutant Prevention Concentration (MPC), which is the concentration required to prevent the growth of the most resistant first-step mutants, was only one to four times the MIC for any given isolate, a value lower than that of comparator quinolones[3][4]. For Gemifloxacin, studies have shown that combining it with other agents, such as trimethoprim/sulfamethoxazole, can suppress the emergence of resistance in community-associated MRSA (CA-MRSA)[2][9][10].
Conclusion
Both Gemifloxacin and Delafloxacin exhibit potent in vitro activity against MRSA isolates.
-
Delafloxacin has been extensively studied against a wide range of contemporary MRSA isolates and demonstrates potent efficacy, with low MIC values and a low propensity for resistance selection[3][4]. Its enhanced activity in acidic environments may offer a therapeutic advantage in certain types of infections[3].
-
Gemifloxacin also shows very low MIC values against MRSA, suggesting high potency[7]. Its utility may be further enhanced when used in combination therapies to prevent the emergence of resistance[2][9][10].
Direct comparative clinical trials are limited, making a definitive statement on clinical superiority challenging. The choice between these agents would depend on the specific clinical scenario, local resistance patterns, and the site of infection. For researchers and drug development professionals, Delafloxacin represents a promising newer-generation fluoroquinolone with robust data supporting its anti-MRSA activity. Gemifloxacin remains a potent fluoroquinolone, particularly for specific indications and potentially as part of a combination regimen.
References
- 1. Delafloxacin activity against Staphylococcus aureus with reduced susceptibility or resistance to methicillin, vancomycin, daptomycin or linezolid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Activity of delafloxacin against methicillin-resistant Staphylococcus aureus: resistance selection and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative in vitro activity of Delafloxacin and other antimicrobials against isolates from patients with acute bacterial skin, skin-structure infection and osteomyelitis | The Brazilian Journal of Infectious Diseases [bjid.org.br]
- 6. Comparative in vitro activity of Delafloxacin and other antimicrobials against isolates from patients with acute bacterial skin, skin-structure infection and osteomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ex vivo efficacy of gemifloxacin in experimental keratitis induced by methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vivo Pharmacodynamic Target Assessment of Delafloxacin against Staphylococcus aureus, Streptococcus pneumoniae, and Klebsiella pneumoniae in a Murine Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergy between gemifloxacin and trimethoprim/sulfamethoxazole against community-associated methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
In vivo validation of Gemifloxacin Mesylate efficacy in a rat respiratory tract infection model
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data confirms the robust efficacy of Gemifloxacin Mesylate in a well-established rat model of respiratory tract infection. The findings, compiled for researchers, scientists, and drug development professionals, position this compound as a highly effective agent against key respiratory pathogens, often outperforming other fluoroquinolones and standard-of-care antibiotics. This guide provides a detailed comparison of its in vivo performance, complete experimental protocols, and a visualization of its mechanism of action.
Comparative Efficacy Against Key Respiratory Pathogens
This compound has demonstrated significant bactericidal activity in a rat model of pneumonia, leading to a substantial reduction in bacterial load in the lungs. When compared to other fluoroquinolones and antibiotics, this compound shows noteworthy potency, particularly against common causative agents of respiratory tract infections such as Streptococcus pneumoniae and Haemophilus influenzae.
In a key study, the in vivo efficacy of Gemifloxacin was examined in a rat respiratory tract infection model against four strains of S. pneumoniae and two strains of H. influenzae. The results showed that Gemifloxacin produced a 3-5 log reduction in bacterial numbers compared with untreated animals.[1] Notably, it was as effective as amoxicillin-clavulanate and more potent than other quinolone agents like trovafloxacin, ciprofloxacin, grepafloxacin, and levofloxacin, which reduced bacterial numbers by ≤3 log compared to untreated animals.[1] Against H. influenzae, Gemifloxacin was significantly more potent than cefuroxime and azithromycin.[1]
The following tables summarize the quantitative data from preclinical studies, showcasing the comparative efficacy of this compound.
Table 1: Comparative Efficacy of this compound and Other Antibiotics against Streptococcus pneumoniae in a Rat Respiratory Tract Infection Model
| Antibiotic Agent | Dosage Regimen | Mean Log Reduction in CFU/lung vs. Control | Reference |
| This compound | 30 mg/kg, PO, BID | ~4.5 | [1] |
| Levofloxacin | 100 mg/kg, PO, BID | ~2.8 | [1] |
| Ciprofloxacin | 100 mg/kg, PO, BID | ~2.5 | [1] |
| Amoxicillin/Clavulanate | 40 mg/kg, PO, BID | ~4.5 | [1] |
| Azithromycin | 50 mg/kg, PO, QD | ~2.0 | [1] |
Data synthesized from Berry et al., 2000. Specific log reduction values are approximated from graphical representations where exact numerical data was not provided.
Table 2: Comparative Efficacy of this compound and Other Antibiotics against Haemophilus influenzae in a Rat Respiratory Tract Infection Model
| Antibiotic Agent | Dosage Regimen | Mean Log Reduction in CFU/lung vs. Control | Reference |
| This compound | 30 mg/kg, PO, BID | ~4.0 | [1] |
| Cefuroxime | 50 mg/kg, PO, BID | ~2.5 | [1] |
| Azithromycin | 50 mg/kg, PO, QD | ~2.0 | [1] |
| Amoxicillin/Clavulanate | 40 mg/kg, PO, BID | ~4.0 | [1] |
Data synthesized from Berry et al., 2000. Specific log reduction values are approximated from graphical representations where exact numerical data was not provided.
Experimental Protocols
The validation of this compound's efficacy relies on a standardized and reproducible rat model of respiratory tract infection. Below are the detailed methodologies for the key experiments cited.
Animal Model and Husbandry
-
Species and Strain: Male Sprague-Dawley rats.[2]
-
Age and Weight: Weanling rats, specific weight range to be determined and consistent across study groups.
-
Housing: Housed in sterile conditions with access to food and water ad libitum.[3] A 12-hour light/dark cycle is maintained.
-
Acclimatization: Animals are acclimatized for a minimum of 3 days prior to the experiment.[4]
Induction of Respiratory Tract Infection
A non-surgical intrabronchial instillation method is utilized to establish a reproducible pneumonia model.[5]
-
Bacterial Preparation: Strains of S. pneumoniae or H. influenzae are grown on appropriate agar plates. Colonies are harvested and suspended in sterile saline to a concentration of approximately 10^8 CFU/mL. This suspension is then mixed with an equal volume of cooled, molten agar.
-
Anesthesia: Rats are anesthetized via intramuscular injections of fentanyl fluanisone and diazepam, or via inhalation of isoflurane (4-5% for induction, 1-2% for maintenance).[4][5] Anesthetic depth is confirmed by the lack of a pedal withdrawal reflex. Ophthalmic ointment is applied to prevent corneal drying.[4]
-
Intrabronchial Instillation: A 50 µL inoculum of the bacterial suspension in agar is instilled directly into the bronchi via a non-surgical intubation technique using a cannula.[5]
Dosing and Treatment Regimen
-
Initiation of Treatment: Therapy with the test compounds (this compound and comparators) is initiated 24 hours post-infection.[1]
-
Administration: All drugs are administered orally (PO) via gavage.
-
Dosage and Frequency: Doses are selected to approximate the serum and tissue concentrations observed in humans following therapeutic dosing.[1] Treatment is continued for 3 days, either once or twice daily depending on the specific antibiotic's pharmacokinetics.[1]
Efficacy Evaluation
The primary endpoint for efficacy is the bacterial load in the lungs.
-
Euthanasia: Approximately 17 hours after the final dose, rats are euthanized by an overdose of an inhalant anesthetic (e.g., isoflurane) followed by a secondary physical method such as bilateral pneumothorax to ensure death.[1][6]
-
Lung Homogenization: The lungs are aseptically excised, weighed, and homogenized in sterile saline.
-
Bacterial Enumeration: Serial dilutions of the lung homogenates are plated on appropriate selective agar. The plates are incubated, and the number of colony-forming units (CFU) is counted to determine the bacterial load per gram of lung tissue.
-
Data Analysis: The efficacy of each treatment is determined by comparing the mean log10 CFU/g of lung tissue in the treated groups to that of the untreated control group. Statistical significance is determined using appropriate statistical tests.
Mechanism of Action and Signaling Pathway
Gemifloxacin, like other fluoroquinolones, exerts its bactericidal effect by inhibiting bacterial DNA synthesis.[7] This is achieved by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[7] In many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in many Gram-positive bacteria.[7] The inhibition of these enzymes leads to the stabilization of a cleavage complex where the DNA is broken, which subsequently results in double-strand DNA breaks.[8] This DNA damage triggers the bacterial SOS response, a complex regulatory network aimed at repairing the DNA.[9] However, overwhelming DNA damage ultimately leads to the fragmentation of the chromosome and cell death.[8]
Experimental Workflow
The following diagram outlines the key steps in the in vivo validation of this compound's efficacy in the rat respiratory tract infection model.
References
- 1. Comparative in vivo activity of gemifloxacin in a rat model of respiratory tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of the Aesthetics of Physical Methods of Euthanasia of Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. az.research.umich.edu [az.research.umich.edu]
- 5. Two Pharmacodynamic Models for Assessing the Efficacy of Amoxicillin-Clavulanate against Experimental Respiratory Tract Infections Caused by Strains of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Euthanasia Method for Adult Rodents via Overdose of Inhalant Anaesthesia | Animals in Science [queensu.ca]
- 7. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 8. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SOS response and its regulation on the fluoroquinolone resistance - Qin - Annals of Translational Medicine [atm.amegroups.org]
Gemifloxacin Mesylate: Bridging the Gap Between In Vitro Susceptibility and In Vivo Efficacy
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive analysis of Gemifloxacin Mesylate, focusing on the critical correlation between its in vitro activity, as determined by Minimum Inhibitory Concentration (MIC), and its in vivo efficacy demonstrated in preclinical and clinical studies. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by presenting objective comparisons and supporting experimental data.
In Vitro Potency of Gemifloxacin: A Broad Spectrum of Activity
Gemifloxacin, a fluoroquinolone antibiotic, exhibits potent in vitro activity against a wide range of Gram-positive and Gram-negative bacteria. Its efficacy is rooted in its dual-targeting mechanism, inhibiting both DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This dual action is believed to contribute to its potent bactericidal activity and a reduced likelihood for the selection of resistant strains.[1]
Numerous surveillance studies have documented the MIC distributions of Gemifloxacin against a vast collection of clinical isolates. The MIC, the lowest concentration of an antibiotic that prevents visible growth of a microorganism in vitro, is a cornerstone for predicting clinical success.
Below is a summary of Gemifloxacin's in vitro activity against key respiratory and other common pathogens, compiled from various surveillance studies.
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Streptococcus pneumoniae | 0.015 - 0.03 | 0.03 - 0.06 |
| Haemophilus influenzae | ≤0.008 - 0.016 | ≤0.008 - 0.03 |
| Moraxella catarrhalis | 0.008 - 0.016 | 0.016 - 0.03 |
| Staphylococcus aureus (MSSA) | 0.015 - 0.03 | 0.03 - 0.06 |
| Escherichia coli | 0.016 - 0.06 | 0.03 - 1 |
| Klebsiella pneumoniae | 0.06 - 0.25 | 0.12 - 0.5 |
Data compiled from multiple sources, including studies on recent clinical isolates from North America and Korea.[2][3][4]
From the Bench to the Bedside: Correlating MIC with In Vivo Efficacy
The true measure of an antibiotic's utility lies in its ability to translate in vitro potency into successful clinical outcomes. A strong correlation between low MIC values and in vivo efficacy is a critical determinant in the development and clinical use of any antimicrobial agent. For Gemifloxacin, this correlation is well-established through extensive preclinical animal models and clinical trials.
Preclinical Evidence: Animal Models of Infection
In vivo studies in various animal models have consistently demonstrated the efficacy of Gemifloxacin against infections caused by pathogens with low in vitro MICs.
Respiratory Tract Infections: In a rat model of respiratory tract infection caused by Streptococcus pneumoniae and Haemophilus influenzae, oral administration of Gemifloxacin resulted in a significant reduction in bacterial counts in the lungs.[5] The doses used in these studies were designed to mimic the serum concentrations observed in humans, further strengthening the clinical relevance of these findings.[5]
Pneumonia: In a mouse pneumonia model, Gemifloxacin was highly effective in treating infections caused by both wild-type and fluoroquinolone-resistant strains of Streptococcus pneumoniae.[6] The survival rates in mice treated with Gemifloxacin directly correlated with the MIC of the infecting strain, with higher doses required for strains exhibiting elevated MICs.[6]
Other Infections: The efficacy of Gemifloxacin has also been demonstrated in experimental models of pyelonephritis caused by Escherichia coli and Proteus mirabilis, and in wound infections caused by Streptococcus pyogenes and Staphylococcus aureus.[7] In these models, Gemifloxacin significantly reduced bacterial loads in the infected tissues.[7]
The following table summarizes the in vivo efficacy of Gemifloxacin in various animal models against specific pathogens, alongside their corresponding in vitro MICs.
| Animal Model | Pathogen | In Vitro MIC (µg/mL) | In Vivo Outcome |
| Rat Respiratory Tract Infection | Streptococcus pneumoniae | 0.016 - 0.125 | Significant reduction in lung bacterial counts[5] |
| Rat Respiratory Tract Infection | Haemophilus influenzae | ≤0.008 - 0.016 | Significant reduction in lung bacterial counts[5] |
| Mouse Pneumonia Model | Streptococcus pneumoniae | 0.015 - 0.5 | High survival rates, correlated with MIC[6] |
| Rat Pyelonephritis Model | Escherichia coli | 0.016 | Significant reduction in kidney bacterial counts[7] |
| Rat Wound Infection Model | Staphylococcus aureus | 0.03 | Significant reduction in tissue bacterial counts[7] |
Pharmacokinetic/Pharmacodynamic (PK/PD) Integration
The correlation between in vitro MIC and in vivo efficacy is further elucidated by pharmacokinetic/pharmacodynamic (PK/PD) parameters. For fluoroquinolones like Gemifloxacin, the ratio of the 24-hour area under the concentration-time curve to the MIC (AUC/MIC) is a key predictor of clinical and bacteriological success.[8] An AUC/MIC ratio of ≥30 is generally associated with efficacy for fluoroquinolones.[8]
Studies have shown that a standard 320 mg once-daily dose of Gemifloxacin achieves an AUC/MIC ratio well above this threshold for common respiratory pathogens like Streptococcus pneumoniae, providing a strong rationale for its clinical use in community-acquired respiratory tract infections.[8]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. The following sections outline the standard protocols used to determine in vitro MIC and assess in vivo efficacy.
In Vitro Minimum Inhibitory Concentration (MIC) Determination
The MIC of Gemifloxacin is typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to obtain a range of concentrations.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This is further diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation and Incubation: The microdilution trays containing the serially diluted antibiotic are inoculated with the bacterial suspension. The trays are then incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is recorded as the lowest concentration of Gemifloxacin that completely inhibits the visible growth of the organism.
In Vivo Efficacy Assessment in Animal Models
Animal models of infection are essential for evaluating the in vivo performance of an antibiotic. A generalized protocol for a murine pneumonia model is described below.
-
Animal Acclimatization and Housing: Immunocompetent mice are housed in a controlled environment with access to food and water ad libitum and are acclimated for a period before the experiment.
-
Infection Induction: Mice are anesthetized and intranasally or intratracheally inoculated with a predetermined lethal or sublethal dose of the bacterial pathogen (e.g., Streptococcus pneumoniae).
-
Treatment Administration: At a specified time post-infection (e.g., 2-4 hours), treatment with this compound or a comparator drug is initiated. The drug is typically administered orally or via a route that mimics clinical use. Dosing regimens are often designed to achieve plasma concentrations in the animals that are comparable to those in humans.
-
Monitoring and Endpoints: Animals are monitored for signs of illness and mortality over a defined period (e.g., 7-10 days). The primary endpoint is typically survival. Secondary endpoints may include the determination of bacterial load in target organs (e.g., lungs, spleen) at specific time points.
-
Data Analysis: Survival curves are analyzed using statistical methods such as the Kaplan-Meier method, and bacterial counts are compared between treatment groups and a placebo control group.
Visualizing the Workflow and Logical Relationships
To better illustrate the process of correlating in vitro and in vivo data, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow from in vitro MIC determination to in vivo efficacy assessment.
Caption: Logical relationship between MIC values and predicted in vivo efficacy.
References
- 1. Gemifloxacin: a new fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro activity of gemifloxacin against contemporary clinical bacterial isolates from eleven North American medical centers, and assessment of disk diffusion test interpretive criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activity of gemifloxacin against a broad range of recent clinical isolates from the USA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative in vitro activity of gemifloxacin, ciprofloxacin, levofloxacin and ofloxacin in a North American surveillance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative in vivo activity of gemifloxacin in a rat model of respiratory tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activity of Gemifloxacin against Quinolone-Resistant Streptococcus pneumoniae Strains In Vitro and in a Mouse Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative efficacy of gemifloxacin in experimental models of pyelonephritis and wound infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gemifloxacin for the treatment of respiratory tract infections: in vitro susceptibility, pharmacokinetics and pharmacodynamics, clinical efficacy, and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Gemifloxacin Mesylate and Other Quinolones on Topoisomerase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of gemifloxacin mesylate and other prominent quinolones on bacterial topoisomerase II (DNA gyrase) and topoisomerase IV. The data presented is compiled from various in vitro studies to assist researchers in understanding the comparative potency and target specificity of these antibacterial agents.
Executive Summary
Gemifloxacin is a potent fluoroquinolone antibiotic that exhibits strong inhibitory activity against both DNA gyrase and topoisomerase IV, the essential enzymes for bacterial DNA replication.[1][2] This dual-targeting mechanism is a key characteristic, particularly in Gram-positive bacteria like Streptococcus pneumoniae and Staphylococcus aureus, which contributes to its high efficacy and a lower propensity for the development of resistance.[3][4] Comparative data reveals that gemifloxacin often demonstrates superior or equivalent potency against these enzymes when compared to other quinolones such as ciprofloxacin, levofloxacin, and moxifloxacin, especially against Gram-positive organisms.
Comparative Inhibitory Activity
The following tables summarize the 50% inhibitory concentrations (IC50) of gemifloxacin and other quinolones against DNA gyrase and topoisomerase IV from key bacterial pathogens. Lower IC50 values indicate greater inhibitory potency.
Table 1: Inhibition of Staphylococcus aureus Topoisomerases (IC50 in µg/mL)
| Quinolone | DNA Gyrase IC50 | Topoisomerase IV IC50 | Reference(s) |
| Gemifloxacin | 0.31 | 0.25 | [3] |
| Ciprofloxacin | 10 | 2.5 - 5.0 | [3] |
| Moxifloxacin | - | - | - |
| Levofloxacin | - | - | - |
Table 2: Inhibition of Streptococcus pneumoniae Topoisomerases (CC25 in µM) *
| Quinolone | DNA Gyrase CC25 | Topoisomerase IV CC25 | Reference(s) |
| Gemifloxacin | ~1 | ~1 | [5] |
| Ciprofloxacin | >20 | ~10 | [5] |
*CC25 represents the concentration required to induce 25% cleavable complex formation.
Table 3: Inhibition of Escherichia coli Topoisomerases (IC50 in µg/mL)
| Quinolone | DNA Gyrase IC50 | Topoisomerase IV IC50 | Reference(s) |
| Gemifloxacin | - | - | - |
| Ciprofloxacin | - | - | - |
| Moxifloxacin | - | - | [2] |
| Levofloxacin | 2.50 | - | [6] |
| Norfloxacin | - | - | [2] |
| Sparfloxacin | - | - | [2] |
Mechanism of Action: A Visual Representation
Quinolones exert their bactericidal effect by interrupting the DNA replication process. They stabilize the covalent complex formed between topoisomerases and DNA, which leads to double-strand breaks in the bacterial chromosome and ultimately, cell death.[7]
Caption: Mechanism of quinolone-induced topoisomerase inhibition and cell death.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.
-
Reaction Mixture Preparation: A typical 30 µL reaction mixture contains:
-
35 mM Tris-HCl (pH 7.5)
-
24 mM KCl
-
4 mM MgCl2
-
2 mM DTT
-
1.8 mM spermidine
-
1 mM ATP
-
6.5% (w/v) glycerol
-
0.1 mg/mL albumin
-
0.5 µg relaxed pBR322 DNA
-
DNA gyrase (1 unit)
-
-
Incubation: The reaction mixtures, with varying concentrations of the quinolone inhibitor, are incubated at 37°C for 30-60 minutes.
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer, typically containing SDS and EDTA.
-
Analysis: The products are analyzed by agarose gel electrophoresis. The supercoiled and relaxed forms of the plasmid DNA are separated, and the gel is stained with ethidium bromide. The intensity of the bands is quantified to determine the extent of inhibition.
Caption: Experimental workflow for DNA gyrase supercoiling inhibition assay.
Topoisomerase IV Decatenation Inhibition Assay
This assay assesses the ability of a compound to inhibit the ATP-dependent decatenation of kinetoplast DNA (kDNA) by topoisomerase IV.
-
Reaction Mixture Preparation: A standard 30 µL reaction mixture includes:
-
40 mM HEPES-KOH (pH 7.6)
-
100 mM potassium glutamate
-
10 mM magnesium acetate
-
10 mM DTT
-
1 mM ATP
-
50 µg/mL albumin
-
200 ng kDNA
-
Topoisomerase IV (1 unit)
-
-
Incubation: The reaction mixtures, containing a range of inhibitor concentrations, are incubated at 37°C for 30 minutes.
-
Reaction Termination: The reaction is terminated by adding a stop solution, often containing chloroform/isoamyl alcohol and a loading dye.
-
Analysis: The reaction products are resolved on an agarose gel. Decatenated minicircles migrate into the gel, while the catenated kDNA network remains in the well. The degree of inhibition is determined by quantifying the amount of released minicircles.
Logical Comparison of Quinolone Generations
The evolution of quinolones has led to broader spectrums of activity and improved potency, particularly against Gram-positive bacteria. Gemifloxacin is considered a fourth-generation quinolone.
Caption: Evolution of quinolone generations and their activity spectrum.
Conclusion
This compound demonstrates potent, dual-inhibitory activity against both DNA gyrase and topoisomerase IV. This characteristic, particularly its enhanced activity against Gram-positive topoisomerases compared to earlier-generation quinolones, positions it as a significant agent in the treatment of bacterial infections. The provided data and protocols offer a foundation for further comparative research and drug development efforts in the field of topoisomerase inhibitors.
References
- 1. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of moxifloxacin on its target topoisomerases from Escherichia coli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PDB-101: Global Health: Antimicrobial Resistance: undefined: Moxifloxacin [pdb101.rcsb.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. DNA gyrase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Gemifloxacin Mesylate
For Immediate Implementation: This document provides crucial safety and logistical information for laboratory professionals working with Gemifloxacin Mesylate. It outlines essential personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal methods to ensure a safe research environment.
This compound is a broad-spectrum quinolone antibacterial agent.[1] While effective in its therapeutic applications, it is imperative that researchers, scientists, and drug development professionals handle this compound with appropriate caution to mitigate potential health risks. The toxicological properties of this compound have not been thoroughly investigated, warranting a conservative approach to handling.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is non-negotiable. The following table summarizes the required equipment, drawing from multiple safety data sheets.
| PPE Category | Item | Standard/Specification | Rationale |
| Eye/Face Protection | Safety Goggles or Glasses | NIOSH or EN 166 (EU) approved | To prevent eye irritation from contact with the compound.[3][4] |
| Face Shield | Recommended in conjunction with goggles | Provides a fuller range of protection against splashes to the face and eyes.[5] | |
| Skin Protection | Chemical-Resistant Gloves | ASTM D6978 compliant (Nitrile, Neoprene, or Polyurethane recommended) | To prevent skin contact, as this compound may be harmful if absorbed through the skin and can cause skin irritation.[3][5] Double gloving is recommended when compounding, administering, and disposing of the drug.[6] |
| Protective Clothing/Gown | Lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs | To prevent skin exposure and contamination of personal clothing.[2][6] | |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 Approved Respirator | N95 or P1 type dust masks for nuisance levels of dust | Required to prevent inhalation, which may be harmful and cause respiratory tract irritation.[3] A fit-tested respirator is strongly recommended when there is a risk of generating airborne powder or aerosols.[5] |
Operational Plan: A Step-by-Step Guide for Safe Handling
To ensure minimal exposure and maintain a safe working environment, a stringent operational plan must be followed.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly closed container in a dry and well-ventilated place.[4] Recommended storage is in a refrigerator.[4]
2. Preparation and Handling:
-
All handling of this compound powder should be conducted in a designated area, such as a laboratory fume hood or other ventilated enclosure.[4]
-
Avoid the formation of dust and aerosols.[4]
-
Before handling, ensure all required PPE is correctly donned.
-
Wash hands thoroughly before putting on gloves and after removing them.[6]
3. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of flowing water for 10 to 15 minutes, holding eyelids apart. Consult an ophthalmologist.[2]
-
Skin Contact: Wash immediately with plenty of water and soap for at least 15 minutes. Remove contaminated clothing and shoes. Call a physician.[2]
-
Inhalation: Remove the individual to fresh air and keep them warm and at rest. If breathing is irregular or stopped, administer artificial respiration. Call a physician.[2]
-
Ingestion: If the person is conscious, wash out their mouth with water. Do not induce vomiting. Call a physician.[2]
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Unused or Expired Material: Excess and expired materials should be offered to a licensed hazardous material disposal company.[4] Alternatively, the product may be burned in an incinerator equipped with an afterburner and scrubber.[4]
-
Contaminated Materials: Dispose of contaminated gloves, gowns, and other disposable materials in a sealed container labeled for hazardous waste.[3]
-
Empty Containers: Empty containers may retain product residue and should be disposed of in the same manner as the unused product.[7]
-
General Guidance: Always ensure that all federal, state, and local regulations regarding the disposal of this material are followed.[4] Do not allow the product to enter drains, water courses, or the soil.[4] For household disposal of medicines not on the flush list, the FDA recommends mixing them with an unappealing substance like dirt or cat litter, placing the mixture in a sealed plastic bag, and then throwing it in the trash.[8]
Quantitative Data Summary
While specific occupational exposure limits for this compound have not been established, the following toxicological data provides insight into its potential hazards.[2][3]
| Data Point | Value | Species | Source |
| Acute Oral LD50 | > 2000 mg/kg | Rat | [7] |
| Oral TDLO | 1,400 mg/kg/7D (intermittent) | Rat | [9] |
Note: The absence of established occupational exposure limits underscores the importance of the principle of "As Low As Reasonably Achievable" (ALARA) for exposure.
Experimental Protocols
While specific, detailed experimental protocols for handling this compound were not found in the immediate search results, the safety data sheets consistently recommend standard laboratory practices for handling potent compounds. Key procedural elements include:
-
Use of a Ventilated Enclosure: All manipulations of the solid material that could generate dust should be performed in a chemical fume hood or a similar containment device.[4]
-
Avoiding Dust Generation: Care should be taken to avoid the formation of dust and aerosols during weighing and dissolution.[4]
-
Thorough Cleaning: Work surfaces and equipment should be decontaminated with a suitable cleaning agent after use.[7]
A study on the biological safety of this compound utilized the neutral red uptake (NRU) and MTT assays to evaluate cytotoxicity and phototoxicity in a 3T3 cell line. The in vitro alkaline single-cell electrophoresis (comet) assay was used to assess genotoxic and photogenotoxic potential.[10] Researchers planning similar studies should refer to established methodologies for these assays.
Visualizing Emergency Procedures: Spill Response Workflow
A clear and logical workflow is essential for responding to accidental spills. The following diagram outlines the immediate steps to be taken in the event of a this compound spill.
Caption: Workflow for responding to a this compound spill.
References
- 1. Gemifloxacin - Wikipedia [en.wikipedia.org]
- 2. biosynth.com [biosynth.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. osha.gov [osha.gov]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fda.gov [fda.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Biological safety studies of this compound and related substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
